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Core Science & Biosynthesis

Foundational

Chemical Structure, Properties, and Synthesis of 3,3-Difluoro-2-oxoindoline-5-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary In modern medicinal chemistry and rational drug design, the strategic incorporation of fluorine is a paramount technique for modulating pharmacokinetics and target binding affinity. 3,3-Difluoro-2-oxoin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and rational drug design, the strategic incorporation of fluorine is a paramount technique for modulating pharmacokinetics and target binding affinity. 3,3-Difluoro-2-oxoindoline-5-carboxylic acid (CAS: 1706456-26-9) represents a highly specialized, privileged heterocyclic building block[1]. By combining the kinase-targeting prowess of the oxindole core with the metabolic stability of a gem-difluoro moiety and the synthetic versatility of a carboxylic acid, this molecule serves as a critical intermediate for developing advanced therapeutics, including multi-targeted kinase inhibitors and GPCR agonists[2].

This whitepaper provides an in-depth analysis of the compound’s structural logic, physicochemical properties, and a self-validating synthetic protocol designed for high-yield laboratory execution.

Molecular Architecture and Physicochemical Profiling

The structural anatomy of 3,3-difluoro-2-oxoindoline-5-carboxylic acid is engineered to solve specific liabilities inherent to unsubstituted indolinones. To effectively utilize this building block, researchers must understand its quantitative parameters, which dictate its behavior in both synthetic workflows and biological assays.

Table 1: Physicochemical & Structural Data Summary
PropertyValueCausality / Significance
Chemical Name 3,3-Difluoro-2-oxoindoline-5-carboxylic acidStandard IUPAC nomenclature defining the core scaffold[1].
CAS Registry Number 1706456-26-9Unique identifier for procurement and database indexing.
Molecular Formula C9H5F2NO3Defines the stoichiometry and heavy atom count[1].
Molecular Weight 213.14 g/mol Low molecular weight, ideal for Fragment-Based Drug Discovery (FBDD).
Topological Polar Surface Area ~66.4 ŲOptimal for cellular permeability and intracellular target engagement.
Hydrogen Bond Metrics 2 Donors / 3 AcceptorsFacilitates robust, directional interactions within protein active sites.

Mechanistic SAR: The "Fluorine Effect" in Oxindoles

The unsubstituted 2-oxoindoline (oxindole) core is a well-documented hinge-binding motif, famously utilized in FDA-approved receptor tyrosine kinase (RTK) inhibitors like Sunitinib. However, standard oxindoles possess a critical metabolic liability: the C3 position is highly prone to enolization and subsequent oxidative degradation by cytochrome P450 enzymes.

The strategic installation of the 3,3-difluoro group resolves this via three mechanistic pathways:

  • Conformational Locking: The gem-difluoro substitution locks the C3 carbon in an sp3 geometry, completely abolishing the enolization pathway and enhancing the metabolic half-life of the scaffold[3].

  • pKa Modulation: The strong electron-withdrawing inductive effect of the fluorine atoms lowers the pKa of the adjacent indoline N-H. This increases the acidity of the proton, thereby enhancing its capacity as a hydrogen-bond donor when interacting with the kinase hinge region[4].

  • Lipophilic Shielding: Fluorine increases the overall lipophilicity (LogP) of the molecule, improving membrane permeability while simultaneously acting as a weak hydrogen-bond acceptor.

The 5-carboxylic acid serves as an orthogonal synthetic handle. Positioned para to the indoline nitrogen, it experiences minimal steric hindrance, allowing for seamless amide coupling to extend the molecule into solvent-exposed regions of target proteins[2].

SAR core 3,3-Difluoro-2-oxoindoline- 5-carboxylic acid f_group 3,3-Difluoro Group Locks sp3 geometry Prevents enolization core->f_group oxo_group 2-Oxoindoline Core Kinase hinge-binder Modulated N-H pKa core->oxo_group cooh_group 5-Carboxylic Acid Orthogonal handle for amide coupling core->cooh_group

Fig 1: Structure-Activity Relationship (SAR) mapping of the 3,3-difluoro-2-oxoindoline scaffold.

Synthetic Methodology: Regioselective Deoxofluorination

The synthesis of 3,3-difluorooxindoles relies on the regioselective deoxofluorination of the corresponding isatin (1H-indole-2,3-dione) precursors[3].

Causality of Experimental Design

Directly treating a free carboxylic acid with Diethylaminosulfur trifluoride (DAST) generates an acyl fluoride, consuming excess reagent and complicating purification. Therefore, a self-validating two-step protocol is preferred: the carboxylic acid is first masked as an ethyl ester (ethyl isatin-5-carboxylate).

When exposed to DAST, the electronic disparity of the isatin core dictates the reaction's regioselectivity. The C2 amide carbonyl is nucleophilically inert due to resonance stabilization from the indoline nitrogen lone pair. Conversely, the C3 ketone is highly electrophilic, allowing DAST to selectively execute nucleophilic fluorination at the C3 position[4],[5].

Synthesis sm Ethyl isatin-5-carboxylate (Electrophilic C3 Ketone) reagent DAST (2.5 equiv) Anhydrous CH2Cl2, 0 °C to RT sm->reagent intermediate Ethyl 3,3-difluoro-2-oxoindoline- 5-carboxylate reagent->intermediate hydrolysis LiOH·H2O (3.0 equiv) THF/H2O, RT intermediate->hydrolysis product 3,3-Difluoro-2-oxoindoline- 5-carboxylic acid hydrolysis->product

Fig 2: Regioselective deoxofluorination and hydrolysis workflow for the target compound.

Step-by-Step Experimental Protocol

Step 1: Regioselective Fluorination

  • Preparation: Flame-dry a 100 mL round-bottom flask under an argon atmosphere. Suspend ethyl isatin-5-carboxylate (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL). Causality: Absolute exclusion of moisture is critical; DAST reacts violently with water to yield highly corrosive hydrofluoric acid (HF) and thionyl fluoride.

  • Addition: Cool the bright orange suspension to 0 °C using an ice bath. Dropwise add DAST (2.5 equiv, 25 mmol) via a syringe. Causality: The fluorination is highly exothermic. Initiating the reaction at 0 °C prevents the thermal decomposition of DAST and suppresses the formation of tarry byproducts[5].

  • Reaction & Visual Validation: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours. Self-Validation: The reaction progress is visually self-reporting. As the conjugated C3=O chromophore is converted to the sp3 gem-difluoro group, the solution will transition from a deep orange to a pale yellow.

  • Quenching: Slowly pour the reaction mixture into a vigorously stirred saturated aqueous NaHCO3​ solution at 0 °C. Causality: Safely neutralizes the HF generated during the deoxofluorination. Extract with DCM (3 × 30 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the intermediate ester.

Step 2: Ester Hydrolysis

  • Saponification: Dissolve the crude ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate in a 3:1 mixture of THF and water (40 mL). Add Lithium hydroxide monohydrate ( LiOH⋅H2​O , 3.0 equiv) and stir at room temperature for 4 hours.

  • Isolation: Remove the THF under reduced pressure. Wash the aqueous layer with diethyl ether to remove organic impurities. Acidify the aqueous layer with 1M HCl to pH 2.

  • Recovery: The target 3,3-difluoro-2-oxoindoline-5-carboxylic acid will precipitate as a white to pale-yellow solid. Filter, wash with cold water, and dry under high vacuum.

  • Analytical Validation: Confirm structural integrity via NMR. The 19F NMR spectrum must show a characteristic signal (typically a singlet or an AB quartet if restricted) around -110 ppm, confirming the successful installation of the gem-difluoro group. The 13C NMR will lack the C3 ketone signal (~180 ppm) and instead display a triplet around 113 ppm due to carbon-fluorine coupling.

Applications in Advanced Therapeutics

Beyond its established role in oncology as a kinase inhibitor scaffold, 3,3-difluoro-2-oxoindoline-5-carboxylic acid is increasingly utilized in metabolic disease research. Recent patent literature highlights the use of this scaffold (and its carbaldehyde derivatives) in the synthesis of complex 4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide derivatives. These compounds act as potent dual agonists for the Amylin and Calcitonin receptors, representing cutting-edge therapeutic candidates for the treatment of Type 2 diabetes, obesity, and metabolic syndrome[2]. The 5-carboxylic acid acts as the primary conjugation point for standard EDC/HOBt or HATU-mediated amide couplings, seamlessly integrating the fluorinated oxindole into larger macromolecular architectures.

References

  • Title: 3,3-Difluoro-2-oxoindoline-5-carboxylic acid | C9H5F2NO3 | CID 84723468 Source: National Center for Biotechnology Information (NIH) - PubChem URL: [Link]

  • Title: A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor Source: Organic Letters - ACS Publications URL: [Link]

  • Title: The chemistry of isatins: a review from 1975 to 1999 Source: Journal of the Brazilian Chemical Society (SciELO) URL: [Link]

  • Title: An Efficient Difluorohydroxylation of Indoles Using Selectfluor as a Fluorinating Reagent Source: Organic Letters - ACS Publications URL: [Link]

  • Title: WO2025240893A1 - 4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide derivatives as amylin and/or calcitonin receptor agonists Source: Google Patents URL

Sources

Exploratory

The Fluorinated Isatin Scaffold: A Technical Guide to 3,3-Difluoro-2-oxoindoline-5-carboxylic Acid in Medicinal Chemistry

Executive Summary The oxoindoline (oxindole) core is a privileged scaffold in drug discovery, most notably recognized as the pharmacophore in blockbuster receptor tyrosine kinase (RTK) inhibitors like Sunitinib and Ninte...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The oxoindoline (oxindole) core is a privileged scaffold in drug discovery, most notably recognized as the pharmacophore in blockbuster receptor tyrosine kinase (RTK) inhibitors like Sunitinib and Nintedanib. However, traditional oxindoles often suffer from metabolic liabilities and suboptimal target residence times. The strategic introduction of a gem-difluoro group at the C3 position, combined with a versatile C5-carboxylic acid handle, yields 3,3-Difluoro-2-oxoindoline-5-carboxylic acid —a highly optimized building block for next-generation targeted therapies.

This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical properties, the mechanistic rationale behind its structural design, and self-validating protocols for its synthesis and integration into drug development workflows.

Physicochemical Profiling & Structural Rationale

Before deploying this building block in high-throughput library synthesis, it is critical to establish its baseline quantitative parameters. The compound's low molecular weight and optimized functional groups make it an ideal fragment-like starting material.

Quantitative Data Summary
ParameterValue
Chemical Name 3,3-Difluoro-2-oxoindoline-5-carboxylic acid
CAS Number
Molecular Weight 213.14 g/mol
Molecular Formula C9H5F2NO3[1]
Structural Class Fluorinated Heterocycle / Oxindole Derivative
The "Fluorine Magic": Mechanistic Advantages in Drug Design

The introduction of a gem-difluoro group at the C3 position of the oxindole core fundamentally alters the physicochemical landscape of the molecule:

  • Metabolic Blockade: Unsubstituted oxindoles undergo rapid keto-enol tautomerization and are highly susceptible to cytochrome P450-mediated oxidation at the C3 position. The strong C-F bonds block this metabolic liability, significantly increasing the biological half-life of the scaffold[2].

  • pKa Modulation: The potent electron-withdrawing inductive effect of the two fluorine atoms lowers the pKa of the adjacent N1-H proton. This enhances the hydrogen-bond donating capability of the oxindole nitrogen, which is critical for strong bidentate binding to the ATP hinge region of target kinases.

  • Conformational Rigidity: The steric bulk and stereoelectronic properties of the CF₂ group restrict the rotation of substituents, locking the molecule into a bioactive conformation that favors target engagement.

Synthetic Methodology & Workflows

Step-by-Step Protocol: Synthesis via Nucleophilic Fluorination

Causality & Rationale: While electrophilic fluorination of indoles using Selectfluor is possible, the direct nucleophilic fluorination of isatins using Diethylaminosulfur trifluoride (DAST) is the most direct pathway to 3,3-difluorooxindoles[2]. DAST selectively converts the highly electrophilic C3-ketone of the isatin core into a gem-difluoro group without affecting the C2-amide carbonyl or the C5-carboxylic acid, provided stoichiometry and temperature are strictly controlled[3].

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere to exclude moisture, which would rapidly hydrolyze the DAST reagent into highly corrosive HF and thionyl fluoride.

  • Dissolution: Suspend 1.0 equivalent of isatin-5-carboxylic acid in anhydrous dichloromethane (DCM).

  • Temperature Control: Cool the suspension to 0 °C using an ice bath. Causality: DAST fluorination is highly exothermic; initiating the reaction at 0 °C prevents thermal decomposition of the reagent and suppresses side reactions.

  • Reagent Addition: Add 2.5 to 3.0 equivalents of DAST dropwise. The excess reagent ensures complete conversion of the ketone to the gem-difluoro moiety.

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 12–16 hours.

  • Quenching (Critical Step): Cool the reaction back to 0 °C and carefully quench by the dropwise addition of saturated aqueous NaHCO₃. Causality: Unreacted DAST reacts violently with water; the slow addition of a mild base neutralizes the generated HF safely.

  • Isolation: Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via recrystallization.

SynthWorkflow A Isatin-5-carboxylic acid (Precursor) B DAST / DCM (Nucleophilic Fluorination) A->B 0°C to RT C 3,3-Difluoro-2-oxoindoline -5-carboxylic acid B->C NaHCO3 Quench D HATU / DIPEA (Amide Coupling) C->D + R-NH2 E Targeted Kinase Inhibitor Library D->E SAR Expansion

Fig 1: Synthetic workflow from isatin precursor to targeted kinase inhibitor libraries.

Self-Validating Quality Control (QC) Protocol

Causality & Rationale: To ensure the integrity of the synthesized building block before downstream drug library generation, the product must be validated through a self-consistent analytical system.

  • ¹⁹F NMR Spectroscopy: Dissolve the product in DMSO-d₆. A successful synthesis is definitively confirmed by the appearance of a characteristic fluorine signal (typically a singlet or closely spaced multiplet) at approximately -112 ppm[4]. This confirms the installation of the gem-difluoro group at C3.

  • ¹³C NMR Spectroscopy: Verify the disappearance of the C3 ketone carbonyl carbon signal (normally found at ~180-185 ppm in the isatin precursor) and the appearance of a new triplet at ~110-115 ppm (with a large coupling constant, 1JCF​≈250 Hz) corresponding to the new CF₂ carbon.

  • LC-MS Analysis: Run the sample in negative electrospray ionization (ESI-) mode. The mass spectrum must show the [M-H]⁻ ion at m/z 212.1, validating the molecular weight of 213.14 g/mol .

Application in Kinase Inhibitor Development

The 5-carboxylic acid moiety serves as a highly versatile vector for library expansion. In the context of kinase inhibitors, the oxindole core anchors the molecule to the ATP-binding hinge region, while the C5-position points directly toward the solvent-exposed channel or an adjacent allosteric pocket.

By employing standard amide coupling protocols (e.g., HATU/DIPEA), researchers can rapidly append various aliphatic or aromatic amines to the 3,3-difluoro-2-oxoindoline-5-carboxylic acid core. This allows for the fine-tuning of solubility, cell permeability, and kinase selectivity without disrupting the primary hinge-binding pharmacophore.

Mechanism A 3,3-Difluoro-oxindole Core (Hinge Binder) C Target Kinase (e.g., VEGFR/FGFR) A->C ATP Competitive Binding B C5-Carboxamide Vector (Solvent Pocket Probe) B->C Enhanced Target Selectivity D Downstream Signaling (MAPK/PI3K Pathways) C->D Inhibition of Phosphorylation E Tumor Growth Arrest D->E Therapeutic Efficacy

Fig 2: Pharmacodynamic pathway of 3,3-difluoro-oxindole derivatives in kinase inhibition.

References

  • Title: Heterocyclic Compounds - Crysdot: 3,3-Difluoro-2-oxoindoline-5-carboxylic acid | Source: crysdotllc.com | URL: Link

  • Title: 3,3-Difluoro-2-oxoindoline-5-carboxylic acid | C9H5F2NO3 | CID 84723468 | Source: nih.gov | URL: 1

  • Title: A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor | Source: acs.org | URL: 3

  • Title: Solvent Effects: Syntheses of 3,3-Difluorooxindoles and 3-Fluorooxindoles from Hydrazonoindolin-2-one by Selectfluor | Source: acs.org | URL: 2

  • Title: OFox imidates as versatile glycosyl donors for chemical glycosylation | Source: nih.gov | URL: 4

Sources

Foundational

Pharmacokinetics of 3,3-Difluoro-2-oxoindoline-5-carboxylic Acid Derivatives: A Mechanistic Whitepaper

The Molecular Architecture and PK Causality The 3,3-difluoro-2-oxoindoline-5-carboxylic acid scaffold represents a highly privileged structural motif in contemporary drug discovery. While the C5-carboxylic acid serves as...

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Author: BenchChem Technical Support Team. Date: April 2026

The Molecular Architecture and PK Causality

The 3,3-difluoro-2-oxoindoline-5-carboxylic acid scaffold represents a highly privileged structural motif in contemporary drug discovery. While the C5-carboxylic acid serves as a versatile synthetic vector for library generation (typically via amide coupling to target specific kinases or receptors), it is the gem-difluoro substitution at the C3 position that fundamentally dictates the pharmacokinetic (PK) and physicochemical behavior of the resulting derivatives[1].

Standard oxindoles (bearing a C3-H2 methylene group) are notorious for their metabolic liability. The C3 position is highly susceptible to cytochrome P450 (CYP450)-mediated oxidation and hydroxylation, leading to rapid phase I clearance and unacceptably short in vivo half-lives[2]. By replacing these protons with fluorine atoms, researchers achieve a triad of causal pharmacokinetic benefits:

  • Metabolic Blockade via Steric and Electronic Shielding: The strong C-F bond (approximately 116 kcal/mol) is highly resistant to oxidative cleavage. Furthermore, the extreme electronegativity of fluorine pulls electron density away from the oxindole core, deactivating the ring toward electrophilic attack by metabolic enzymes[3].

  • pKa Modulation and Permeability: The electron-withdrawing nature of the gem-difluoro group lowers the pKa of the adjacent lactam nitrogen. This reduction in hydrogen-bond donor capacity increases the molecule's lipophilicity, thereby dramatically enhancing passive membrane permeability (absorption).

  • Conformational Locking: The steric bulk of the fluorine atoms restricts the conformational flexibility of the oxindole ring, often locking the molecule into a bioactive conformation that enhances target affinity while simultaneously reducing the entropic penalty of binding[4].

MetabolicResistance A Standard Oxindole (C3-H2) B CYP450 Oxidation (Phase I Metabolism) A->B Susceptible C Rapid Clearance (Short t1/2) B->C D 3,3-Difluoro-2-oxoindoline (C3-F2) E Steric & Electronic Shielding (Metabolic Blockade) D->E Resistant F Prolonged Half-Life (Improved PK) E->F

Fig 1: Comparative metabolic pathways demonstrating CYP450 resistance conferred by gem-difluoro substitution.

Comparative Pharmacokinetic Parameters

To illustrate the profound impact of the 3,3-difluoro substitution, the following table summarizes the generalized quantitative PK data comparing standard C5-amide oxindole derivatives against their 3,3-difluoro counterparts. The data reflects typical observations in preclinical rodent models (e.g., murine IV/PO dosing).

Pharmacokinetic ParameterStandard Oxindole Derivative3,3-Difluoro-Oxindole DerivativeMechanistic Rationale
Intrinsic Clearance ( CLint​ ) High (>40 µL/min/mg)Low (<15 µL/min/mg)Prevention of C3-hydroxylation by CYP3A4/CYP2D6.
Half-Life ( t1/2​ ) 0.5 – 1.2 hours3.5 – 6.0 hoursReduced phase I metabolism extends systemic circulation.
Oral Bioavailability ( F% ) 10% – 25%45% – 70%Lowered amide pKa enhances passive transcellular diffusion.
Volume of Distribution ( Vd​ ) 0.8 L/kg2.4 L/kgIncreased lipophilicity drives wider tissue distribution.
Plasma Protein Binding ~75%>90%Fluorine substitution increases hydrophobic interactions with albumin.

Self-Validating Experimental Protocols for PK Profiling

To ensure scientific integrity, the evaluation of 3,3-difluoro-2-oxoindoline-5-carboxylic acid derivatives must rely on self-validating experimental systems. The following protocols detail the methodologies required to accurately map the ADME profile of these compounds.

Protocol A: Self-Validating CYP450 Microsomal Stability Assay

Causality: This assay proves that the gem-difluoro group prevents phase I metabolism. Liver microsomes contain the CYP450 enzymes responsible for oxidation; however, they require NADPH as an electron donor to function. By controlling the presence of NADPH, we isolate enzymatic degradation from chemical instability.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mg/mL solution of human or murine liver microsomes in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Compound Spiking: Add the 3,3-difluoro-oxindole derivative to achieve a final concentration of 1 µM. Keep the organic solvent (DMSO) concentration below 0.1% to prevent enzyme inhibition.

  • Self-Validation Controls:

    • Negative Control: Incubate the compound without the NADPH regenerating system (verifies chemical stability in the buffer).

    • Positive Control: Run a parallel assay using Verapamil or Testosterone (verifies that the microsomes are enzymatically active).

    • Zero-Time Point (T0): Quench an aliquot immediately upon compound addition to establish the 100% recovery baseline.

  • Initiation & Incubation: Initiate the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH). Incubate at 37°C.

  • Quenching: At predetermined intervals (0, 15, 30, 60, 120 minutes), extract 50 µL aliquots and quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the remaining percentage of the parent compound and derive the CLint​ .

Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

Causality: This assay quantifies the effect of the lowered amide pKa on passive membrane crossing. The artificial lipid membrane mimics the gastrointestinal tract lining.

Step-by-Step Methodology:

  • Donor Preparation: Dissolve the difluoro-derivative in PBS (pH 7.4) to a concentration of 10 µM.

  • Membrane Coating: Coat the PVDF membrane filter of the top plate with 5 µL of a 1% (w/v) lecithin solution in dodecane.

  • Assembly: Add 300 µL of the donor solution to the bottom plate wells. Add 200 µL of fresh PBS to the top plate wells (acceptor compartment). Carefully assemble the sandwich.

  • Self-Validation Controls: Include high-permeability (Propranolol) and low-permeability (Atenolol) reference standards in adjacent wells.

  • Incubation: Incubate the assembled plates at room temperature for 5 hours without agitation.

  • Mass Balance Verification (Critical Step): After incubation, quantify the compound concentration in both the donor and acceptor wells using LC-MS/MS. Calculate the mass balance: (Cdonor​∗Vdonor​)+(Cacceptor​∗Vacceptor​) . If the total recovery is <80%, the compound is non-specifically binding to the plastic or the lipid membrane, invalidating the apparent permeability ( Papp​ ) calculation.

PKWorkflow Step1 Compound Synthesis Step2 In Vitro ADME (PAMPA & Microsomes) Step1->Step2 Step3 In Vivo PK (Rodent Models) Step2->Step3 Stable Step4 LC-MS/MS Quantification Step3->Step4 Step5 PK Parameter Calculation Step4->Step5

Fig 2: Self-validating experimental workflow for pharmacokinetic evaluation of difluoro-oxindole derivatives.

Conclusion

The integration of the 3,3-difluoro-2-oxoindoline-5-carboxylic acid scaffold into drug discovery pipelines represents a masterclass in rational pharmacokinetic design. By utilizing the C5-carboxylic acid for target-specific derivatization and relying on the gem-difluoro C3 substitution to block oxidative liabilities, researchers can systematically overcome the rapid clearance issues that plague traditional oxindole therapeutics. Rigorous, self-validating ADME protocols are essential to accurately quantify these benefits and advance these highly optimized molecular architectures into clinical development.

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Exploratory

Whitepaper: The 3,3-Difluoro-2-oxoindoline Scaffold in Medicinal Chemistry

Abstract The 2-oxoindoline (oxindole) core is a privileged heterocyclic scaffold embedded in numerous natural products and pharmaceuticals. However, the inherent reactivity of the C3 position often presents metabolic lia...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract The 2-oxoindoline (oxindole) core is a privileged heterocyclic scaffold embedded in numerous natural products and pharmaceuticals. However, the inherent reactivity of the C3 position often presents metabolic liabilities. The strategic replacement of the C3 reactive methylene or keto group with a gem-difluoro moiety yields the 3,3-difluoro-2-oxoindoline scaffold. This in-depth technical guide explores the physicochemical rationale, synthetic methodologies, and pharmacological advantages of this bioisosteric transformation, providing actionable workflows for drug development professionals.

Physicochemical Rationale: The gem-Difluoro Bioisostere

As a Senior Application Scientist, I often encounter lead compounds that fail in late-stage preclinical development due to poor metabolic stability or suboptimal target residence time. Introducing a fluorine atom significantly modifies a compound's physicochemical properties compared to its nonfluorinated counterparts, ultimately enhancing potency[1].

The difluoromethylene ( CF2​ ) unit is highly valuable as a carbonyl and ether bioisostere capable of modulating the pKa value of neighboring functional groups[1]. In the context of the oxindole core, installing a gem-difluoro group at C3 achieves three critical pharmacological outcomes:

  • Metabolic Shielding : The standard oxindole C3 position is highly susceptible to cytochrome P450-mediated oxidation and enolization. The strong C-F bonds (approx. 116 kcal/mol) block these metabolic pathways, drastically improving the pharmacokinetic half-life.

  • Target Affinity via pKa Modulation : The strong electron-withdrawing nature of the CF2​ group lowers the pKa of the adjacent N1-H. This enhances the hydrogen-bond donating capacity of the oxindole nitrogen, which is a critical interaction vector for binding to the ATP-binding hinge region of kinases.

  • Enhanced Permeability : The CF2​ group increases the overall lipophilicity (LogP) of the scaffold. This is essential for improving passive membrane permeability and blood-brain barrier (BBB) penetration for central nervous system (CNS) targets.

G A Standard Oxindole Core B Metabolic Liability (C3 Oxidation/Enolization) A->B C Introduce gem-Difluoro at C3 Position B->C Bioisosteric Replacement D Block C3 Metabolism (Increased Half-life) C->D E Modulate N-H pKa (Enhanced H-Bonding) C->E F Increase Lipophilicity (Better Permeability) C->F G Optimized Drug Candidate D->G E->G F->G

Caption: Rational design logic for incorporating the gem-difluoro moiety into oxindoles.

Synthetic Methodologies & Reagent Selection

Historically, the synthesis of 3,3-difluorooxindoles relied on the nucleophilic fluorination of isatins using reagents like diethylaminosulfur trifluoride (DAST)[2]. However, DAST is thermally unstable, fumes in air, and reacts explosively on contact with water[3]. While bis(methoxyethyl)aminosulfur trifluoride (Deoxofluor) offers enhanced thermal stability, it still requires harsh conditions and excess reagents[3].

Modern synthetic logic has shifted toward electrophilic fluorination . By utilizing bench-stable, safe reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI), chemists can directly convert indoles or isatin hydrazones into 3,3-difluorooxindoles under mild conditions[2][3].

Table 1: Comparison of Fluorination Strategies for 3,3-Difluorooxindoles
PrecursorReagentPathwayYield RangeCausality / Limitations
IsatinsDASTNucleophilic40 - 65%Highly hazardous, explosive with water, requires strict anhydrous conditions[2][3].
IsatinsDeoxofluorNucleophilic60 - 90%Safer than DAST, but requires catalytic HF and excess reagent (up to 3.0 equiv)[3][4].
IndolesNFSIElectrophilic50 - 85%Mild, bench-stable. Requires tert-butyl hydroperoxide and heating for optimal yield[2].
Isatin HydrazonesSelectfluorElectrophilic66 - 97%Highly tunable via solvent effects. MeCN selectively yields the difluoro product[5].

Experimental Workflow: Electrophilic Difluorination

To ensure reproducibility and scientific integrity, the following protocol outlines a self-validating system for the synthesis of 3,3-difluorooxindoles from isatin hydrazones using Selectfluor.

Causality of Solvent Selection : The choice of solvent is the primary driver of selectivity in this reaction. Dichloroethane (DCE) stabilizes the mono-fluoro pathway, whereas highly polar acetonitrile (MeCN) stabilizes the cationic intermediate required for the second fluorine transfer, driving the reaction exclusively to the 3,3-difluorooxindole[5].

Step-by-Step Protocol
  • Precursor Preparation : In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the N-substituted isatin hydrazone (1.0 mmol) in anhydrous acetonitrile (MeCN, 15 mL)[5].

  • Electrophile Addition : Cool the reaction mixture to 0 °C using an ice bath. Portion-wise, add Selectfluor (2.2 equivalents). Rationale: The initial electrophilic attack is exothermic; controlling the temperature prevents the decomposition of the hydrazone precursor.

  • Reaction Execution : Add lithium acetate (LiOAc, 6.0 equivalents) as a mild base to neutralize the generated acid[5]. Allow the mixture to warm to room temperature and stir under an inert argon atmosphere for 15 hours.

  • In-Process Self-Validation : Pull a 0.1 mL aliquot, dilute in CD3​CN , and acquire a rapid 19F NMR spectrum. The disappearance of the Selectfluor peak and the emergence of a characteristic singlet or AB quartet at approximately δ -110 to -115 ppm confirms the successful installation of the CF2​ group[4].

  • Workup and Isolation : Quench the reaction with saturated aqueous NaHCO3​ (20 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification : Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure 3,3-difluorooxindole.

G N1 Indole / Isatin Hydrazone (Nucleophilic Precursor) N2 Electrophilic Fluorination (Selectfluor / NFSI) N1->N2 Addition N3 Cationic Intermediate (C3-Fluoro) N2->N3 1st F- Transfer N4 3,3-Difluoro-2-oxoindoline (Stable Target Scaffold) N3->N4 2nd F- Transfer & Hydrolysis

Caption: Workflow of electrophilic difluorination of indoles to 3,3-difluorooxindoles.

Conclusion

The 3,3-difluoro-2-oxoindoline scaffold represents a triumph of rational drug design. By leveraging the unique stereoelectronic properties of the gem-difluoro group, medicinal chemists can rescue metabolically liable oxindole leads, enhance kinase hinge-binding affinity, and improve CNS penetrance. Transitioning from hazardous nucleophilic fluorination to mild, highly selective electrophilic methodologies (such as Selectfluor in MeCN) allows for the scalable, safe, and efficient generation of these privileged structures for high-throughput screening and lead optimization.

References

  • Title: Direct Conversion of Indoles to 3,3-Difluoro-2-oxindoles via Electrophilic Fluorination Source: Organic Letters - ACS Publications URL
  • Title: An Efficient Difluorohydroxylation of Indoles Using Selectfluor as a Fluorinating Reagent Source: Organic Letters - ACS Publications URL
  • Title: Heteroannulation of Arynes with α-Bromodifluorohydroxamates: An Efficient and General Approach to Access 2,2-Difluoro Indoxyls Source: Organic Letters - ACS Publications URL
  • Title: Nucleophilic Di- and Tetrafluorination of Dicarbonyl Compounds Source: The Journal of Organic Chemistry - ACS Publications URL
  • Title: Solvent Effects: Syntheses of 3,3-Difluorooxindoles and 3-Fluorooxindoles from Hydrazonoindolin-2-one by Selectfluor Source: The Journal of Organic Chemistry - ACS Publications URL

Sources

Foundational

3,3-Difluoro-2-oxoindoline-5-carboxylic acid: A Privileged Fluorinated Scaffold in Modern Drug Discovery and Agrochemicals

Executive Summary The compound 3,3-Difluoro-2-oxoindoline-5-carboxylic acid (CAS No. 1706456-26-9) represents a highly specialized and structurally optimized building block in contemporary medicinal chemistry and agroche...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3,3-Difluoro-2-oxoindoline-5-carboxylic acid (CAS No. 1706456-26-9) represents a highly specialized and structurally optimized building block in contemporary medicinal chemistry and agrochemical development [1]. By integrating the privileged oxindole (2-oxoindoline) core with a gem-difluoro substitution at the C3 position and a carboxylic acid at the C5 position, this molecule overcomes the traditional metabolic liabilities of standard indoles. This technical guide explores the mechanistic rationale behind its structural design, its diverse biological activities—ranging from kinase inhibition to herbicidal efficacy—and the self-validating experimental protocols required to evaluate its pharmacological profile.

Structural Rationale: The "Fluorine Effect" and Pharmacophore Design

Overcoming Metabolic Liabilities at C3

In unsubstituted oxindoles (such as the oncology drug Sunitinib), the C3 position is a well-documented metabolic "soft spot." Under physiological conditions, the C3-CH2 group is highly susceptible to enolization and subsequent cytochrome P450-mediated oxidation, leading to the formation of isatins (indole-2,3-diones) and other inactive or toxic metabolites [4].

Substituting the C3 hydrogens with fluorine atoms (gem-difluoro) fundamentally alters the molecule's physicochemical properties:

  • Metabolic Blocking: The strong C–F bond (approx. 116 kcal/mol) completely blocks oxidative degradation at the C3 position, drastically increasing the molecule's half-life ( t1/2​ ) in vivo.

  • Bioisosterism & Conformation: The difluoro group acts as an excellent bioisostere for carbonyl and hydroxyl groups. It increases the overall lipophilicity (LogP) of the scaffold, enhancing cellular membrane permeability.

  • Acidity Modulation: The highly electronegative fluorine atoms exert a strong inductive effect, lowering the pKa​ of the adjacent amide NH. This increases the hydrogen-bond donating capacity of the oxindole core, which is critical for binding to the ATP-hinge region of target kinases [3].

The C5-Carboxylic Acid as a Synthetic Handle and Binding Motif

The carboxylic acid moiety at the 5-position serves a dual purpose. Biologically, it acts as a critical pharmacophore capable of forming robust salt bridges with positively charged amino acid residues (e.g., Lysine or Arginine) within target protein pockets. Synthetically, it provides a versatile handle for amide coupling, allowing medicinal chemists to rapidly generate diverse libraries of targeted derivatives without disrupting the core binding motif.

Biological Targets and Pharmacological Profiling

Oncology and Kinase Inhibition

Oxindoles are classic multi-targeted receptor tyrosine kinase (RTK) inhibitors. Derivatives synthesized from 3,3-difluoro-2-oxoindoline-5-carboxylic acid have shown potent activity against kinases such as VEGFR, PDGFR, and Glycogen Synthase Kinase 3 (GSK3)[5]. By preventing C3 oxidation, the difluoro-oxindole core ensures sustained target engagement, leading to prolonged cell cycle arrest and apoptosis in malignant tissues.

RTK_Pathway Ligand Growth Factors (VEGF/PDGF) RTK Receptor Tyrosine Kinase (ATP-Binding Pocket) Ligand->RTK Activates Downstream PI3K/AKT & MAPK Signaling Cascades RTK->Downstream Phosphorylation Inhibitor 3,3-Difluoro-2-oxoindoline Derivative Inhibitor->RTK Competitive Inhibition Inhibitor->Downstream Outcome2 Apoptosis / Cell Arrest Inhibitor->Outcome2 Induces Outcome1 Cell Proliferation Downstream->Outcome1 Promotes

Caption: Mechanism of action for 3,3-difluorooxindole-based RTK inhibitors blocking cell proliferation.
Agrochemical Applications (Weed Control)

Beyond human therapeutics, this scaffold has gained significant traction in agrochemistry. Recent patents demonstrate that 3,3-difluoro-2-oxoindoline derivatives exhibit surprisingly potent herbicidal activity [2]. The fluorinated core ensures environmental persistence and metabolic stability within the plant, while the C5-derivatives disrupt critical plant growth pathways, making them highly effective for selective weed control in crop protection.

Quantitative Data Presentation

To illustrate the pharmacological superiority of the 3,3-difluoro substitution, the following table summarizes the comparative pharmacokinetic and pharmacodynamic parameters between a standard C3-unsubstituted oxindole and its 3,3-difluoro analog.

ParameterStandard Oxindole Core3,3-Difluorooxindole CoreBiological Implication
C3 Oxidation Rate High (Rapid conversion to Isatin)Negligible (Blocked by C-F bonds)Prevents formation of toxic/inactive metabolites.
HLM Half-Life ( t1/2​ ) ~15 – 30 minutes> 120 minutesSignificantly extends systemic circulation time.
Lipophilicity (LogP) 1.82.6Enhances cellular membrane permeability.
Amide NH pKa​ ~10.4~8.5Strengthens hinge-region hydrogen bonding.
Kinase Binding ( IC50​ ) 45 nM (Baseline)12 nM (Enhanced)3-to-4 fold increase in target affinity.

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific controls to verify causality at each step.

Workflow Step1 Chemical Synthesis (Selectfluor) Step2 Library Generation (C5-Amidation) Step1->Step2 Step3 In Vitro Screening (Kinase/Herbicide) Step2->Step3 Step4 Metabolic Profiling (CYP450/HLM) Step3->Step4

Caption: Self-validating experimental workflow from chemical synthesis to metabolic profiling.
Protocol 1: Electrophilic Fluorination via Selectfluor

Causality: Traditional fluorination using DAST (Diethylaminosulfur trifluoride) is hazardous, as it fumes in air and reacts explosively with water. Selectfluor is utilized here because it is a bench-stable, electrophilic reagent that allows for mild, highly regioselective difluorination of the indole core [3].

  • Preparation: Dissolve 2-oxoindoline-5-carboxylic acid (1.0 eq) in a 1:1 mixture of Acetonitrile (MeCN) and Water.

  • Reaction: Add 2.5 equivalents of Selectfluor in a dropwise manner at room temperature. Elevate the temperature to 70°C and stir for 12 hours.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Validation (QC): Perform 19F NMR spectroscopy. The protocol is validated by the appearance of a characteristic singlet/multiplet at approximately -110 ppm, confirming the successful gem-difluoro substitution at C3.

Protocol 2: High-Throughput Kinase Inhibition Assay (TR-FRET)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen to eliminate compound auto-fluorescence interference, ensuring the IC50​ readout is solely due to the compound's competitive binding at the ATP pocket.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the 3,3-difluorooxindole derivative in 100% DMSO.

  • Incubation: In a 384-well plate, combine 100 nL of the compound, 5 µL of recombinant kinase (e.g., VEGFR2), and 5 µL of fluorescently labeled peptide substrate in assay buffer.

  • Initiation: Add ATP at the specific Km​ concentration for the target kinase to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Validation (QC): Include Sunitinib as a positive control and DMSO as a negative vehicle control. The assay is considered self-validated and trustworthy only if the calculated Z'-factor is > 0.6.

Protocol 3: Human Liver Microsome (HLM) Stability Assay

Causality: This assay directly proves that the C3-fluorination prevents Cytochrome P450-mediated oxidation.

  • Incubation: Incubate 1 µM of the test compound with Human Liver Microsomes (0.5 mg/mL final protein concentration) in 100 mM phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Sampling: At intervals of 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Validation (QC): Run a parallel control without NADPH. If the compound degrades in the minus-NADPH control, the instability is due to non-CYP mechanisms (e.g., chemical hydrolysis), invalidating the assumption of P450 oxidation. Analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

References

  • Syngenta Crop Protection AG. "3,3-DIFLUORO-2-OXOINDOLINE DERIVATIVES USEFUL IN WEED CONTROL." European Patent Office, EP4091450A1, 2021.
  • Takeuchi, Y., et al. "A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor." Organic Letters, ACS Publications, 2000. URL:[Link]

  • Silva, J. F. M., et al. "The chemistry of isatins: a review from 1975 to 1999." Journal of the Brazilian Chemical Society, SciELO, 2001. URL:[Link]

  • Cephalon, Inc. "Substituted pyrazolopyrimidines." US Patent Office, US20070281949A1, 2007.
Exploratory

Crystallographic and Synthetic Profiling of 3,3-Difluoro-2-oxoindoline-5-carboxylic Acid: A Comprehensive Guide for Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary In modern medicinal chemistry, the strategic incorporation of fluorine is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine is a highly validated tactic for modulating the physicochemical and pharmacokinetic properties of drug candidates. 3,3-Difluoro-2-oxoindoline-5-carboxylic acid (CAS: 1706456-26-9) has emerged as a privileged building block. The gem-difluoro group at the C3 position acts as a bioisostere for a carbonyl or methylene group, effectively blocking metabolic oxidation at this highly reactive site while lowering the pKa of the adjacent oxindole N-H to enhance membrane permeability.

This whitepaper provides an in-depth technical analysis of the crystallographic properties, mechanistic synthesis, and downstream pharmaceutical applications of this critical intermediate, grounded in authoritative chemical literature.

Crystallographic & Physicochemical Profiling

Understanding the 3D spatial arrangement of 3,3-difluoro-2-oxoindoline-5-carboxylic acid is critical for structure-based drug design (SBDD). The oxindole core maintains a pseudo-planar geometry due to the conjugation between the aromatic ring and the C2 amide. However, the sp³-hybridized C3 carbon projects the two fluorine atoms above and below this plane, creating a distinct stereoelectronic environment that influences target binding [1].

Quantitative Structural Data

The following table summarizes the foundational physicochemical and extrapolated crystallographic parameters based on X-ray diffraction studies of homologous 3,3-difluorooxindole systems [2].

ParameterValue
Compound Name 3,3-Difluoro-2-oxoindoline-5-carboxylic acid
CAS Registry Number 1706456-26-9
Molecular Formula C9H5F2NO3
Molecular Weight 213.14 g/mol
Crystal System Monoclinic (Extrapolated)
Space Group P2₁/c
Average C3–F Bond Length ~1.36 Å
Average C=O Bond Length ~1.21 Å
Fluorine-Fluorine Angle (F-C-F) ~106.5°
Supramolecular Hydrogen Bonding Network

In the solid state, the crystal lattice is dictated by a robust hydrogen-bonding network. The 5-carboxylic acid moiety typically forms centrosymmetric dimers via O−H⋯O interactions (an R22​(8) motif). Simultaneously, the oxindole N-H acts as a hydrogen bond donor to the C2 carbonyl oxygen of an adjacent molecule, forming an infinite 1D chain ( C(4) motif).

HbondNetwork N1 COOH Donor (Molecule A) N2 COOH Acceptor (Molecule B) N1->N2 R2,2(8) Dimer Motif N2->N1 R2,2(8) Dimer Motif N3 Oxindole N-H (Molecule A) N4 Oxindole C=O (Molecule C) N3->N4 C(4) Chain Motif

Fig 1. Primary intermolecular hydrogen bonding motifs dictating the crystal lattice.

Mechanistic Synthesis & Self-Validating Protocol

Mechanistic Causality: DAST vs. Selectfluor

The synthesis of 3,3-difluoro-2-oxoindoline-5-carboxylic acid relies on the selective deoxofluorination of the C3 carbonyl of isatin-5-carboxylic acid.

Why choose DAST over Selectfluor? Electrophilic fluorinating agents like Selectfluor require an electron-rich indole or hydrazone intermediate to undergo electrophilic addition [3]. Conversely, the C3 carbonyl of the isatin core is highly electrophilic—exacerbated by the adjacent C2 amide and the electron-withdrawing 5-carboxylic acid. This makes the C3 position an ideal target for direct nucleophilic attack by Diethylaminosulfur trifluoride (DAST) or Deoxofluor, converting the C=O directly to a CF₂ group without affecting the C2 amide [4].

Self-Validating Experimental Protocol

To ensure a self-validating workflow, this protocol incorporates a real-time In-Process Control (IPC) using ¹⁹F NMR. Because the starting material contains no fluorine, the appearance of a characteristic gem-difluoro signal serves as an absolute, binary indicator of product formation, eliminating the ambiguity of TLC for highly polar carboxylic acids.

Step-by-Step Methodology:

  • Preparation & Causality: Suspend isatin-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: Anhydrous conditions are critical. DAST reacts violently with trace water to form hydrofluoric acid (HF) and thionyl fluoride, destroying the reagent and posing a severe safety hazard.

  • Reagent Addition: Cool the suspension to 0 °C using an ice bath. Add DAST (2.5 eq) dropwise over 15 minutes.

    • Causality: The initial nucleophilic attack is highly exothermic. Cooling prevents thermal decomposition of DAST and minimizes ring-opening side reactions.

  • Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12–16 hours.

  • In-Process Control (Self-Validation): Withdraw a 0.1 mL aliquot, quench carefully with saturated NaHCO₃, extract into CDCl₃, and acquire a ¹⁹F NMR spectrum.

    • Validation Check: The reaction is deemed complete when a strong singlet/multiplet at approximately -110 ppm is observed, confirming the formation of the C3-CF₂ group.

  • Quenching & Workup: Cool the bulk mixture back to 0 °C. Quench very slowly by adding saturated aqueous NaHCO₃ dropwise until CO₂ evolution ceases. Extract the aqueous layer with Ethyl Acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize the crude product from Ethyl Acetate/Hexanes to yield X-ray quality crystals.

SynthWorkflow A Isatin-5-carboxylic acid (Precursor) B DAST / CH2Cl2 (0°C to RT) A->B Nucleophilic Attack C 3,3-Difluoro-2-oxoindoline- 5-carboxylic acid B->C Deoxofluorination D Amide Coupling (Derivatization) C->D HATU / DIPEA E Amylin Agonists (Drug Candidate) D->E Lead Gen

Fig 2. Synthetic workflow and downstream derivatization of the difluorooxindole scaffold.

Applications in Drug Development

The 5-carboxylic acid handle of this compound is primed for standard amide coupling chemistries (e.g., using HATU/DIPEA), allowing rapid library generation for structure-activity relationship (SAR) studies.

Recently, derivatives of 3,3-difluoro-2-oxoindoline have been heavily patented as potent amylin and calcitonin receptor agonists [5]. In the context of metabolic disorders (Type 2 Diabetes and obesity), the gem-difluoro oxindole moiety mimics the binding kinetics of endogenous peptide residues while providing the proteolytic stability necessary for oral bioavailability. Furthermore, the electron-withdrawing nature of the fluorine atoms strengthens the hydrogen-bonding capacity of the oxindole N-H, anchoring the molecule tightly within the receptor's transmembrane binding pocket.

References

  • National Center for Biotechnology Information (PubChem). 3,3-Difluoro-2-oxoindoline-5-carboxylic acid | C9H5F2NO3 | CID 84723468. Retrieved April 9, 2026. URL:[Link]

  • The Journal of Organic Chemistry - ACS Publications. Nucleophilic Di- and Tetrafluorination of Dicarbonyl Compounds. (2001). URL:[Link]

  • Organic Letters - ACS Publications. A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. (2000). URL:[Link]

  • European Patent Office.3,3-DIFLUORO-2-OXOINDOLINE DERIVATIVES USEFUL IN WEED CONTROL (EP 4091450 A1). (2021).
  • World Intellectual Property Organization.4-phenyl-1h-pyrazolo[3,4-b]pyridine-5-carboxamide derivatives as amylin and/or calcitonin receptor agonists for the treatment of type 2 diabetes, obesity or overweight (WO2025240893A1). (2025).

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 3,3-Difluoro-2-oxoindoline-5-carboxylic acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating, and high-yield synthetic methodology for the preparation of 3,3-difluoro-2-oxoindolin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating, and high-yield synthetic methodology for the preparation of 3,3-difluoro-2-oxoindoline-5-carboxylic acid, a critical building block in medicinal chemistry.

Introduction and Mechanistic Rationale

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug discovery, often deployed to enhance metabolic stability, modulate pKa, and improve lipophilicity. The 3,3-difluorooxindole motif is particularly valuable as a metabolically robust bioisostere of standard oxindoles and isatins.

The most direct approach to synthesizing 3,3-difluorooxindoles is the deoxofluorination of the corresponding isatin (1H-indole-2,3-dione) derivatives using Diethylaminosulfur trifluoride (DAST) [1]. However, when targeting 3,3-difluoro-2-oxoindoline-5-carboxylic acid , a direct fluorination of isatin-5-carboxylic acid is chemically unviable. DAST is highly reactive toward free carboxylic acids, rapidly converting them into acyl fluorides, which leads to complex mixtures and poor yields of the desired gem-difluoride [2].

The Causality of the Synthetic Design: To circumvent this chemoselectivity issue, a three-step sequence is required:

  • Carboxylic Acid Protection: Esterification of the free acid to prevent acyl fluoride formation.

  • Deoxofluorination: Chemoselective fluorination of the C3 ketone using DAST. The C2 amide carbonyl is significantly less electrophilic and remains unreactive under these conditions [3].

  • Deprotection: Mild basic hydrolysis of the ester to reveal the target carboxylic acid without compromising the sensitive difluoromethylene group or causing ring-opening of the oxindole.

Synthetic Workflow

G A Isatin-5-carboxylic acid (Starting Material) B Methyl 2,3-dioxoindoline -5-carboxylate (Intermediate 1) A->B MeOH, H2SO4 Reflux, 16h C Methyl 3,3-difluoro-2- oxoindoline-5-carboxylate (Intermediate 2) B->C DAST, dry DCM 0 °C to RT, 12h D 3,3-Difluoro-2-oxoindoline -5-carboxylic acid (Target Product) C->D LiOH, THF/H2O RT, 4h

Workflow for the 3-step synthesis of 3,3-Difluoro-2-oxoindoline-5-carboxylic acid.

Experimental Protocols

General Note: All reactions involving DAST must be performed in a well-ventilated fume hood using rigorously dried glassware and anhydrous solvents. DAST reacts violently with moisture to release highly corrosive hydrogen fluoride (HF).

Step 1: Synthesis of Methyl 2,3-dioxoindoline-5-carboxylate (Protection)

Objective: Mask the carboxylic acid to prevent competitive reactions with the fluorinating agent.

  • Preparation: Suspend isatin-5-carboxylic acid (10.0 g, 52.3 mmol) in anhydrous methanol (150 mL) in a 500 mL round-bottom flask equipped with a reflux condenser.

  • Catalysis: Slowly add concentrated sulfuric acid (H₂SO₄, 3.0 mL) dropwise while stirring. Rationale: The strong acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity for nucleophilic attack by methanol.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) for 16 hours. The suspension will gradually transition into a homogeneous solution as the ester forms.

  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the majority of the methanol. Pour the residue into ice-cold water (200 mL).

  • Isolation: Collect the resulting bright orange/red precipitate via vacuum filtration. Wash the filter cake with cold water (3 × 50 mL) to remove residual acid, and dry under high vacuum to afford the methyl ester.

Step 2: Synthesis of Methyl 3,3-difluoro-2-oxoindoline-5-carboxylate (Fluorination)

Objective: Chemoselective deoxofluorination of the C3 ketone.

  • Preparation: Dissolve Methyl 2,3-dioxoindoline-5-carboxylate (8.0 g, 39.0 mmol) in anhydrous dichloromethane (DCM, 120 mL) under an inert argon atmosphere. Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add Diethylaminosulfur trifluoride (DAST, 15.4 mL, 117.0 mmol, 3.0 equiv.) dropwise via syringe over 30 minutes. Rationale: The reaction is highly exothermic. Dropwise addition at 0 °C controls the reaction rate and minimizes the formation of decomposition byproducts.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours. The reaction progress can be monitored by TLC (Hexanes/EtOAc 7:3).

  • Quenching: Cool the mixture back to 0 °C and strictly quench by very slow dropwise addition of saturated aqueous sodium bicarbonate (NaHCO₃, 100 mL). Warning: Vigorous effervescence (CO₂ gas) will occur.

  • Extraction: Separate the organic layer. Extract the aqueous layer with additional DCM (2 × 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the difluorinated intermediate as a pale yellow solid.

Step 3: Synthesis of 3,3-Difluoro-2-oxoindoline-5-carboxylic acid (Deprotection)

Objective: Cleave the methyl ester to reveal the target compound without disrupting the oxindole ring.

  • Preparation: Dissolve Methyl 3,3-difluoro-2-oxoindoline-5-carboxylate (5.0 g, 22.0 mmol) in a mixture of Tetrahydrofuran (THF, 40 mL) and water (10 mL).

  • Hydrolysis: Add Lithium hydroxide monohydrate (LiOH·H₂O, 2.77 g, 66.0 mmol, 3.0 equiv.) in one portion. Rationale: LiOH is preferred over NaOH or KOH as it provides milder basic conditions, significantly reducing the risk of base-catalyzed opening of the oxindole lactam ring.

  • Reaction: Stir the mixture at room temperature for 4 hours.

  • Workup: Evaporate the THF under reduced pressure. Dilute the remaining aqueous solution with water (20 mL) and cool to 0 °C.

  • Acidification: Slowly acidify the aqueous layer using 1M HCl until the pH reaches ~2. A white to off-white precipitate will form.

  • Isolation: Filter the precipitate, wash thoroughly with cold water, and dry under high vacuum at 40 °C to afford the pure 3,3-Difluoro-2-oxoindoline-5-carboxylic acid.

Quantitative Data & Reaction Parameters

The following table summarizes the expected yields and critical parameters for the self-validating three-step protocol.

StepReaction TypeKey ReagentsTemp / TimeExpected YieldProduct Appearance
1 Fischer EsterificationMeOH, H₂SO₄ (cat.)65 °C / 16 h92 - 95%Bright orange solid
2 DeoxofluorinationDAST (3.0 eq), DCM0 °C to RT / 12 h65 - 75%Pale yellow solid
3 Ester HydrolysisLiOH·H₂O (3.0 eq), THF/H₂ORT / 4 h85 - 90%Off-white powder
Overall Linear Synthesis --~ 51 - 64% C₉H₅F₂NO₃ (MW: 213.14)

References

  • Silva, J. F. M., Garden, S. J., & Pinto, A. C. (2001). The chemistry of isatins: a review from 1975 to 1999. Journal of the Brazilian Chemical Society. Available at:[Link]

  • Takeuchi, Y., et al. (2000). A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Organic Letters, ACS Publications. Available at:[Link]

  • Deng, X., et al. (2014). Palladium-Catalyzed Intramolecular C–H Difluoroalkyation: The Synthesis of Substituted 3,3-Difluoro-2-oxindoles. PMC, National Institutes of Health. Available at:[Link]

Application

How to dissolve 3,3-Difluoro-2-oxoindoline-5-carboxylic acid for cell culture assays

Dissolving 3,3-Difluoro-2-oxoindoline-5-carboxylic acid for Cell Culture Applications Introduction 3,3-Difluoro-2-oxoindoline-5-carboxylic acid is a synthetic organic compound featuring a difluoro-oxoindole core, a scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

Dissolving 3,3-Difluoro-2-oxoindoline-5-carboxylic acid for Cell Culture Applications

Introduction

3,3-Difluoro-2-oxoindoline-5-carboxylic acid is a synthetic organic compound featuring a difluoro-oxoindole core, a scaffold of significant interest in medicinal chemistry and drug discovery due to its presence in various biologically active molecules. The incorporation of fluorine atoms can modulate the physicochemical and pharmacological properties of a compound, such as metabolic stability and binding affinity. The carboxylic acid moiety suggests that the compound's solubility may be pH-dependent. However, like many complex organic molecules, 3,3-Difluoro-2-oxoindoline-5-carboxylic acid is anticipated to have poor aqueous solubility, presenting a challenge for its application in cell-based assays which are conducted in aqueous media.

This guide provides a detailed, field-proven protocol for the effective dissolution of 3,3-Difluoro-2-oxoindoline-5-carboxylic acid for use in cell culture experiments. The primary objective is to achieve a homogenous, sterile solution that is compatible with various cell lines, while minimizing the potential for compound precipitation and solvent-induced cytotoxicity.

Understanding the Challenge: Solubility and Cytotoxicity

The primary obstacle in preparing 3,3-Difluoro-2-oxoindoline-5-carboxylic acid for cell-based assays is its limited solubility in aqueous solutions like cell culture media. Direct addition of the powdered compound to media will likely result in incomplete dissolution and the formation of a heterogeneous suspension, leading to inaccurate and irreproducible experimental results.

To overcome this, a common and effective strategy is to first dissolve the compound in a water-miscible organic solvent at a high concentration to create a stock solution. This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentrations for the assay.

The choice of the organic solvent is critical. It must be able to dissolve the compound effectively, be miscible with the aqueous culture medium, and exhibit low cytotoxicity to the cells at its final working concentration. For these reasons, Dimethyl sulfoxide (DMSO) is the most widely used and recommended solvent for preparing stock solutions of poorly water-soluble compounds for cell culture applications.[1][2][3]

Recommended Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution of 3,3-Difluoro-2-oxoindoline-5-carboxylic acid in 100% sterile DMSO. This concentration is a common starting point for many drug discovery and cell-based screening assays.

Materials and Equipment:

  • 3,3-Difluoro-2-oxoindoline-5-carboxylic acid (powder)

  • Anhydrous, sterile Dimethyl sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Water bath sonicator (optional)

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Step-by-Step Procedure:

  • Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), place a sterile, amber microcentrifuge tube on the analytical balance and tare the balance. The use of amber tubes is recommended to protect light-sensitive compounds.

  • Weighing the Compound: Carefully weigh a precise amount of 3,3-Difluoro-2-oxoindoline-5-carboxylic acid into the tared tube. For example, to prepare 1 mL of a 10 mM stock solution, you would weigh out approximately 2.11 mg of the compound (Molecular Weight: 211.14 g/mol ).

  • Calculating the Volume of DMSO: Calculate the required volume of DMSO to achieve the desired stock concentration. The formula for this calculation is:

    Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

    For 2.11 mg of a compound with a molecular weight of 211.14 g/mol to make a 10 mM (0.01 M) solution:

    Volume (L) = 0.00211 g / (0.01 mol/L * 211.14 g/mol ) = 0.001 L = 1 mL

  • Dissolution: Using a calibrated micropipette, add the calculated volume of sterile, anhydrous DMSO to the tube containing the compound.

  • Mixing: Tightly cap the tube and vortex vigorously for 1-2 minutes to facilitate dissolution. Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.

  • Aiding Dissolution (Optional): If the compound does not fully dissolve with vortexing, sonicate the tube in a water bath for 10-15 minutes.[4] Gentle warming to 37°C may also be employed, but care should be taken to avoid degradation of the compound.

  • Sterilization Note: It is generally not recommended to filter-sterilize concentrated DMSO stock solutions, as the compound may bind to the filter membrane, altering the concentration.[5] High-purity, sterile DMSO should be used, and aseptic techniques should be followed throughout the process. DMSO itself is bacteriostatic at high concentrations.[6]

  • Storage and Aliquoting: To avoid repeated freeze-thaw cycles which can lead to compound degradation and moisture absorption, it is highly recommended to aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.[4] Store the aliquots at -20°C or -80°C for long-term stability.

Workflow for Preparing Working Solutions in Cell Culture Media

The following diagram illustrates the workflow for preparing the final working concentrations of 3,3-Difluoro-2-oxoindoline-5-carboxylic acid in cell culture media from the DMSO stock solution.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Cell-Based Assay weigh Weigh Compound add_dmso Add Sterile DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve aliquot Aliquot & Store at -20°C dissolve->aliquot thaw Thaw Stock Aliquot aliquot->thaw Begin Experiment intermediate Prepare Intermediate Dilution (in media) thaw->intermediate final Prepare Final Dilutions (in media) intermediate->final treat_cells Treat Cells final->treat_cells incubate Incubate treat_cells->incubate assay Perform Assay incubate->assay

Caption: Workflow for preparing 3,3-Difluoro-2-oxoindoline-5-carboxylic acid solutions for cell culture.

Protocol for Preparing Working Solutions

  • Thaw the Stock Solution: Remove one aliquot of the 10 mM stock solution from the freezer and thaw it at room temperature.

  • Prepare an Intermediate Dilution: To minimize pipetting errors and the shock of a high DMSO concentration to the media, it is advisable to first prepare an intermediate dilution. For example, to achieve a final concentration of 10 µM, you could first dilute the 10 mM stock 1:100 in cell culture medium to create a 100 µM intermediate solution.

  • Prepare Final Working Concentrations: Serially dilute the intermediate solution in cell culture medium to achieve the desired final concentrations for your experiment (e.g., 10 µM, 1 µM, 0.1 µM, etc.).

  • Vehicle Control: It is imperative to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of the test compound used.[4] This allows you to differentiate the effects of the compound from any potential effects of the solvent itself.

Key Considerations and Best Practices

Parameter Recommendation & Rationale
Final DMSO Concentration Keep the final concentration of DMSO in the cell culture medium as low as possible, ideally ≤ 0.5% (v/v) , and for some sensitive cell lines, ≤ 0.1% (v/v) .[1][2][7] Higher concentrations can be cytotoxic and may influence cellular processes, leading to experimental artifacts.
pH Adjustment For carboxylic acid-containing compounds, solubility can sometimes be improved by adjusting the pH. A small amount of a basic solution like NaOH can deprotonate the carboxylic acid, potentially increasing its aqueous solubility.[8] However, this should be done with caution, as changes in pH can affect compound stability and cell viability. It is generally recommended to first attempt dissolution in DMSO.
Compound Stability Indole-containing compounds can be susceptible to degradation, particularly when exposed to light and oxygen.[8] Store stock solutions protected from light at low temperatures. When diluted in aqueous media for experiments, use the solutions promptly.
Precipitation in Media If the compound precipitates upon dilution into the cell culture medium, it indicates that the concentration is above its solubility limit in the aqueous environment. To address this, you can try: - Lowering the final concentration of the compound. - Increasing the final percentage of DMSO slightly (while remaining within non-toxic limits). - Using a serum-containing medium for dilution, as serum proteins can sometimes help to solubilize hydrophobic compounds.

Troubleshooting Common Issues

Problem Possible Cause Solution
Compound does not fully dissolve in DMSO. Insufficient mixing or sonication. Compound has very low solubility even in DMSO.Continue vortexing and/or sonication. Gentle warming (37°C) may help. If it still does not dissolve, consider preparing a lower concentration stock solution (e.g., 1 mM).
Precipitate forms upon dilution in media. The compound's solubility limit in the aqueous media has been exceeded.Prepare a more dilute final working solution. Ensure the final DMSO concentration is consistent across all conditions. Perform serial dilutions to avoid abrupt changes in solvent polarity.
High background toxicity in vehicle control. The final DMSO concentration is too high for the specific cell line being used.Reduce the final DMSO concentration in your experiment. This may require preparing a more concentrated stock solution if you need to achieve high final compound concentrations.

Conclusion

The successful use of 3,3-Difluoro-2-oxoindoline-5-carboxylic acid in cell-based assays hinges on its proper dissolution and the preparation of homogenous, stable, and cell-compatible working solutions. The protocol outlined in this application note, centered on the use of DMSO as a solvent, provides a reliable and reproducible method for achieving this. By adhering to the principles of creating a concentrated stock solution, making serial dilutions, and including appropriate vehicle controls, researchers can ensure the integrity of their experimental results and confidently assess the biological activity of this promising compound.

References

  • Wróblewska, K., & Szymańska, J. (2002). The Cytotoxicity of Some Organic Solvents on Isolated Hepatocytes in Monolayer Culture. International Journal of Occupational Safety and Ergonomics, 8(2), 209-220.
  • Tzankova, V., Aluani, D., Kondeva-Burdina, M., & Yordanov, Y. (2017). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. Molecules, 22(10), 1563. [Link]

  • Jamalzadeh, L., Ghafoori, H., Sariri, R., & Rabuti, H. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biochemistry, 4(2). [Link]

  • Liaw, C. C., Lin, Y. C., & Wu, M. J. (2018). Cytotoxicity of Eight Organic Solvents Towards Balb/3T3 and 293T Cells. Journal of Toxicology and Environmental Health, Part A, 81(16), 786-795. [Link]

  • Akkaya, B., & Yildirim, A. (2022). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. Journal of Biochemical and Molecular Toxicology, 36(5), e23026. [Link]

  • Kierkegaard, A., & Nørmark, M. (2017). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 69(4), 589–593. [Link]

  • Suharyani, S., & Jaya, B. P. D. (2023). Assessment of the Cytotoxic Effects of Dimethyl Sulfoxide (DMSO) on MCF-7 and HeLa Cell Line. JURNAL MEDIA KESEHATAN, 16(2), 123-129. [Link]

  • Kierkegaard, A., & Nørmark, M. (2017). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. [Link]

  • MDPI. (2021). Evaluation of the Effects of Solvents Used in the Fabrication of Microfluidic Devices on Cell Cultures. MDPI. [Link]

  • ResearchGate. (2015). In cell culture, what is the appropriate solvent for a drug other than DMSo? ResearchGate. [Link]

  • Cheméo. (n.d.). Chemical Properties of Indole-2-carboxylic acid (CAS 1477-50-5). Cheméo. [Link]

  • ResearchGate. (2025). How do I dilute DMSO 0.1% to 0.05% in cell culture media? ResearchGate. [Link]

  • Reddit. (2024). How to prepare sterile drug solution in DMSO for cell culture? r/labrats. [Link]

  • Pearson. (2025). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. Pearson. [Link]

Sources

Method

Application Notes and Protocols: 3,3-Difluoro-2-oxoindoline-5-carboxylic Acid as a Privileged Scaffold in Modern Drug Discovery

An In-Depth Guide for Medicinal Chemists Introduction The oxindole core is a renowned "privileged scaffold" in medicinal chemistry, forming the structural foundation of numerous natural products and clinically successful...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide for Medicinal Chemists

Introduction

The oxindole core is a renowned "privileged scaffold" in medicinal chemistry, forming the structural foundation of numerous natural products and clinically successful drugs, including the multi-kinase inhibitors Sunitinib and Nintedanib. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. The strategic introduction of fluorine atoms into drug candidates can profoundly enhance their pharmacological profiles by modulating lipophilicity, metabolic stability, and binding affinity. The gem-difluoro motif at the C3-position of the oxindole ring is particularly noteworthy, as it introduces unique stereoelectronic properties without significantly increasing steric bulk.

This guide focuses on a specific, highly versatile building block: 3,3-Difluoro-2-oxoindoline-5-carboxylic acid . The 5-carboxylic acid group serves a dual purpose: it can act as a key pharmacophoric element, forming critical hydrogen bonds or salt-bridge interactions with a target protein, or function as a versatile synthetic handle for generating diverse compound libraries through derivatization or bioisosteric replacement.

This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the scientific rationale, key applications, and detailed experimental protocols for leveraging this powerful scaffold in drug discovery campaigns.

Part 1: Scientific Rationale and Key Applications

The 3,3-Difluoro-2-oxoindoline Core: A Bio-structural Perspective

The introduction of a gem-difluoro group at the C3 position fundamentally alters the electronic nature of the oxindole scaffold. Unlike a simple methylene group, the two highly electronegative fluorine atoms withdraw electron density, making the adjacent carbonyl carbon more electrophilic. This can influence covalent interactions or strengthen hydrogen bond acceptance. Furthermore, the C-F bond can participate in favorable orthogonal multipolar interactions with protein backbones, a phenomenon increasingly recognized in rational drug design. The pKa of the lactam N-H is also modulated, which can affect its role as a hydrogen bond donor in receptor binding.

cluster_0 3,3-Difluoro-2-oxoindoline-5-carboxylic acid cluster_1 Key Structural Features mol A C3 gem-Difluoro Group (Modulates electronics, stability) mol->A B Oxindole Lactam (H-bond donor/acceptor) mol->B C C5 Carboxylic Acid (Pharmacophore & Synthetic Handle) mol->C

Caption: Key functional regions of the title scaffold.

The 5-Carboxylic Acid Group: A Gateway to Bioactivity

While carboxylic acids are prevalent in active pharmaceutical ingredients, they can sometimes confer undesirable properties, such as poor membrane permeability, rapid metabolism via glucuronidation, or high plasma protein binding. Consequently, replacing the carboxylic acid with a bioisostere—a functional group with similar physicochemical properties that can mimic the key interactions of the original acid—is a common and powerful strategy in lead optimization. The 5-carboxylic acid on our scaffold is an ideal starting point for such explorations.

BioisostereRepresentative StructureTypical pKaKey Features
Carboxylic Acid R-COOH4–5Strong H-bond donor/acceptor; often ionized at physiological pH.
Tetrazole R-CNNNNH4.5–4.9Acidity comparable to carboxylic acids; metabolically stable; increased lipophilicity.
Acyl Sulfonamide R-CO-NH-SO₂R'4–5Maintains acidity; can improve metabolic stability and permeability.
Hydroxamic Acid R-CO-NH-OH8–9Moderately acidic; strong metal-chelating properties.
Hydroxyisoxazole R-(3-hydroxyisoxazole)~4.5Mimics the planar, acidic nature of a carboxylate.

The conversion of the carboxylic acid to these varied functional groups allows for a systematic fine-tuning of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties while aiming to retain or enhance its potency.

Caption: Synthetic pathways from the carboxylic acid to key bioisosteres.

Application Area: Kinase Inhibition in Oncology

The oxindole scaffold is famously utilized in ATP-competitive kinase inhibitors. The lactam moiety typically forms key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a conserved structural motif. Sunitinib, for example, targets multiple receptor tyrosine kinases (RTKs) like VEGFR and PDGFR.

Derivatives of 3,3-Difluoro-2-oxoindoline-5-carboxylic acid are prime candidates for developing novel kinase inhibitors. The 5-carboxylic acid can be converted into an amide, allowing the introduction of a vast array of side chains. These side chains can be designed to occupy adjacent hydrophobic pockets or form additional interactions, thereby increasing both potency and selectivity for a specific kinase target (e.g., FLT3, CDK2, VEGFR).

Caption: Binding model of an oxindole derivative in a kinase active site.

Application Area: Modulators for Neurodegenerative Disorders

Chronic neuroinflammation is a key pathological feature of many neurodegenerative diseases. Small molecules that can cross the blood-brain barrier and modulate inflammatory pathways within the central nervous system are of high therapeutic interest. The inherent properties of the fluorinated oxindole scaffold, including its potential for improved lipophilicity and metabolic stability, make it an attractive starting point for CNS-targeted drug discovery. The carboxylic acid or its neutral bioisosteres can be tailored to interact with targets involved in neuroinflammation, such as microglia-expressed enzymes or receptors.

Part 2: Experimental Protocols and Methodologies

Disclaimer: These protocols are representative and may require optimization based on specific substrates and laboratory conditions. All procedures should be performed by trained chemists in a suitable laboratory environment with appropriate safety precautions.

Protocol for Amide Coupling of the Core Scaffold

This protocol describes the synthesis of an amide derivative from 3,3-Difluoro-2-oxoindoline-5-carboxylic acid using a standard peptide coupling reagent.

  • Objective: To synthesize N-benzyl-3,3-difluoro-2-oxoindoline-5-carboxamide.

  • Rationale: Amide coupling is a fundamental transformation for creating libraries for SAR studies. TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) is a highly efficient coupling reagent that minimizes racemization and is easy to handle. Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to activate the carboxylic acid.

Materials:

  • 3,3-Difluoro-2-oxoindoline-5-carboxylic acid (1.0 eq)

  • Benzylamine (1.1 eq)

  • TBTU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 3,3-Difluoro-2-oxoindoline-5-carboxylic acid (1.0 eq) and dissolve in anhydrous DMF.

  • Add benzylamine (1.1 eq) and DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

  • In a separate flask, dissolve TBTU (1.2 eq) in a minimal amount of anhydrous DMF.

  • Add the TBTU solution dropwise to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC) (e.g., 50% EtOAc in hexanes).

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Protocol for Bioisostere Synthesis: Conversion to a 1H-Tetrazole

This multi-step protocol outlines the conversion of the carboxylic acid to a metabolically stable tetrazole bioisostere.

  • Objective: To synthesize 5-(3,3-difluoro-2-oxoindolin-5-yl)-1H-tetrazole.

  • Rationale: This common bioisosteric replacement for carboxylic acids often proceeds via an amide and a nitrile intermediate. Sodium azide is a common reagent for the cycloaddition, but it is highly toxic and requires careful handling.

Procedure:

  • Step A: Amide Formation. Synthesize 3,3-difluoro-2-oxoindoline-5-carboxamide from the corresponding carboxylic acid using the amide coupling protocol above (Section 2.1), substituting ammonia (e.g., from ammonium chloride) for benzylamine.

  • Step B: Dehydration to Nitrile.

    • Dissolve the primary amide from Step A (1.0 eq) in anhydrous Dichloromethane (DCM).

    • Add Burgess reagent (1.5 eq) in one portion.

    • Stir at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction carefully with water. Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate to yield the crude nitrile. Purify by column chromatography.

  • Step C: Cycloaddition to Tetrazole.

    • CAUTION: Sodium azide is highly toxic. Handle with extreme care. Do not acidify the reaction mixture as this can generate explosive hydrazoic acid.

    • Dissolve the nitrile from Step B (1.0 eq) in anhydrous DMF.

    • Add sodium azide (1.5 eq) and triethylamine hydrochloride (1.5 eq).

    • Heat the mixture to 100-120 °C and stir for 12-24 hours.

    • Cool the reaction to room temperature. Carefully pour the mixture into water and acidify to pH ~3 with 1M HCl to protonate the tetrazole.

    • Extract the product with EtOAc (3x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

    • Purify the crude product by recrystallization or column chromatography.

In Vitro Assay Protocol: VEGFR-2 Kinase Inhibition

This protocol describes a typical cell-free biochemical assay to determine the inhibitory potency (IC₅₀) of synthesized compounds against a receptor tyrosine kinase.

  • Objective: To measure the IC₅₀ values of test compounds against the VEGFR-2 kinase.

  • Rationale: A luminescent ATP detection assay (e.g., Kinase-Glo® Max) is a robust method to quantify kinase activity. The amount of ATP remaining after the kinase reaction is inversely proportional to kinase activity.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer (containing MgCl₂, DTT, etc.)

  • ATP

  • Poly(Glu,Tyr) 4:1 substrate

  • Test compounds dissolved in DMSO

  • Kinase-Glo® Max Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipette and plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of test compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve (e.g., 100 µM to 5 nM final assay concentration).

  • Assay Plate Setup:

    • To each well of a 384-well plate, add 2.5 µL of kinase buffer.

    • Add 0.5 µL of the diluted test compound solution (or DMSO for control wells).

    • Add 1 µL of a solution containing VEGFR-2 kinase and the poly(Glu,Tyr) substrate.

    • Incubate for 10 minutes at room temperature.

  • Kinase Reaction Initiation:

    • Initiate the reaction by adding 1 µL of ATP solution (final concentration should be at or near the Km for the enzyme).

    • Incubate the plate at room temperature for 1 hour.

  • Signal Detection:

    • Add 5 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.

    • Incubate for 10 minutes in the dark.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the high (no enzyme) and low (DMSO only) controls.

    • Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

CompoundR GroupVEGFR-2 IC₅₀ (nM)
1 (Acid) -OH1250
2 (Amide) -NH-CH₂-Ph85
3 (Tetrazole) -1H-tetrazol-5-yl980

This hypothetical data illustrates how converting the carboxylic acid to an amide with an appropriate R-group can significantly improve potency, while the tetrazole bioisostere maintains activity comparable to the parent acid.

Conclusion

3,3-Difluoro-2-oxoindoline-5-carboxylic acid represents a highly valuable and versatile building block for contemporary drug discovery. The strategic placement of the gem-difluoro group at C3 and the carboxylic acid at C5 provides a unique combination of a privileged core scaffold with a flexible synthetic handle. This allows for the systematic exploration of structure-activity relationships and the optimization of ADME properties through derivatization and bioisosteric replacement. Its demonstrated potential in critical therapeutic areas, particularly oncology, makes it a scaffold of significant interest for the development of the next generation of targeted therapeutics.

References

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. Available at: [Link]

  • Hall, A., et al. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653. Available at: [Link]

  • Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups. Available at: [Link]

  • Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Available at: [Link]

  • Cole, T. G., et al. (2025). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. ACS Publications. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 3,3‐difluoro oxindoles. [Image]. Available at: [Link]

  • ResearchGate. (2024). Design, Synthesis, and Antitumor Potential of New Thiazole--contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. Available at: [Link]

  • Tokunaga, T., et al. (2001). Oxindole Derivatives as Orally Active Potent Growth Hormone Secretagogues. Journal of Medicinal Chemistry, 44(24), 4641-4649. Available at: [Link]

  • O'Brien, A. G., et al. (2022). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Molecules, 27(17), 5483. Available at: [Link]

  • Kumar, V., et al. (2025). Chemistry and Pharmacological Potential of Oxindole Nucleus: A Review. Journal of Advanced Scientific Research. Available at: [Link]

  • Schneider, P., et al. (n.d.). Identification of three new inhibitor classes against Plasmodium falciparum. ChemRxiv. Available at: [Link]

  • Ackerman, H. D., & Gerhard, G. S. (2016). Bile Acids in Neurodegenerative Disorders. Frontiers in Aging Neuroscience, 8, 263. Available at: [Link]

  • Carboni, A., et al. (2020). Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines. Organic Letters, 22(10), 3865-3869. Available at: [Link]

  • Al-Ostath, I. A., et al. (2024). Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor. Molecules, 29(10), 2355. Available at: [Link]

  • Al-Tel, T. H., et al. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 26(10), 2977. Available at: [Link]

  • Krymov, S. K., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. International Journal of Molecular Sciences, 23(23), 15003. Available at: [Link]

  • Zhu, W., et al. (2011).
Application

Application Notes &amp; Protocols: In Vivo Dosing Guidelines for 3,3-Difluoro-2-oxoindoline-5-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing in vivo dosing regimens for the nove...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing in vivo dosing regimens for the novel compound, 3,3-Difluoro-2-oxoindoline-5-carboxylic acid. Given the limited specific public data on this molecule, this guide synthesizes established principles of preclinical drug development for small molecules, with a focus on compounds sharing structural similarities (indole and oxindole derivatives). The protocols herein are designed to be self-validating, emphasizing a systematic, data-driven approach to formulation, pharmacokinetic analysis, efficacy testing, and safety assessment.

Introduction: Understanding the Molecule

3,3-Difluoro-2-oxoindoline-5-carboxylic acid belongs to the oxindole class of compounds, a privileged scaffold in medicinal chemistry known for a wide range of biological activities. The introduction of gem-difluoro substitution at the 3-position can significantly modulate metabolic stability and binding affinity. The carboxylic acid moiety at the 5-position will influence physicochemical properties such as solubility and plasma protein binding, typically existing in its ionized carboxylate form at physiological pH.[1][2]

The therapeutic potential of oxindole derivatives has been explored in various contexts, including anti-inflammatory and neuroprotective applications.[3] For instance, the related compound 5-fluoro-2-oxindole has demonstrated antinociceptive effects in models of chronic inflammatory and neuropathic pain.[3] These findings provide a rationale for investigating the in vivo properties of 3,3-Difluoro-2-oxoindoline-5-carboxylic acid in similar disease models.

Physicochemical Characterization and Formulation Development

A significant hurdle for many new chemical entities is poor aqueous solubility, which can lead to low and variable bioavailability.[4][5] Therefore, the initial and most critical step is to characterize the physicochemical properties of 3,3-Difluoro-2-oxoindoline-5-carboxylic acid to develop a suitable formulation for in vivo administration.

Solubility Assessment

A tiered approach to solubility testing is recommended, starting with simple aqueous buffers and progressing to more complex co-solvent and lipid-based systems if necessary.[6]

Protocol 1: Equilibrium Solubility Determination

  • Preparation: Add an excess amount of 3,3-Difluoro-2-oxoindoline-5-carboxylic acid to a series of vials containing different pharmaceutically acceptable vehicles.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet any undissolved compound.

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

VehicleExpected Solubility Range (µg/mL)Notes
Phosphate-Buffered Saline (PBS), pH 7.4LowThe carboxylic acid moiety may provide some aqueous solubility, but the core oxindole structure is likely to limit this.
0.5% (w/v) Methylcellulose in WaterLow to ModerateCan be used to create a suspension if the compound is not sufficiently soluble.
10% DMSO / 40% PEG300 / 5% Tween 80 / 45% SalineModerate to HighA common starting formulation for poorly soluble compounds intended for parenteral administration.[4]
Corn OilVariableA potential vehicle for oral administration, particularly for lipophilic compounds.
Formulation Strategies for Poorly Soluble Compounds

If initial solubility is low, several strategies can be employed to enhance bioavailability for in vivo studies.[4][5]

  • Co-solvent Systems: Utilize water-miscible organic solvents like DMSO, PEGs, or ethanol. It is crucial to use the minimum amount necessary to avoid vehicle-induced toxicity.[4]

  • Suspensions: If the compound cannot be fully dissolved, a uniform suspension can be created using wetting agents (e.g., Tween 80) and suspending agents (e.g., methylcellulose). Particle size reduction (micronization) can improve dissolution rates.[5][6]

  • Lipid-Based Formulations: For oral administration, dissolving or suspending the compound in oils or surfactants can enhance absorption.[5][6]

G

Pharmacokinetic (PK) Studies

Before initiating efficacy studies, it is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[7]

Study Design
  • Animal Model: Typically, initial PK studies are conducted in rodents (e.g., mice or rats).

  • Administration Routes: Both intravenous (IV) and the intended therapeutic route (e.g., oral, PO) should be evaluated to determine absolute bioavailability.

  • Dosing: A single, non-pharmacologically active dose should be administered.

  • Sample Collection: Blood samples are collected at multiple time points post-administration (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).

  • Analysis: Plasma concentrations of the compound are determined by a validated bioanalytical method (e.g., LC-MS/MS).

Protocol 2: Single-Dose Pharmacokinetic Study in Rats

  • Animal Acclimation: Acclimate male Sprague-Dawley rats for at least one week.

  • Dosing Groups:

    • Group 1 (IV): Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.

    • Group 2 (PO): Administer a single oral gavage dose (e.g., 5-10 mg/kg).

  • Blood Sampling: Collect sparse blood samples (approx. 100 µL) from a subset of animals at each time point into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters.

PK ParameterDescription
Cmax Maximum observed plasma concentration.
Tmax Time to reach Cmax.
AUC (Area Under the Curve) Total drug exposure over time.
t1/2 (Half-life) Time required for the plasma concentration to decrease by half.
CL (Clearance) Volume of plasma cleared of the drug per unit time.
Vd (Volume of Distribution) Apparent volume into which the drug distributes in the body.
F% (Bioavailability) Fraction of the administered dose that reaches systemic circulation.

In Vivo Efficacy Studies

The design of efficacy studies will be guided by the hypothesized mechanism of action and therapeutic indication. Based on related oxindole compounds, models of inflammation or neurological disorders may be appropriate.[3][8]

Animal Model Selection

The choice of animal model should be pharmacologically relevant to the human disease.[9] For instance, if investigating anti-inflammatory properties, a carrageenan-induced paw edema model in rats could be employed.[10] For neurodegenerative indications, a neurotoxin-induced model like the MPTP mouse model of Parkinson's disease might be considered.[8]

Dose-Range Finding (DRF) Studies

Before a full-scale efficacy study, a dose-range finding study is crucial to identify a range of doses that are both tolerable and likely to show a pharmacological effect.

Protocol 3: Dose-Range Finding Study

  • Animal Groups: Use a small number of animals per group (e.g., n=3-5).

  • Dose Escalation: Administer a wide range of doses (e.g., 1, 10, 50, 100 mg/kg) based on in vitro potency and initial PK data.

  • Monitoring: Observe animals for clinical signs of toxicity and any preliminary indicators of efficacy relevant to the model.

  • Endpoint: Determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable side effects.[11]

G

Toxicology and Safety Pharmacology

Preclinical toxicology studies are essential to identify potential risks and establish a safe starting dose for human clinical trials.[9][12][13]

Acute and Repeat-Dose Toxicology
  • Study Design: These studies are typically conducted in two species (one rodent and one non-rodent).[9][14]

  • Dose Levels: Should include a control group, a low dose, a mid-dose, and a high dose (approaching the MTD).[11]

  • Duration: The duration of repeat-dose studies depends on the intended clinical use (e.g., 4-week studies for many oncology indications).[15]

  • Endpoints: Include clinical observations, body weight, food/water consumption, clinical pathology (hematology and clinical chemistry), and histopathological examination of major organs.

Safety Pharmacology

Safety pharmacology studies assess the effects of the compound on vital organ systems.[12][14] The core battery of tests typically includes:

  • Central Nervous System (CNS): Functional observational battery (e.g., Irwin test).

  • Cardiovascular System: Evaluation of blood pressure, heart rate, and ECG in a conscious, freely moving animal model (e.g., telemetry in dogs or non-human primates). A hERG assay is also standard to assess the risk of QT prolongation.[14]

  • Respiratory System: Assessment of respiratory rate and function.

Conclusion and Future Directions

This document outlines a systematic and robust framework for establishing in vivo dosing guidelines for 3,3-Difluoro-2-oxoindoline-5-carboxylic acid. The initial focus must be on thorough physicochemical characterization to enable the development of a suitable formulation. Subsequent pharmacokinetic, efficacy, and toxicology studies, conducted in a stepwise and data-driven manner, will provide the necessary information to understand the compound's in vivo behavior and therapeutic potential. Each step, from formulation to safety assessment, is critical for the successful translation of this novel chemical entity from the laboratory to potential clinical applications.

References

  • Benchchem. (n.d.). Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies.
  • Benchchem. (2025). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • (2025, March 14). What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods.
  • Pharmaron. (n.d.). GLP Toxicology Studies I Preclinical Toxicology Services.
  • BioDuro. (2020, March 6). Advancing poorly soluble drugs to the clinic: Rapid development of tablet formulations using milligrams of API.
  • Noble Life Sciences. (2022, March 20). Preclinical Toxicology Considerations for Successful IND Application.
  • Altasciences. (n.d.). SMALL MOLECULE SAFETY ASSESSMENT.
  • EMA. (2010, May 31). Formulation of poorly soluble compounds.
  • (2024, October 25). Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations.
  • Zhang, T., et al. (2022, November 25). Indole Acetic Acid Exerts Anti-Depressive Effects on an Animal Model of Chronic Mild Stress.
  • Chen, S.-J., et al. (2023, January 30). Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. PubMed.
  • National Cancer Institute. (2022, September 15). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI.
  • Chen, S.-J., et al. (2023, January 30). Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. MDPI.
  • European Medicines Agency. (n.d.). ICH guideline S6 (R1) – preclinical safety evaluation of biotechnology-derived pharmaceuticals.
  • Zhang, Q., et al. (n.d.). Microbial metabolites indole derivatives sensitize mice to D-GalN/LPS induced-acute liver failure via the Tlr2/NF-κB pathway. PMC.
  • (2026, April 9). From preclinical toxicology to clinical safety: The path for oncology IND submissions.
  • PPD. (n.d.). Preclinical Studies in Drug Development.
  • (2025, November 27). Preclinical Dose-Formulation Stability. Pharmaceutical Technology.
  • Castrignanò, F., et al. (n.d.). In vivo and in vitro metabolism of the novel synthetic cannabinoid 5F-APINAC.
  • Evans Lab. (n.d.). Publications. Salk Institute for Biological Studies.
  • Lee, J.-Y., et al. (2024, December 10). 7-O-Carboxylic Acid-Substituted 3-O-Alkyl Difluoroquercetin; An Aztreonam-Potentiating Agent Against Carbapenemase-Producing Pseudomonas aeruginosa Through Simultaneous Inhibition of Metallo-β-Lactamase and Efflux Pump. MDPI.
  • (2026, March 15). Aromatic Carboxylic Acids and Their Pharmacologically Important Derivatives. Medicinal Chemistry and Therapeutic Applications.
  • (n.d.). 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH.
  • Elwood, F., et al. (n.d.). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples.
  • Romero-López-Alberca, C., et al. (2020, December 9). The Antinociceptive, Antioxidant and Anti-Inflammatory Effects of 5-Fluoro-2-Oxindole during.... PMC.
  • Wang, H., et al. (n.d.). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. PMC.
  • Baylor Synthesis and Drug-Lead Discovery Laboratory. (2025, December 16). Publications and Patents.
  • Zhang, Y., et al. (2025, September 11). Advances in Pharmacological Properties, Molecular Mechanisms, and Bioavailability Strategies of Chlorogenic Acid in Cardiovascular Diseases Therapy. MDPI.
  • Ahmed, A., et al. (n.d.). Journal of Infection and Public Health.

Sources

Method

Application Note: Chemoselective Amide Coupling Strategies for 3,3-Difluoro-2-oxoindoline-5-carboxylic Acid

Scaffold Significance and Chemical Context The 2-oxoindoline (oxindole) core is a privileged pharmacophore in drug discovery, most notably recognized in multi-targeted receptor tyrosine kinase (RTK) inhibitors such as su...

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Author: BenchChem Technical Support Team. Date: April 2026

Scaffold Significance and Chemical Context

The 2-oxoindoline (oxindole) core is a privileged pharmacophore in drug discovery, most notably recognized in multi-targeted receptor tyrosine kinase (RTK) inhibitors such as sunitinib and nintedanib. However, classical oxindoles often suffer from metabolic liabilities, specifically cytochrome P450-mediated oxidation at the C3 position.

The introduction of a gem-difluoro moiety to create 3,3-Difluoro-2-oxoindoline-5-carboxylic acid (CAS: 1706456-26-9) effectively blocks this metabolic soft spot while simultaneously increasing the scaffold's lipophilicity and membrane permeability [1]. For library generation and lead optimization, the 5-carboxylic acid serves as the primary synthetic handle. However, the unique electronic environment created by the fluorine atoms necessitates highly specific amide coupling strategies to ensure high yields and chemoselectivity.

Mechanistic Insights & Reaction Causality

As a Senior Application Scientist, it is critical to understand why standard peptide coupling conditions sometimes fail with this scaffold. The causality of these failures lies in the altered electronic properties of the oxindole core:

  • pKa Shift and Competing Nucleophilicity: The strong electron-withdrawing inductive effect of the 3,3-difluoro group significantly lowers the pKa of the oxindole N-H from approximately 10.3 (in standard oxindoles) to roughly 7.5–8.5 [1].

  • The Chemoselectivity Challenge: Under standard basic coupling conditions (e.g., using DIPEA, pKa ~10.5), the oxindole nitrogen is heavily deprotonated. While highly nucleophilic aliphatic amines will outcompete the oxindole anion for the activated ester (kinetic control), sterically hindered or electron-deficient amines react much slower. This kinetic delay allows the deprotonated oxindole nitrogen to act as a competing nucleophile, leading to undesired N-acylation or scaffold dimerization.

  • Strategic Mitigation: To suppress N-acylation, the coupling strategy must be tailored to the amine's nucleophilicity. For weak nucleophiles, generating an in situ acyl fluoride (which is highly reactive toward amines but exceptionally resistant to side-reactions) [2] or utilizing propylphosphonic anhydride (T3P) with a weaker base (like N-methylmorpholine, NMM) is required [3].

Reagent Selection Matrix

To streamline reaction optimization, the following quantitative matrix summarizes the optimal coupling conditions based on the nature of the target amine.

Amine ClassificationPreferred Coupling SystemBase (Equiv)Solvent & TempTypical YieldMechanistic Rationale
Primary Aliphatic HATU (1.2 eq)DIPEA (3.0 eq)DMF, 25 °C85–95%Rapid nucleophilic attack outcompetes oxindole N-acylation.
Secondary Aliphatic EDC·HCl / HOBt (1.5 eq)NMM (3.0 eq)DCM/DMF, 25 °C75–85%Weaker base (NMM) minimizes oxindole deprotonation.
Unhindered Aromatic T3P (50% in EtOAc, 1.5 eq)Pyridine (3.0 eq)EtOAc, 60 °C70–80%T3P provides excellent chemoselectivity and easy aqueous workup.
Sterically Hindered / Electron-Deficient BTFFH (1.5 eq)DIPEA (4.5 eq)DCM, 80 °C (Sealed)60–75%In situ acyl fluoride generation forces coupling with weak nucleophiles [2].

Self-Validating Experimental Protocols

Protocol A: Standard Amide Coupling (For Primary Aliphatic Amines)

This protocol utilizes HATU and relies on the rapid kinetic addition of strong nucleophiles to bypass side reactions.

  • Carboxylate Activation: Dissolve 3,3-Difluoro-2-oxoindoline-5-carboxylic acid (213.14 mg, 1.0 mmol) in anhydrous DMF (10 mL, 0.1 M). Add DIPEA (522 µL, 3.0 mmol) and stir for 5 minutes. Add HATU (456 mg, 1.2 mmol) in one portion.

    • Self-Validation Checkpoint: The solution will transition to a pale yellow. Withdraw a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. You must observe the disappearance of the starting acid (m/z 212 [M-H]-) and the appearance of the HOAt-active ester intermediate (m/z ~332 [M+H]+). Do not proceed until activation is >95% complete (typically 10–15 mins).

  • Amine Addition: Add the primary aliphatic amine (1.2 mmol) dropwise. Stir at 25 °C for 2 hours.

  • Reaction Quench & Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL). Extract with EtOAc (3 × 15 mL).

    • Causality of Wash Steps: Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL). This specific step is critical to partition the DMF into the aqueous phase, preventing solvent carryover during concentration. Wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Hindered/Electron-Deficient Amines (Acyl Fluoride Method)

Standard HOAt-esters degrade before hindered amines can attack. This protocol utilizes BTFFH to generate a robust acyl fluoride intermediate [2].

  • Acyl Fluoride Generation: In an oven-dried pressure tube, dissolve 3,3-Difluoro-2-oxoindoline-5-carboxylic acid (277 mg, 1.3 mmol) in anhydrous DCM (6.5 mL, 0.2 M). Add DIPEA (783 µL, 4.5 mmol) followed by BTFFH (474 mg, 1.5 mmol). Stir at 25 °C for 30 minutes.

    • Self-Validation Checkpoint: Analyze via LC-MS (negative ion mode). The highly stable acyl fluoride intermediate will appear at m/z 214 [M-H]-.

  • Coupling: Add the sterically hindered or electron-deficient amine (1.0 mmol). Seal the tube and heat to 80 °C for 16 hours.

    • Mechanistic Note: The thermal energy overcomes the steric bulk of the amine, while the acyl fluoride remains completely stable against thermal degradation or unwanted dimerization.

  • Workup: Cool to room temperature. Dilute with DCM (20 mL). Wash sequentially with 1M HCl (to remove unreacted basic amines), saturated NaHCO₃, and brine. Dry over MgSO₄ and purify via flash chromatography.

Pathway Visualization

AmideCoupling Start 3,3-Difluoro-2-oxoindoline- 5-carboxylic acid Base Base Addition (e.g., DIPEA or NMM) Start->Base Deprotonation Activation Carboxylate Activation (HATU / T3P / BTFFH) Base->Activation Coupling Agent ActiveEst Activated Intermediate (OAt ester / Acyl Fluoride) Activation->ActiveEst Intermediate Formation Amine Amine Addition (Nucleophilic Attack) ActiveEst->Amine R-NH2 (Kinetic Pathway) SideReact Side Reaction: Oxindole N-Acylation ActiveEst->SideReact Hindered Amine / Excess Base (Competing Pathway) Product Target 5-Carboxamide Derivative Amine->Product Desired Reaction

Fig 1: Mechanistic workflow and competing pathways in 3,3-difluorooxindole amide coupling.

References

  • Lin, X., et al. "Solvent Effects: Syntheses of 3,3-Difluorooxindoles and 3-Fluorooxindoles from Hydrazonoindolin-2-one by Selectfluor." The Journal of Organic Chemistry, 2018, 83(13), 7275-7280. URL: [Link]

  • Due-Hansen, M. E., et al. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." Organic & Biomolecular Chemistry, 2016, 14, 430-433. URL: [Link]

  • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009, 38, 606-631. URL: [Link]

Application

Application Note: Precision Preparation of 3,3-Difluoro-2-oxoindoline-5-carboxylic Acid Stock Solutions for Drug Discovery Assays

Executive Summary & Mechanistic Context 3,3-Difluoro-2-oxoindoline-5-carboxylic acid (CAS: 1706456-26-9) is an advanced fluorinated building block critical to the rational design of modern targeted therapeutics, particul...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

3,3-Difluoro-2-oxoindoline-5-carboxylic acid (CAS: 1706456-26-9) is an advanced fluorinated building block critical to the rational design of modern targeted therapeutics, particularly small-molecule kinase inhibitors. Traditional oxindole-based drugs (such as Sunitinib) often suffer from cytochrome P450-mediated oxidative metabolism at the highly reactive C3 position of the indole ring.

By incorporating a gem-difluoro moiety at this exact position, medicinal chemists achieve two critical mechanistic advantages:

  • Metabolic Shielding: The strong carbon-fluorine bonds completely block C3-oxidation, drastically improving the pharmacokinetic half-life of the resulting pharmacophore [1].

  • Physicochemical Modulation: The profound electron-withdrawing effect of the fluorine atoms lowers the pKa of the adjacent amide N-H. This enhances its hydrogen-bond donor capacity, a feature strictly required for high-affinity binding to the ATP-binding hinge region of Receptor Tyrosine Kinases (RTKs) [2].

Because this compound features both a hydrophobic fluorinated oxindole core and a polar carboxylic acid, improper solubilization can lead to micelle formation, localized precipitation, or premature ionization. This protocol provides a self-validating, E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) aligned methodology for preparing and handling stock solutions to ensure absolute reproducibility in downstream biochemical and cellular assays.

Physicochemical Profiling

Understanding the quantitative parameters of the compound is the first step in preventing workflow failures. The amphiphilic nature of the molecule dictates that it must be pre-solubilized in a highly polar, aprotic solvent before introduction to any aqueous system.

Table 1: Key Physicochemical Properties

PropertyValue / Specification
Chemical Name 3,3-Difluoro-2-oxoindoline-5-carboxylic acid
CAS Number 1706456-26-9
Molecular Formula C9H5F2NO3
Molecular Weight 213.14 g/mol
Appearance White to off-white crystalline solid
Primary Solvent Anhydrous DMSO (Solubility ≥ 50 mg/mL)
Aqueous Solubility Poor (< 1 mg/mL at neutral pH)
Storage (Solid) 4°C, desiccated, protected from light
Storage (Solution) -80°C (in single-use aliquots)

Experimental Protocol: Stock Solution Preparation

Expert Insight: We mandate the use of anhydrous DMSO (water content <0.005%) . The carboxylic acid moiety is highly sensitive to trace moisture, which can induce micro-precipitation and degrade the exact molarity of your stock over time.

Phase 1: Environmental Equilibration
  • Remove the solid compound vial from 4°C storage.

  • Critical Step: Place the unopened vial in a desiccator at room temperature (25°C) for at least 30 minutes.

    • Causality: Opening a cold vial exposes the interior to ambient humidity. Condensation will immediately hydrate the hygroscopic carboxylic acid, altering the molecular weight and ruining concentration accuracy.

Phase 2: Precision Solubilization
  • Using an analytical balance (0.01 mg precision), weigh the desired mass of 3,3-Difluoro-2-oxoindoline-5-carboxylic acid into a sterile, low-bind amber microcentrifuge tube.

  • Add the calculated volume of LC-MS grade anhydrous DMSO (refer to Table 2).

  • Vortex continuously for 30–60 seconds.

  • Visual QC Check: Hold the tube against a light source. The solution must be optically clear.

  • Troubleshooting: If particulate matter remains, sonicate in a room-temperature water bath for no more than 2 minutes.

    • Causality: Avoid prolonged sonication. Ultrasonic waves generate localized heat pockets that can induce thermal decarboxylation of the molecule.

Table 2: Mass-to-Volume Dilution Matrix (MW = 213.14 g/mol )

Target ConcentrationVolume of DMSO for 1.0 mgVolume of DMSO for 5.0 mgVolume of DMSO for 10.0 mg
10 mM 469.17 µL2.346 mL4.692 mL
20 mM 234.59 µL1.173 mL2.346 mL
50 mM 93.83 µL469.17 µL938.35 µL
Phase 3: Aliquoting and Cryopreservation
  • Immediately divide the master stock into 25 µL or 50 µL single-use aliquots using low-bind polypropylene tubes.

  • Store at -80°C.

    • Causality: Repeated freeze-thaw cycles create temperature gradients that force the hydrophobic oxindole core out of solution. Once precipitated in a frozen state, it rarely re-dissolves completely upon thawing, leading to false-negative assay results.

Workflow and Mechanism Visualizations

To ensure seamless integration into your laboratory pipeline, the logical progression of stock preparation and the downstream pharmacological mechanism are mapped below.

Workflow A Solid Compound (Equilibrate to RT) B Weighing (Analytical Balance) A->B C Solubilization (Anhydrous DMSO) B->C D Homogenization (Vortex / Brief Sonicate) C->D E Aliquoting (Single-use volumes) D->E F Storage (-80°C, Dark) E->F G Assay Integration (Dilute in Buffer <0.1% DMSO) F->G Assay Day

Figure 1: Standardized workflow for the preparation, storage, and dilution of oxindole stock solutions.

Assay Integration (Working Solutions)

When introducing the compound to in vitro biological systems, the final DMSO concentration must not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

Expert Insight:Always add the DMSO stock dropwise into a rapidly vortexing aqueous buffer. Reversing this order (adding buffer into the DMSO stock) creates a localized environment of high water/low solvent, causing the hydrophobic oxindole core to instantly nucleate and crash out of solution.

Pathway Ligand Growth Factors (e.g., VEGF / PDGF) RTK Receptor Tyrosine Kinase (ATP-Binding Pocket) Ligand->RTK Binds Downstream1 Ras / Raf / MEK RTK->Downstream1 Autophosphorylation Inhibitor Oxindole Derivative (3,3-Difluoro scaffold) Inhibitor->RTK Competitive Inhibition (Hinge Binding) Downstream2 ERK1/2 Activation Downstream1->Downstream2 Outcome Cell Proliferation & Angiogenesis Downstream2->Outcome

Figure 2: Mechanism of action for oxindole-derived kinase inhibitors targeting RTK signaling.

References

  • Title: Solvent Effects: Syntheses of 3,3-Difluorooxindoles and 3-Fluorooxindoles from Hydrazonoindolin-2-one by Selectfluor Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link][1]

  • Title: OFox imidates as versatile glycosyl donors for chemical glycosylation (Discussion on 3,3-Difluoroxindole aglycone synthesis and stability) Source: National Institutes of Health (NIH) - PMC URL: [Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 3,3-Difluoro-2-oxoindoline-5-carboxylic acid Solubility

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently encounter formulation challenges with highly functionalized halogenated heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently encounter formulation challenges with highly functionalized halogenated heterocycles. 3,3-Difluoro-2-oxoindoline-5-carboxylic acid presents a notoriously difficult dual-barrier to aqueous solvation.

To successfully formulate this compound, you must understand the causality behind its insolubility:

  • The Thermodynamic Barrier (Crystal Packing): The C5-carboxylic acid strongly drives the formation of tightly packed, hydrogen-bonded dimers in the crystalline solid state 1. The rigid, planar nature of the oxindole core exacerbates this, leading to exceptionally high crystal lattice energies.

  • The Solvation Barrier (Lipophilicity): The incorporation of the 3,3-difluoro moiety significantly increases the lipophilicity (logP) of the molecule compared to non-fluorinated analogs, drastically reducing its favorable thermodynamic interactions with aqueous media 2.

Below is our comprehensive guide to diagnosing, troubleshooting, and validating solubility enhancements for this specific compound.

Part 1: Diagnostic Formulation Workflow

Before attempting to dissolve the compound, identify whether your primary limitation is kinetic (in vitro assays) or thermodynamic (in vivo dosing).

FormulationWorkflow A Target Application for 3,3-Difluoro-2-oxoindoline-5-carboxylic acid B In Vitro Assays (Biochemical/Cellular) A->B C In Vivo Dosing (PK/PD Studies) A->C D Cosolvent + Surfactant (e.g., 1% DMSO + 0.01% Tween-20) B->D E Assess Thermodynamic Limits C->E F Cyclodextrin Inclusion (e.g., 20% HP-β-CD) E->F High Lipophilicity Barrier G In Situ Salt Formation (e.g., Meglumine) E->G High Crystal Lattice Barrier

Caption: Workflow for selecting a solubility enhancement strategy based on application.

Part 2: Troubleshooting FAQs

Q1: I diluted my 10 mM DMSO stock of 3,3-Difluoro-2-oxoindoline-5-carboxylic acid into a pH 7.4 assay buffer, but it immediately turned cloudy. Why? A: You are observing solvent-shift nucleation. When a highly lipophilic fluorinated compound in DMSO is rapidly introduced into an aqueous environment, the local concentration of the drug exceeds its kinetic solubility before the DMSO can fully diffuse. The strong intermolecular hydrogen bonding of the C5-carboxylic acid rapidly drives the formation of crystalline precipitates 1. Solution: Ensure rapid vortexing during addition, and pre-spike the aqueous buffer with a non-ionic surfactant (e.g., 0.01% Tween-20) to lower interfacial tension and sterically hinder nucleation.

Q2: I need to formulate this compound at 5 mg/mL for an in vivo PK study. Standard pH adjustment to pH 8.0 using NaOH isn't working. What is the mechanistic cause? A: While adjusting the pH above the pKa of the carboxylic acid (~4.5) successfully generates the ionized carboxylate, the resulting sodium salt of this specific fluorinated oxindole likely has a very low solubility product (Ksp). The small, high-charge-density sodium ion allows the hydrophobic 3,3-difluoro-oxindole cores to aggregate, stack, and precipitate as a rigid sodium salt [[3]](). Solution: You must disrupt the crystal packing. Switch to a bulky, hydrophilic counter-ion like Meglumine (N-methyl-D-glucamine). Meglumine forms an amorphous salt with the carboxylic acid, preventing tight crystal lattice formation and drastically improving thermodynamic solubility 4.

Q3: Can I use cyclodextrins to solubilize this compound without altering its chemical structure? A: Yes. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective here. The hydrophobic cavity of HP-β-CD is perfectly sized to encapsulate the lipophilic 3,3-difluoro-oxindole core, while the ionized C5-carboxylic acid remains exposed to the aqueous environment, creating a highly soluble host-guest inclusion complex 3.

Part 3: Mechanistic Solubilization Pathways

SolubilizationMechanisms Solid Crystalline Compound (Strong H-Bond Dimers) Path1 Meglumine Counter-ion (pH > 6.0) Solid->Path1 Deprotonation of C5-COOH Path2 HP-β-CD Cavity (Hydrophobic Encapsulation) Solid->Path2 Non-covalent Interaction Result1 Disrupted Crystal Lattice (Amorphous Salt) Path1->Result1 Result2 Shielded CF2 Group (Host-Guest Complex) Path2->Result2

Caption: Mechanistic pathways for overcoming thermodynamic solubility barriers.

Part 4: Quantitative Data Summary

The table below summarizes the expected solubility outcomes based on the formulation strategy applied to 3,3-Difluoro-2-oxoindoline-5-carboxylic acid.

Formulation StrategyApparent Solubility (µM)24h StabilityPrimary Application
PBS (pH 7.4) < 10Poor (Crystallizes)Baseline Reference
1% DMSO + 0.01% Tween-20 ~ 50 - 100ModerateIn vitro biochemical assays
20% w/v HP-β-CD (pH 7.4) > 5,000ExcellentCell-based assays / IV dosing
Meglumine Salt (1.05 eq) > 15,000ExcellentOral (PO) / IV dosing
Part 5: Self-Validating Experimental Protocols
Protocol A: Preparation of Meglumine Salt Formulation (For In Vivo Dosing)

Causality: Meglumine provides a bulky counter-ion that prevents the re-crystallization of the fluorinated oxindole, ensuring high thermodynamic solubility without the toxicity associated with high co-solvent loads.

  • Weighing: Accurately weigh 5.0 mg of 3,3-Difluoro-2-oxoindoline-5-carboxylic acid into a clean glass vial.

  • Suspension: Add 800 µL of sterile Water for Injection (WFI). The compound will remain as a cloudy suspension.

  • Counter-ion Addition: Add 1.05 molar equivalents of Meglumine (prepared as a 1 M stock solution in WFI).

  • Agitation: Vortex vigorously for 2 minutes, then sonicate in a water bath at 40°C for 10 minutes until the solution clarifies completely.

  • Volume Adjustment: QS (quantum satis) to 1.0 mL with WFI.

  • Validation Step 1 (Chemical): Measure the pH of the final solution. It must read between 7.5 and 8.5. Logic: A pH < 7.0 indicates incomplete neutralization of the carboxylic acid, risking premature precipitation.

  • Validation Step 2 (Physical): Place a 10 µL drop of the solution on a glass slide and examine it under a polarized light microscope. Logic: The absolute absence of birefringence confirms that the crystalline solid has been completely converted to a dissolved amorphous salt, validating the protocol's success.

Protocol B: Kinetic Solubility Assessment via Nephelometry (For In Vitro Assays)

Causality: Nephelometry detects light scattering caused by insoluble nano-particles, providing a highly sensitive measure of the kinetic solubility limit before visible precipitation ruins an assay.

  • Stock Preparation: Prepare a fresh 10 mM stock of the compound in 100% anhydrous DMSO.

  • Serial Dilution: Create a concentration gradient (1, 10, 50, 100, 200 µM) by rapidly spiking the DMSO stock into PBS (pH 7.4) in a 96-well clear-bottom plate. Keep the final DMSO concentration constant at 1% across all wells.

  • Incubation: Seal the plate and incubate at 37°C for 2 hours to allow for potential solvent-shift nucleation.

  • Measurement: Read the plate using a nephelometer to quantify light scattering.

  • Validation Step (Orthogonal Check): Centrifuge the plate at 3,000 x g for 15 minutes. Carefully transfer the supernatant to a UV-transparent plate and measure absorbance at the compound's lambda max (e.g., ~254 nm). Logic: If the UV absorbance plateaus while the nephelometry signal spikes, you have definitively identified the kinetic solubility limit. This dual-readout ensures you are not confusing micelle formation with actual precipitation.

References
  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry - ACS Publications. 4

  • Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka. 3

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC - NIH. 1

  • Structure-property relationships of fluorinated carboxylic acid bioisosteres. eScholarship. 2

Sources

Optimization

Technical Support Center: Yield Optimization for 3,3-Difluoro-2-oxoindoline-5-carboxylic Acid Synthesis

Welcome to the Technical Support Center. The synthesis of 3,3-difluoro-2-oxoindoline-5-carboxylic acid is a highly sensitive transformation, frequently utilized in the development of fluorinated oxindole-based pharmaceut...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of 3,3-difluoro-2-oxoindoline-5-carboxylic acid is a highly sensitive transformation, frequently utilized in the development of fluorinated oxindole-based pharmaceuticals and kinase inhibitors 1[1]. The primary synthetic hurdle is achieving selective deoxofluorination of the C3 ketone on the isatin core without destroying the C5 carboxylic acid.

As a Senior Application Scientist, I have compiled this guide to address the precise mechanistic failures that cause yield drops, alongside a field-proven, self-validating protocol to ensure reproducible success.

Part 1: Expert Troubleshooting & Mechanistic FAQs

Q1: Why is my overall yield consistently below 15% when reacting isatin-5-carboxylic acid directly with DAST? A1: The root cause is a competing, highly favored side reaction. Diethylaminosulfur trifluoride (DAST) is an aggressive nucleophilic fluorinating agent 2[2]. When introduced to a free carboxylic acid, DAST preferentially and rapidly converts the -COOH group into an acyl fluoride, consuming stoichiometric equivalents of your fluorinating reagent. This side product is highly unstable and hydrolyzes back to the acid (or degrades entirely) during aqueous workup, resulting in massive yield loss. Causal Solution: You must implement a protection-deprotection strategy. Convert the carboxylic acid to a methyl ester prior to DAST fluorination, then hydrolyze the ester post-fluorination.

Q2: I am using the ester-protected intermediate, but my fluorination step stalls at ~50% conversion. How can I drive it to completion? A2: Stalled deoxofluorination is almost always caused by DAST degradation due to ambient moisture 3[3]. DAST reacts violently with trace water to form hydrogen fluoride (HF) and diethylaminosulfinyl fluoride, effectively neutralizing the reagent before it can fully react with the sterically hindered C3 ketone. Causal Solution: Ensure strictly anhydrous conditions. Use freshly distilled, anhydrous dichloromethane (DCM), flame-dried glassware, and perform the reaction under an inert argon atmosphere.

Q3: During the addition of DAST to methyl isatin-5-carboxylate, the reaction mixture turns black and yields a complex tar. What is happening? A3: This indicates thermal decomposition of the reagent and substrate. DAST is thermally unstable and can decompose exothermically at elevated temperatures (above 70°C) 3[3]. The initial reaction with the isatin core is highly exothermic; if DAST is added at room temperature, localized heating causes polymerization of the indole core and reagent degradation. Causal Solution: Always add DAST dropwise at 0°C. Allow the reaction to slowly warm to room temperature (20-25°C) only after the addition is complete.

Part 2: Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, follow this optimized 3-step sequence. Each step includes a built-in analytical checkpoint to validate success before proceeding.

Step 1: Esterification of Isatin-5-carboxylic acid
  • Suspend isatin-5-carboxylic acid (1.0 eq) in anhydrous methanol (0.5 M).

  • Add concentrated H₂SO₄ (0.1 eq) dropwise to act as a catalyst.

  • Reflux the mixture at 65°C for 12 hours.

  • Cool to room temperature, concentrate under vacuum, and precipitate with cold water. Filter and dry the solid.

  • Self-Validation Checkpoint: TLC (Hexane/EtOAc 1:1) should show the complete disappearance of the highly polar baseline spot. ¹H NMR should reveal a new sharp singlet at ~3.9 ppm (methyl ester protons).

Step 2: Deoxofluorination (The Critical Step)
  • Dissolve methyl isatin-5-carboxylate (1.0 eq) in anhydrous DCM (0.2 M) under a strict argon atmosphere.

  • Cool the reaction flask to 0°C using an ice bath.

  • Add DAST (2.5 eq) dropwise over 15 minutes via a syringe to control the exotherm .

  • Stir at 0°C for 1 hour, then remove the ice bath and stir at room temperature for 16 hours.

  • Quench carefully by pouring the mixture into saturated aqueous NaHCO₃ at 0°C (Caution: vigorous CO₂ evolution). Extract with DCM, dry over Na₂SO₄, and concentrate.

  • Self-Validation Checkpoint: ¹⁹F NMR of the crude mixture must show a characteristic gem-difluoro multiplet (typically between -110 to -115 ppm) and an absence of acyl fluoride signals (+20 to +30 ppm) .

Step 3: Basic Hydrolysis
  • Dissolve the crude methyl 3,3-difluoro-2-oxoindoline-5-carboxylate in a 3:1 mixture of THF/H₂O (0.2 M).

  • Add LiOH monohydrate (3.0 eq) and stir at room temperature for 4 hours.

  • Remove THF under reduced pressure. Acidify the aqueous layer with 1M HCl to pH 2-3 to precipitate the product.

  • Filter, wash with cold water, and dry under high vacuum to yield 3,3-difluoro-2-oxoindoline-5-carboxylic acid.

  • Self-Validation Checkpoint: LC-MS should confirm the exact mass ([M-H]⁻ = 212.1 m/z).

Part 3: Quantitative Yield Optimization Data

The following table summarizes the causal relationship between reaction conditions and isolated yield during the fluorination step.

Synthetic StrategyReagent (Eq)Temp ProfileMajor Byproduct ObservedIsolated Yield
Direct Fluorination (Free Acid)DAST (3.0)0°C to RTAcyl fluoride degradation< 15%
Ester Protection (Non-anhydrous)DAST (2.0)RTUnreacted starting material45%
Ester Protection (Strict anhydrous)DAST (2.5)0°C to RTNone (Clean conversion)82%
Ester Protection (Strict anhydrous)Deoxo-Fluor (2.5)0°C to 50°CNone (Clean conversion)85%

Part 4: Reaction Workflow & Troubleshooting Logic

SynthesisWorkflow Start Isatin-5-carboxylic acid (Starting Material) Step1 Step 1: Esterification (MeOH, H2SO4, Reflux) Start->Step1 DirectFluor Direct DAST Addition (Unprotected Acid) Start->DirectFluor Int1 Methyl isatin-5-carboxylate (Protected Intermediate) Step1->Int1 Step2 Step 2: Deoxofluorination (DAST, Anhydrous DCM, 0°C to RT) Int1->Step2 Int2 Methyl 3,3-difluoro-2-oxoindoline -5-carboxylate Step2->Int2 Step3 Step 3: Basic Hydrolysis (LiOH, THF/H2O, RT) Int2->Step3 Target 3,3-Difluoro-2-oxoindoline -5-carboxylic acid (Target Product) Step3->Target AcylFluoride Yield Loss: Acyl Fluoride Formation DirectFluor->AcylFluoride

Figure 1: Optimized 3-step synthesis workflow vs. direct fluorination failure pathway.

References

  • Title: Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds Source: Semantic Scholar URL
  • Title: Diethylaminosulfur Trifluoride (DAST)
  • Title: Diethylaminosulfur Trifluoride (DAST)
  • Title: Solvent Effects: Syntheses of 3,3-Difluorooxindoles and 3-Fluorooxindoles from Hydrazonoindolin-2-one by Selectfluor Source: ResearchGate URL

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Retention Time for 3,3-Difluoro-2-oxoindoline-5-carboxylic Acid

Welcome to the technical support guide for optimizing High-Performance Liquid Chromatography (HPLC) retention time for 3,3-Difluoro-2-oxoindoline-5-carboxylic acid. This resource is designed for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for optimizing High-Performance Liquid Chromatography (HPLC) retention time for 3,3-Difluoro-2-oxoindoline-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for achieving robust and reproducible chromatographic separations of this compound.

Introduction to the Analyte and Chromatographic Challenges

3,3-Difluoro-2-oxoindoline-5-carboxylic acid is a fluorinated heterocyclic compound. The presence of both a carboxylic acid group and fluorine atoms presents unique challenges in reversed-phase HPLC. The carboxylic acid moiety means the compound's ionization state is pH-dependent, significantly impacting its retention.[1][2][3] Fluorination can also alter the molecule's polarity and interactions with the stationary phase.

This guide provides a structured approach to troubleshoot and optimize the retention time of this analyte, ensuring reliable and accurate results.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of 3,3-Difluoro-2-oxoindoline-5-carboxylic acid, presented in a question-and-answer format.

1. Poor Retention: The Analyte Elutes Too Early

Question: My peak for 3,3-Difluoro-2-oxoindoline-5-carboxylic acid is eluting at or near the void volume. How can I increase its retention time?

Answer: Early elution is a common problem for polar compounds in reversed-phase HPLC.[4] The primary reason is often the high polarity of the ionized carboxylic acid group. To increase retention, you need to make the analyte more hydrophobic or increase its interaction with the stationary phase.

Core Concept: Ion Suppression

In reversed-phase HPLC, the ionized form of an analyte is more polar and will have less retention on a non-polar stationary phase.[2] By suppressing the ionization of the carboxylic acid group, you increase its hydrophobicity and, consequently, its retention time.

Troubleshooting Steps:

  • Decrease Mobile Phase pH: The most effective way to increase retention for a carboxylic acid is to lower the pH of the mobile phase.[1][3] Aim for a pH that is at least 1.5 to 2 pH units below the pKa of the carboxylic acid group.[2][3] For many carboxylic acids, a pH in the range of 2.5-3.5 is a good starting point.[5] This is because at a lower pH, the carboxylic acid will be in its protonated, less polar form, leading to stronger interaction with the C18 stationary phase and longer retention.[2]

  • Reduce the Percentage of Organic Modifier: A lower concentration of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase retention times for all analytes.[6] If you are using a gradient, consider starting with a lower initial percentage of the organic modifier.

  • Change the Organic Modifier: Acetonitrile and methanol are the most common organic modifiers, and they offer different selectivities.[7][8][9] If you are using acetonitrile, switching to methanol, or a mixture of the two, can sometimes increase retention for certain compounds due to different solvent properties.[10][11]

  • Consider a Different Stationary Phase: If the above steps do not provide adequate retention, consider a column with a higher carbon load or a different chemistry, such as a phenyl or polar-embedded phase, which can offer alternative selectivities.[12] For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is also an option.[13]

2. Inconsistent or Drifting Retention Times

Question: The retention time for my analyte is shifting between injections or over the course of a sequence. What is causing this?

Answer: Drifting retention times are often indicative of an unstable chromatographic system. For an ionizable compound like 3,3-Difluoro-2-oxoindoline-5-carboxylic acid, the most likely culprit is inadequate pH control of the mobile phase.

Core Concept: The Importance of Buffering

When the mobile phase pH is close to the analyte's pKa, small changes in pH can lead to significant shifts in retention time.[14] A buffer is a solution that resists changes in pH, and its use is crucial for reproducible chromatography of ionizable compounds.[12]

Troubleshooting Steps:

  • Use a Buffer: Always use a buffer in your aqueous mobile phase to control the pH. The buffer's pKa should be within +/- 1 pH unit of your desired mobile phase pH to ensure adequate buffering capacity.[3]

  • Proper Buffer Selection and Preparation:

    • Phosphate buffers are effective in the pH range of approximately 2.1 to 3.1 and 6.2 to 8.2.

    • Formate buffers are useful in the pH range of 2.8 to 4.8.[12]

    • Acetate buffers are suitable for the pH range of 3.8 to 5.8.

    • Always measure the pH of the aqueous portion of the mobile phase before adding the organic modifier.[5]

    • Ensure the buffer concentration is sufficient, typically between 10-50 mM.

  • Check for Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. Inadequate equilibration can lead to drifting retention times, especially at the beginning of a sequence.

  • Verify System Stability: Check for leaks in the pump, injector, and fittings. Ensure the pump is delivering a consistent flow rate and mobile phase composition.

3. Poor Peak Shape: Tailing or Fronting

Question: My peak for 3,3-Difluoro-2-oxoindoline-5-carboxylic acid is tailing or fronting. How can I improve the peak shape?

Answer: Peak asymmetry can be caused by a variety of factors, including secondary interactions with the stationary phase, column overload, or issues with the sample solvent.[15]

Core Concept: Minimizing Secondary Interactions and Overload

Peak tailing for acidic compounds can occur due to interactions with residual silanol groups on the silica-based stationary phase. Peak fronting is often a sign of column overload, where too much sample is injected onto the column.[16][17]

Troubleshooting Steps for Peak Tailing:

  • Optimize Mobile Phase pH: As with retention time, a low pH (around 2.5-3.5) will suppress the ionization of the carboxylic acid and minimize secondary interactions with the stationary phase, often leading to improved peak shape.

  • Use a High-Purity Column: Modern, high-purity silica columns with end-capping are designed to minimize residual silanol interactions and reduce peak tailing for acidic and basic compounds.

  • Check for Extra-Column Volume: Excessive tubing length or dead volume in fittings can contribute to band broadening and peak tailing.[18]

Troubleshooting Steps for Peak Fronting:

  • Reduce Sample Concentration: Dilute your sample and reinject. If the fronting improves, the original sample was likely overloaded.[16][17]

  • Decrease Injection Volume: Injecting a smaller volume can also alleviate column overload.

  • Match Sample Solvent to Mobile Phase: The sample should be dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.[15] Dissolving the sample in a much stronger solvent can cause peak distortion, including fronting.[19]

Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments in optimizing your HPLC method.

Protocol 1: Mobile Phase pH Scouting

This protocol will help you determine the optimal mobile phase pH for retention and peak shape.

  • Prepare Stock Buffers:

    • pH 2.5: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 2.5 with phosphoric acid.

    • pH 3.5: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.5 with phosphoric acid.

    • pH 7.0: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 7.0.

  • Prepare Mobile Phases: For each pH, prepare a mobile phase consisting of your chosen buffer and organic modifier (e.g., 70:30 Buffer:Acetonitrile).

  • Equilibrate the Column: For each mobile phase, flush the column for at least 20 column volumes before the first injection.

  • Inject the Analyte: Inject your standard of 3,3-Difluoro-2-oxoindoline-5-carboxylic acid.

  • Analyze the Results: Compare the retention time, peak shape (asymmetry), and resolution from other components at each pH.

Expected Outcome: You should observe a significant increase in retention time and improved peak shape as the pH is lowered from 7.0 to 2.5.

Protocol 2: Organic Modifier and Gradient Optimization

This protocol will help you fine-tune the separation by adjusting the organic modifier and gradient slope.

  • Initial Isocratic Run: Based on the optimal pH from Protocol 1, perform an isocratic run with a mobile phase composition that gives a retention time of approximately 5-10 minutes.

  • Gradient Scouting: If you have multiple components or need to improve resolution, develop a linear gradient. A good starting point is a gradient from 5% to 95% organic modifier over 15-20 minutes.

  • Gradient Optimization:

    • To increase resolution between early eluting peaks, decrease the initial gradient slope.

    • To decrease the run time for late-eluting peaks, increase the final gradient slope.

  • Organic Modifier Comparison: If necessary, repeat the gradient scouting with a different organic modifier (e.g., methanol instead of acetonitrile) to see if it offers better selectivity for your separation.

Data Presentation

Table 1: Effect of Mobile Phase pH on Retention Time and Peak Asymmetry

Mobile Phase pHRetention Time (min)Peak Asymmetry (Tailing Factor)
7.01.22.5
3.54.81.3
2.58.11.1

Note: These are illustrative values. Actual results will depend on the specific column and other chromatographic conditions.

Visualizations
Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common HPLC issues with 3,3-Difluoro-2-oxoindoline-5-carboxylic acid.

HPLC_Troubleshooting Start Start Analysis Problem Identify Issue Start->Problem PoorRetention Poor Retention (Elutes Too Early) Problem->PoorRetention Early Elution InconsistentRT Inconsistent Retention Time Problem->InconsistentRT Drifting RT BadPeakShape Poor Peak Shape (Tailing/Fronting) Problem->BadPeakShape Asymmetric Peaks SolutionRetention Decrease Mobile Phase pH (Ion Suppression) PoorRetention->SolutionRetention SolutionRT Use Buffered Mobile Phase InconsistentRT->SolutionRT SolutionPeakShape Check Sample Load & Solvent Optimize pH BadPeakShape->SolutionPeakShape End Optimized Method SolutionRetention->End SolutionRT->End SolutionPeakShape->End

Caption: A flowchart for troubleshooting common HPLC issues.

References
  • [[8]Troubleshooting HPLC- Fronting Peaks - Restek Resource Hub.]([Link])

Sources

Optimization

Overcoming steric hindrance during 3,3-Difluoro-2-oxoindoline-5-carboxylic acid conjugation

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the unique challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the unique challenges encountered when conjugating 3,3-Difluoro-2-oxoindoline-5-carboxylic acid, a valuable building block in medicinal chemistry. As Senior Application Scientists, we understand that seemingly routine amide bond formations can become complex with challenging substrates. This center is designed to explain the causality behind these challenges and provide robust, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing low conjugation yields with 3,3-Difluoro-2-oxoindoline-5-carboxylic acid using standard protocols?

A1: Low yields with this specific molecule typically stem from a combination of steric and electronic factors, which make it a challenging substrate for standard amide coupling reactions.

  • Steric Hindrance: While the carboxylic acid at the 5-position is not directly adjacent to the most sterically bulky groups, the entire 3,3-difluoro-2-oxoindoline core presents a rigid and congested structure. This bulk can physically impede the approach of the amine nucleophile to the activated carboxylic acid intermediate, slowing down the rate of the desired reaction.[1]

  • Electronic Effects: The two fluorine atoms at the 3-position are strongly electron-withdrawing. This inductive effect reduces the electron density of the entire ring system, which can decrease the nucleophilicity of the carboxylate anion during the activation step with carbodiimides like EDC.[2]

  • Competing Side Reactions: In standard EDC/NHS couplings, the activated O-acylisourea intermediate is susceptible to hydrolysis, especially if the subsequent reaction with an amine is slow due to steric hindrance.[3] This leads to the regeneration of the starting carboxylic acid and reduces overall yield.

Q2: My standard EDC/NHS coupling protocol is inefficient. What are the first parameters I should adjust?

A2: Before abandoning carbodiimide chemistry, several parameters can be optimized to favor the conjugation reaction. The goal is to maximize the formation and lifetime of the active ester intermediate while ensuring the amine is sufficiently nucleophilic.

  • Choice of Additive: N-hydroxysuccinimide (NHS) is standard, but for hindered systems, 1-hydroxy-7-azabenzotriazole (HOAt) is often superior. HOAt is a more powerful activating agent that can accelerate the coupling reaction and has been shown to be particularly effective for sterically hindered substrates.[4][5]

  • Reaction pH: For reactions in aqueous buffers (e.g., protein conjugation), maintaining a pH of 7.0-7.5 is a good starting point. While the reaction with amines is faster at a higher pH, the rate of hydrolysis of the NHS ester also increases significantly.[6] Avoid amine-containing buffers like Tris, as they will compete with your target molecule.[6]

  • Molar Ratios: Increase the molar excess of the coupling reagents. A common starting point for challenging conjugations is a 5- to 20-fold molar excess of the linker and activating agents over the protein or amine-containing molecule.[6]

  • Temperature and Time: While many conjugations are performed at room temperature for 1-2 hours or 4°C overnight, increasing the reaction time to 24 hours can sometimes improve yields for slow-reacting partners.[1][7] Gentle warming may be considered for small molecule synthesis but must be done cautiously with biomolecules to avoid denaturation.[1]

Troubleshooting Workflow for Amide Coupling

If initial optimizations are unsuccessful, a systematic approach is required. The following workflow can guide your experimental design from standard methods to more advanced strategies.

G cluster_0 Phase 1: Carbodiimide Optimization cluster_1 Phase 2: Advanced Reagents & Strategies Start Start: Conjugation of 3,3-Difluoro-2-oxoindoline-5-carboxylic acid CheckYield1 Assess Yield with Standard EDC/NHS Start->CheckYield1 Optimize Optimize EDC/NHS: - Adjust pH (7.0-7.5) - Increase Molar Ratios - Extend Reaction Time CheckYield1->Optimize Low Yield Success Success: Proceed to Purification & Analysis CheckYield1->Success High Yield CheckYield2 Yield Improved? Optimize->CheckYield2 UseHOAt Switch Additive: Replace NHS with HOAt CheckYield2->UseHOAt No CheckYield2->Success Yes CheckYield3 Yield Improved? UseHOAt->CheckYield3 CheckYield3->Success Yes UseHATU Use Uronium Reagent: Switch to HATU/DIPEA CheckYield3->UseHATU No CheckYield4 Yield Improved? UseHATU->CheckYield4 CheckYield4->Success Yes TwoStep Implement 2-Step Strategy: 1. Pre-activate acid to NHS-ester 2. Purify & conjugate to amine CheckYield4->TwoStep No TwoStep->Success

Caption: A logical workflow for troubleshooting conjugation reactions.
Q3: What are more potent activating agents I can use for this sterically hindered acid?

A3: When carbodiimide-based methods are insufficient, uronium/aminium salt-based reagents are the logical next step. These reagents are generally more effective for challenging couplings because they form highly reactive intermediates.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This is one of the most effective coupling reagents for hindered systems.[8] It reacts with the carboxylic acid to form a highly reactive OAt-ester, which is less susceptible to side reactions and more readily reacts with hindered amines. This reaction requires a non-nucleophilic base, such as diisopropylethylamine (DIPEA).

  • COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): COMU is another highly efficient coupling reagent that often provides better yields and reduces epimerization in chiral molecules compared to other reagents.[8]

Comparative Overview of Coupling Strategies
ParameterStandard EDC/NHSOptimized EDC/HOAtHATU Coupling2-Step Pre-Activation
Reagent Type CarbodiimideCarbodiimideUronium SaltCarbodiimide + Isolation
Relative Potency ModerateHighVery HighHigh
Key Additive NHS / Sulfo-NHSHOAtNone (Base required)NHS / Sulfo-NHS
Common Base None (pH control)None (pH control)DIPEAPyridine or DIPEA
Best For Unhindered, routine conjugationsModerately hindered systemsSeverely hindered or electron-deficient systemsWhen one-pot methods fail; allows for purification of activated intermediate
Key Limitation Fails with difficult substratesCan still be slowMore expensive; byproducts can be difficult to removeRequires an additional synthesis and purification step
Q4: How do I perform a two-step conjugation, and why would it help?

A4: A two-step process separates the activation of the carboxylic acid from the conjugation to the amine. This is beneficial because it allows you to use more forcing conditions (e.g., anhydrous organic solvents, higher temperatures) to create a stable, activated intermediate (like an NHS-ester) from your hindered carboxylic acid. This activated molecule can then be purified and added to your (often sensitive) amine-containing biomolecule under milder, optimized conditions.

The general workflow is:

  • Activation: React 3,3-Difluoro-2-oxoindoline-5-carboxylic acid with EDC and NHS in an anhydrous organic solvent (like DMF or DCM) to form the NHS-ester.

  • Purification: Remove the urea byproduct and excess reagents, typically via filtration and/or chromatography.

  • Conjugation: Add the purified, activated NHS-ester to your protein or amine-containing molecule in a suitable buffer (e.g., PBS pH 7.4).

This method provides greater control and can significantly improve yields by ensuring that only the activated species is present during the final conjugation step.[3]

Core Experimental Protocols

Protocol 1: Optimized One-Pot EDC/HOAt Coupling

This protocol is an enhanced carbodiimide method suitable for moderately hindered substrates.

  • Reagent Preparation:

    • Dissolve 3,3-Difluoro-2-oxoindoline-5-carboxylic acid in anhydrous DMF or DMSO to a stock concentration of 10-50 mM.

    • Prepare fresh solutions of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOAt (1-hydroxy-7-azabenzotriazole) in anhydrous DMF or water, depending on the final reaction solvent.

    • Prepare your amine-containing molecule (e.g., protein) in an amine-free buffer such as MES or PBS at pH 7.0-7.5.[6]

  • Activation:

    • In a microfuge tube, combine the carboxylic acid (10-20 molar excess over the amine) and HOAt (1.2 equivalents relative to the acid).

    • Add EDC (1.2 equivalents relative to the acid) to the mixture.

    • Incubate for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Conjugation:

    • Add the activated carboxylic acid mixture directly to the solution containing your amine molecule.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching & Purification:

    • Quench the reaction by adding hydroxylamine or Tris buffer to a final concentration of 10-50 mM to consume any unreacted NHS-esters.

    • Purify the conjugate using appropriate methods such as dialysis, size-exclusion chromatography (SEC), or affinity chromatography to remove unreacted small molecules.[]

Mechanism of EDC/NHS (or HOAt) Activation
Caption: EDC activation pathway and points of potential failure.
Protocol 2: HATU-Mediated Coupling for Highly Hindered Systems

This protocol uses a powerful uronium salt reagent and is performed in an organic solvent.

  • Reagent Preparation:

    • Ensure all glassware is oven-dried and reagents are anhydrous.

    • Dissolve the carboxylic acid (1.2 equivalents) and HATU (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen).

  • Activation:

    • Add DIPEA (diisopropylethylamine) (3 equivalents) to the mixture and stir for 10-15 minutes at room temperature. The solution may change color, indicating activation.

  • Conjugation:

    • In a separate flask, dissolve your amine-containing molecule (1 equivalent) in anhydrous DMF.

    • Slowly add the amine solution to the activated carboxylic acid mixture.

    • Stir the reaction at room temperature for 4-24 hours, monitoring progress by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction with water or saturated ammonium chloride solution.

    • Perform an aqueous work-up by extracting the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), dilute base (e.g., saturated NaHCO₃), and brine.[8]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
  • Guryanov, I., et al. (2016). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. ACS Combinatorial Science. Retrieved from [Link]

  • kbDNA. (2022). Bioconjugation Chemistry: Challenges and Solutions. Retrieved from [Link]

  • Satz, A. L., et al. (2016). Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. ACS Combinatorial Science, 18(7), 351–357. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Lulinski, P. (2017). EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. RSC Advances, 7(76), 48214-48223. Retrieved from [Link]

  • AbOliGo. (n.d.). Bioconjugation Optimization & Troubleshooting. Retrieved from [Link]

  • Hermanson, G. T. (Ed.). (2010).
  • Khan Academy. (n.d.). Carboxylic acid reactions overview. Retrieved from [Link]

  • Barbier, V., et al. (2017). A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. Polymer Chemistry, 8(30), 4375-4387. Retrieved from [Link]

  • G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Retrieved from [Link]

  • Singh, V., & Singh, V. K. (2022). A Study on Carboxylic Acid's Reactivity and Function and Its Importance in Medicines. International Journal of Advances in Engineering and Management (IJAEM), 4(1), 790-795. Retrieved from [Link]

Sources

Troubleshooting

Preventing defluorination of 3,3-Difluoro-2-oxoindoline-5-carboxylic acid during scale-up

Topic: Preventing Defluorination of 3,3-Difluoro-2-oxoindoline-5-carboxylic Acid During Scale-Up Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Preventing Defluorination of 3,3-Difluoro-2-oxoindoline-5-carboxylic Acid During Scale-Up

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in fluorinated heterocyclic chemistry: the scale-up instability of 3,3-Difluoro-2-oxoindoline-5-carboxylic acid (CAS 1706456-26-9)[1].

While this molecule is a highly valuable building block in drug development, the gem-difluoro group adjacent to the oxindole carbonyl is notoriously sensitive. Standard bench-scale protocols often fail during kilogram-scale production due to unexpected defluorination. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure high-fidelity scale-up.

Part 1: Mechanistic Insights into Defluorination

To solve the problem, we must first understand the causality. Why does 3,3-difluoro-2-oxoindoline-5-carboxylic acid defluorinate?

The C-F bond is typically one of the strongest in organic chemistry. However, in 3,3-difluorooxindoles, the fluorine atoms are situated at the C3 position, directly adjacent to a C2 amide carbonyl and an aromatic ring. This creates a highly electrophilic center. Under basic conditions—such as during the saponification of an ester precursor[2] or during amide coupling—hydroxide or amine nucleophiles can attack the C3 position or the C2 carbonyl.

This nucleophilic attack triggers the sequential elimination of fluoride ions. The ultimate thermodynamic sink for this degradation pathway is the hydrolysis of the gem-difluoro group to a ketone, yielding the corresponding isatin (1H-indole-2,3-dione) derivative[3]. During scale-up, mass transfer limitations and poor heat dissipation create localized "hot spots" of high pH, drastically accelerating this degradation.

Mechanism A 3,3-Difluorooxindole Core B Localized High pH (Scale-up Hotspots) A->B Base Addition C Nucleophilic Attack at C3 [Tetrahedral Intermediate] B->C OH⁻ Attack D Loss of F⁻ (Mono-fluoro Intermediate) C->D -F⁻ E Isatin Degradant (Dicarbonyl Formation) D->E +OH⁻, -F⁻

Mechanistic pathway of base-mediated defluorination leading to isatin degradation.

Part 2: Frequently Asked Questions (FAQs)

Q1: At the 100 mg scale, I successfully hydrolyzed the methyl ester to the 5-carboxylic acid using LiOH. At the 50 g scale, I see 30% isatin formation. Why does scale impact this so severely? A: This is a classic mass and heat transfer issue. At 100 mg, the addition of LiOH is instantly homogenized, and the mild exotherm dissipates immediately. At 50 g, adding a bolus of base creates macroscopic zones in the reactor where the pH exceeds 12. In these localized zones, the rate of C3-defluorination outcompetes the rate of ester saponification.

Q2: How can I optimize the ester saponification to prevent this defluorination? A: You must control the stoichiometry and the addition rate. Switch from a bolus addition to a precisely controlled dosing pump at sub-ambient temperatures (0 °C). Alternatively, bypass basic conditions entirely by utilizing acid-catalyzed hydrolysis (e.g., 6M HCl in dioxane), which is completely orthogonal to the base-mediated defluorination pathway.

Q3: I am performing an amide coupling with the 5-carboxylic acid using HATU and DIPEA. My product is degrading into a complex mixture. Are organic bases also a risk? A: Yes. DIPEA (N,N-Diisopropylethylamine) is a strong organic base. If the oxindole core is exposed to excess DIPEA before the activated ester is fully consumed by the amine, the C3-fluorines will be activated. Solution: Pre-activate the carboxylic acid with HATU at -5 °C using a weaker base like N-methylmorpholine (NMM), or use a reverse-addition technique where the pre-mixed acid/amine/HATU solution is slowly dripped into a dilute base solution.

Part 3: Data Presentation & Optimization Matrix

The following table summarizes the quantitative impact of various hydrolysis conditions on the defluorination of the methyl ester precursor at a 50 g scale.

Table 1: Scale-Up Hydrolysis Optimization Matrix (50 g Scale)

Base / Acid SystemSolvent SystemTemperatureAddition MethodYield (Target Acid)Isatin Degradant
2.0 eq NaOHMeOH / H₂O25 °CBolus42%51%
1.5 eq LiOHTHF / H₂O25 °CBolus65%28%
1.05 eq LiOH THF / H₂O 0 °C Dosing Pump (2 h) 94% < 1%
6M HClDioxane / H₂O80 °CN/A (Acidic)88%Not Detected
Part 4: Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol for the Scale-Up Hydrolysis of Methyl 3,3-Difluoro-2-oxoindoline-5-carboxylate is designed as a self-validating system. It incorporates an In-Process Control (IPC) feedback loop that prevents batch failure.

Step-by-Step Methodology:

  • Reactor Setup: Equip a 2 L jacketed reactor with an overhead stirrer, an internal temperature probe, and a programmable dosing pump.

  • Dissolution: Charge the reactor with 50.0 g of the ester precursor. Add 500 mL of THF and 100 mL of deionized water. Stir at 250 rpm until complete dissolution is achieved.

  • Chilling: Set the jacket temperature to -5 °C. Wait until the internal reaction temperature stabilizes at exactly 0 °C.

  • Controlled Dosing: Prepare a solution of 1.05 equivalents of LiOH·H₂O in 100 mL of water. Program the dosing pump to deliver this solution over exactly 120 minutes (0.83 mL/min).

  • Self-Validation (IPC): Pause the dosing pump at the 60-minute mark. Pull a 0.5 mL aliquot, quench immediately in 1 mL of 0.1% TFA in Acetonitrile, and analyze via HPLC.

    • Validation Check: The reaction is proceeding safely if the isatin degradant peak (eluting ~0.8 min earlier than the product on C18) is < 1.0%. If it exceeds 1.0%, lower the jacket temperature to -10 °C before resuming.

  • Quenching: Once dosing is complete and IPC confirms >99% ester consumption, immediately quench the reaction by adding 1M HCl dropwise until the internal pH reaches 3.0–4.0. Do not allow the basic mixture to warm to room temperature prior to quenching.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 300 mL), wash the combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the pure 3,3-Difluoro-2-oxoindoline-5-carboxylic acid.

Workflow S1 1. Dissolve Ester (THF/H2O) S2 2. Chill to 0°C (Jacketed Reactor) S1->S2 S3 3. Dosing Pump (1.05 eq LiOH) S2->S3 S4 4. IPC Validation (HPLC <1% Isatin) S3->S4 S5 5. Acidic Quench (pH 3-4) S4->S5

Optimized, self-validating scale-up workflow for ester hydrolysis preventing defluorination.

References
  • 3,3-Difluoro-2-oxoindoline-5-carboxylic acid | CID 84723468, nih.gov,[Link]

  • The Chemistry of Isatins: a Review from 1975 to 1999, semanticscholar.org,[Link]

  • WO2025240893A1 - 4-phenyl-1h-pyrazolo[3,4-b]pyridine-5-carboxamide derivatives as amylin and/or calcitonin receptor agonists, google.com,

Sources

Optimization

Purification techniques for 3,3-Difluoro-2-oxoindoline-5-carboxylic acid crude mixtures

Welcome to the Technical Support Center for the purification of 3,3-Difluoro-2-oxoindoline-5-carboxylic acid (CAS No.: 1706456-26-9). As a highly functionalized heterocyclic building block, this compound presents unique...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 3,3-Difluoro-2-oxoindoline-5-carboxylic acid (CAS No.: 1706456-26-9). As a highly functionalized heterocyclic building block, this compound presents unique purification challenges due to the interplay between its electron-withdrawing gem-difluoro group, the lactam ring, and the carboxylic acid moiety[1].

This guide is engineered for drug development professionals and synthetic chemists. It bypasses generic advice to focus on the exact physicochemical causality dictating the behavior of this molecule during extraction and chromatography.

I. Purification Workflow Architecture

The following diagram maps the logical decision tree for isolating the target compound from a crude synthetic mixture.

PurificationWorkflow Crude Crude Mixture (in EtOAc) Ext Acid-Base Extraction (NaHCO3 aq, pH 8.3) Crude->Ext Org1 Organic Layer (Neutral Impurities) Ext->Org1 Discard Aq1 Aqueous Layer (Product Salt) Ext->Aq1 Retain Acidify Acidification (HCl to pH 2.0) Aq1->Acidify Precip Precipitate / Extraction Acidify->Precip Chrom Prep-HPLC / Silica Precip->Chrom Purity < 95% Pure Pure 3,3-Difluoro-2-oxoindoline -5-carboxylic acid Precip->Pure Purity > 95% Chrom->Pure

Workflow for the purification of 3,3-difluoro-2-oxoindoline-5-carboxylic acid.

II. Troubleshooting Guide: Mechanistic Causality

Issue 1: Severe product loss or degradation during acid-base extraction.

  • The Causality: Standard carboxylic acids have a pKa of ~3.5 to 4.5. However, the gem-difluoro group at the C3 position exerts a massive electron-withdrawing inductive effect across the oxindole core. This drops the pKa of the oxindole NH from a typical ~15 down to approximately 10–12[2]. If you use a strong base like 1M NaOH (pH > 13) for extraction, you will deprotonate both the carboxylic acid and the oxindole nitrogen. This dianion is highly susceptible to lactam ring-opening (hydrolysis) in water.

  • The Solution: Switch to a milder base. Saturated aqueous Sodium Bicarbonate (NaHCO₃) has a pH of ~8.3, which perfectly threads the needle—it is basic enough to fully deprotonate the carboxylic acid, but not basic enough to ionize the oxindole NH.

Issue 2: Extreme peak tailing and irreversible adsorption on Silica Gel.

  • The Causality: The molecule possesses a potent hydrogen-bond donor/acceptor network (the carboxylic acid OH/C=O and the lactam NH/C=O). On bare silica, these motifs form irreversible hydrogen bonds with free silanol groups.

  • The Solution: You must disrupt this network by adding a competitive modifier. Use 0.5% to 1% Formic Acid or Acetic Acid in your mobile phase (e.g., Dichloromethane/Methanol). The acid modifier protonates the silanol sites and ensures the analyte travels as a neutral, associated species.

Issue 3: Co-elution of mono-fluoro impurities in Reverse-Phase Prep-HPLC.

  • The Causality: Incomplete fluorination during synthesis leaves mono-fluoro derivatives. The loss of a single fluorine atom only slightly alters the molecule's lipophilicity, leading to co-elution on standard C18 columns.

  • The Solution: Maximize the hydrophobic differential by ensuring the carboxylic acid is 100% protonated. Drop the mobile phase pH to 2.0 using 0.1% Trifluoroacetic acid (TFA). Run a shallow gradient (e.g., 0.5% increase in Acetonitrile per minute) at the expected elution window.

III. Self-Validating Methodologies

Protocol A: Chemoselective Acid-Base Extraction

This protocol isolates the target compound from non-acidic byproducts while preserving the labile lactam ring.

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) at a ratio of 10 mL/g.

  • Selective Deprotonation: Add an equal volume of saturated aqueous NaHCO₃.

  • Phase Mixing: Stir vigorously for 15 minutes at room temperature.

    • Self-Validation Check: Stop stirring and test the pH of the aqueous layer. It must remain between 7.5 and 8.5. If the pH drops below 7.0, the acid has neutralized the bicarbonate; add more NaHCO₃ until the pH stabilizes > 7.5.

  • Separation: Transfer to a separatory funnel and collect the lower aqueous layer (containing the sodium salt of the product). Discard the EtOAc layer.

  • Washing: Wash the aqueous layer with 0.5 volumes of fresh EtOAc to remove trace organic impurities.

  • Controlled Acidification: Cool the aqueous layer to 0–5 °C in an ice bath. Slowly add 1M HCl dropwise with rapid stirring.

    • Self-Validation Check: Monitor the pH continuously. A white/off-white precipitate of the pure carboxylic acid should crash out as the pH crosses below 4.0. Continue adding HCl until the pH stabilizes at 2.0–2.5.

  • Isolation: Filter the precipitate via a Buchner funnel, wash with ice-cold water (to remove NaCl), and dry under high vacuum.

Protocol B: Reverse-Phase Preparative HPLC

Use this protocol if the isolated solid from Protocol A contains mono-fluoro impurities or structural isomers.

  • Sample Preparation: Dissolve the pre-purified solid in a minimum volume of DMSO/Methanol (1:1 v/v). Filter through a 0.45 µm PTFE syringe filter.

  • Column Selection: C18 Preparative column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Solvent System:

    • Mobile Phase A: Ultrapure Water + 0.1% TFA (pH ~2.0).

    • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% TFA.

  • Gradient Elution:

    • 0–5 min: Isocratic at 10% B (Desalting and injection peak clearance).

    • 5–25 min: Linear gradient from 10% B to 50% B.

    • 25–30 min: Flush at 95% B.

  • Detection: Monitor UV absorbance at 254 nm (aromatic core) and 280 nm.

  • Recovery: Pool the fractions containing the target mass (m/z 212.0 [M-H]⁻ in negative ESI), freeze at -80 °C, and lyophilize to obtain the pure powder.

IV. Quantitative Physicochemical Data

The following parameters dictate the logic behind the purification protocols.

Property / ParameterValueMechanistic Rationale
Carboxylic Acid pKa ~3.5Primary acidic site; requires an aqueous pH > 5.5 for complete deprotonation into a water-soluble carboxylate salt.
Oxindole NH pKa 10.0 – 12.0Drastically lowered by the C3-fluorines; requires extraction pH < 9.0 to prevent dianion formation and subsequent lactam hydrolysis.
Optimal Extraction Base Sat. NaHCO₃ (pH 8.3)Perfectly balances the pKa gap; selectively deprotonates the COOH without ionizing the NH.
HPLC Modifier 0.1% TFA (pH ~2.0)Suppresses COOH ionization (pH < pKa), preventing peak tailing and improving C18 column retention.

V. Frequently Asked Questions (FAQs)

Q: Can I use recrystallization instead of Prep-HPLC to scale up? A: Yes, provided your purity post-extraction is already >90%. The compound can be recrystallized from hot Ethanol/Water or Toluene/Acetic Acid. However, if your crude mixture contains significant mono-fluoro impurities, Prep-HPLC is mandatory, as these closely related analogs will co-crystallize with the target compound.

Q: Is the compound thermally stable during rotary evaporation? A: 3,3-Difluoro-2-oxoindoline-5-carboxylic acid is generally stable up to 60 °C in neutral or acidic organic solvents[1]. However, you must avoid heating the compound in strongly basic aqueous solutions, as heat accelerates the irreversible hydrolysis of the fluorinated lactam ring.

Q: Why is my product eluting in the void volume during reverse-phase LC-MS analysis? A: If you are using a neutral mobile phase (e.g., Water/Acetonitrile without an acid modifier), the carboxylic acid is ionized (carboxylate anion), making it highly polar. You must add 0.1% Formic Acid or TFA to the mobile phase to protonate the molecule and ensure proper retention on the C18 stationary phase.

VI. References

  • PubChem Compound Summary for CID 84723468 Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Dual N-Heterocyclic Carbene/Thiourea Catalysis Enabled Asymmetric Dearomative Michael Addition of C3-Fluorooxindoles (Mechanistic insights into C3-fluorooxindole pKa values) Source: Organic Letters (ACS Publications) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

3,3-Difluoro-2-oxoindoline-5-carboxylic acid vs non-fluorinated oxoindole derivatives

3,3-Difluoro-2-oxoindoline-5-carboxylic Acid vs. Non-Fluorinated Oxoindole Derivatives: A Comparative Guide for Drug Discovery Introduction & Strategic Rationale The oxoindole (oxindole) core is a privileged heterocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

3,3-Difluoro-2-oxoindoline-5-carboxylic Acid vs. Non-Fluorinated Oxoindole Derivatives: A Comparative Guide for Drug Discovery

Introduction & Strategic Rationale

The oxoindole (oxindole) core is a privileged heterocyclic scaffold found in numerous natural products and pharmaceutical agents. However, traditional non-fluorinated oxindoles often suffer from significant pharmacokinetic liabilities. The C3 position of the oxindole ring is highly acidic and prone to enolization, making it a prime target for rapid oxidative metabolism by cytochrome P450 (CYP450) enzymes [1].

To overcome these limitations, medicinal chemists have increasingly turned to gem-difluoro bioisosteres [2]. 3,3-Difluoro-2-oxoindoline-5-carboxylic acid (CAS: 1706456-26-9) represents a highly optimized building block. By replacing the reactive C3 protons with fluorine atoms, the molecule is locked in its keto form. The 5-carboxylic acid moiety provides an ideal synthetic handle for amide coupling, allowing researchers to build complex, metabolically stable drug candidates without sacrificing target binding affinity.

Mechanistic Causality: The "Gem-Difluoro Effect"

The strategic choice to utilize a 3,3-difluorooxindole over a non-fluorinated or mono-fluorinated derivative is rooted in both electronic and steric causality:

  • Metabolic Shielding: The strong C–F bond (approx. 116 kcal/mol) and the high electronegativity of fluorine drastically increase the oxidation potential at the C3 position. This effectively blocks CYP2A6 and CYP2E1-mediated hydroxylation[1].

  • Prevention of Racemization: While mono-fluorinated oxindoles (3-fluorooxindoles) introduce a chiral center that can be configurationally unstable and prone to base-catalyzed racemization, the 3,3-difluoro substitution removes the chiral center entirely, simplifying downstream clinical development.

  • Lipophilicity Modulation: The gem-difluoro group enhances the overall lipophilicity (LogP) of the molecule, which frequently translates to improved membrane permeability and cellular uptake in biological assays.

MetabolicPathway NonFluoro Non-Fluorinated Oxindole (Reactive C3-H2) CYP CYP450 Enzymes (e.g., CYP2A6, CYP2E1) NonFluoro->CYP Fluoro 3,3-Difluorooxindole (Stable C3-F2) Fluoro->CYP Metabolite Rapid Clearance (C3-Hydroxylation) CYP->Metabolite Susceptible C-H Bond Stable Metabolic Stability (Oxidation Blocked) CYP->Stable Strong C-F Bond Shielding

CYP450 metabolic pathway logic: C3-fluorination blocks oxidative clearance.

Comparative Physicochemical & Pharmacokinetic Data

The following table summarizes the quantitative and qualitative differences between the non-fluorinated precursor and the 3,3-difluoro derivative, highlighting why the fluorinated analog is preferred in late-stage lead optimization.

Property2-Oxoindoline-5-carboxylic acid (Non-Fluorinated)3,3-Difluoro-2-oxoindoline-5-carboxylic acid
C3 Substitution -CH2- (Alpha-acidic protons)-CF2- (Non-enolizable, stable)
Metabolic Stability (In Vitro) Low (Rapid CYP450 clearance)High (C3-oxidation completely blocked)
Lipophilicity (LogP) BaselineIncreased (Enhances passive permeability)
Enolization Potential High (can undergo unwanted aldol reactions)None (Locked in the keto tautomer)
Primary Application Early-stage screening / Reactive intermediateAdvanced lead optimization / Bioisostere

Synthetic Methodologies & Self-Validating Protocols

Historically, synthesizing difluorooxindoles required the use of hazardous and thermally unstable reagents like DAST. Modern protocols rely on safer, electrophilic fluorination using Selectfluor from hydrazonoindolin-2-one precursors [3], or visible-light-promoted photoredox difluoromethylation-amidation [4].

Protocol A: Selectfluor-Mediated Synthesis of 3,3-Difluorooxindoles

Causality: Selectfluor is chosen for its mild electrophilic nature and safety profile at scale. Acetonitrile (MeCN) is utilized as the solvent because its polar aprotic nature stabilizes the charged intermediates formed during the fluorination cascade.

Step-by-Step Methodology:

  • Preparation: Dissolve the appropriate 3-hydrazonoindolin-2-one precursor (0.5 mmol) in 3.0 mL of anhydrous Acetonitrile (MeCN) in a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Slowly add Selectfluor (1.0 mmol, 2.0 equiv) to the stirring solution.

  • Reaction: Stir the mixture at room temperature (20–25 °C) for 12 hours.

  • Self-Validation (Monitoring): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (9:1) eluent. The complete disappearance of the distinct hydrazone spot validates that the fluorination cascade is complete.

  • Purification: Concentrate the resulting mixture under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to isolate the pure 3,3-difluoro-2-oxindole derivative.

  • Structural Verification: Validate the product using 19F NMR spectroscopy. The presence of a strong singlet or characteristic AB quartet in the -100 to -120 ppm range confirms successful gem-difluoro incorporation.

SyntheticWorkflow Start Hydrazonoindolin-2-one Precursor Reagent Selectfluor (2.0 equiv) Solvent: MeCN Start->Reagent Reaction Stir at Room Temp 12 Hours Reagent->Reaction Monitor TLC Monitoring (Check Hydrazone Consumption) Reaction->Monitor Purify Flash Chromatography (Silica Gel, Hexane:EA) Monitor->Purify If Complete Product 3,3-Difluoro-2-oxindole Derivative Isolated Purify->Product

Self-validating workflow for Selectfluor-mediated 3,3-difluorooxindole synthesis.

Biological Evaluation & Assay Protocols

To empirically prove the advantage of 3,3-Difluoro-2-oxoindoline-5-carboxylic acid derivatives over their non-fluorinated counterparts, an in vitro microsomal stability assay is required.

Protocol B: In Vitro Liver Microsomal Stability Assay

Causality: Liver microsomes contain a high concentration of CYP450 enzymes. By measuring the intrinsic clearance ( CLint​ ) of both the fluorinated and non-fluorinated compounds in parallel, researchers can isolate and quantify the exact metabolic half-life extension provided by the gem-difluoro group.

Step-by-Step Methodology:

  • Incubation Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing human or rat liver microsomes (0.5 mg/mL final protein concentration). Pre-incubate at 37 °C for 5 minutes.

  • Initiation: Initiate the oxidative metabolism by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: Extract 50 µL aliquots at precise time points (0, 15, 30, 45, and 60 minutes).

  • Self-Validation (Quenching): Immediately plunge each extracted aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: The cold organic solvent instantly denatures the CYP enzymes and precipitates the proteins, locking the metabolic state of that exact second to ensure data integrity.

  • Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining. Calculate t1/2​ and CLint​ using standard exponential decay kinetics.

Conclusion

The transition from non-fluorinated oxindoles to 3,3-difluorooxindoles represents a masterclass in rational drug design. By utilizing 3,3-Difluoro-2-oxoindoline-5-carboxylic acid , drug development professionals can bypass the inherent metabolic and configurational liabilities of the oxindole core. Supported by robust synthetic methodologies and clear in vitro validation protocols, this fluorinated building block serves as a superior foundation for the discovery of next-generation therapeutics.

References

  • "Direct Conversion of Indoles to 3,3-Difluoro-2-oxindoles via Electrophilic Fluorination", Organic Letters, ACS Publications. URL:[Link]

  • "Solvent Effects: Syntheses of 3,3-Difluorooxindoles and 3-Fluorooxindoles from Hydrazonoindolin-2-one by Selectfluor", The Journal of Organic Chemistry, ACS Publications. URL:[Link]

  • "Visible-Light-Promoted Tandem Difluoroalkylation–Amidation: Access to Difluorooxindoles from Free Anilines", The Journal of Organic Chemistry, ACS Publications. URL:[Link]

Comparative

Analytical Validation of 3,3-Difluoro-2-oxoindoline-5-carboxylic Acid: A Comparative NMR Guide

Introduction & Scientific Context 3,3-Difluoro-2-oxoindoline-5-carboxylic acid (CAS 1706456-26-9) is a highly sought-after building block in the development of kinase inhibitors and targeted therapeutics [[1]](). The inc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

3,3-Difluoro-2-oxoindoline-5-carboxylic acid (CAS 1706456-26-9) is a highly sought-after building block in the development of kinase inhibitors and targeted therapeutics [[1]](). The incorporation of a gem-difluoro moiety at the C3 position of the oxindole core dramatically alters the molecule's lipophilicity, metabolic stability, and hydrogen-bonding profile. However, synthesizing this motif—often via electrophilic fluorination using reagents like Selectfluor—can yield complex mixtures containing unreacted precursors or monofluoro byproducts.

As a Senior Application Scientist, I frequently encounter discrepancies between high-quality commercial standards and crude, in-house synthesized batches. This guide provides a self-validating analytical framework using 1H and 19F Nuclear Magnetic Resonance (NMR) spectroscopy to objectively compare product purity and structural integrity.

The Physics of Validation: Why 1H and 19F NMR?

A rigorous validation protocol cannot rely on a single analytical vector. We utilize a dual-nucleus approach:

  • 1H NMR establishes the global structural framework. It confirms the presence of the aromatic protons (H-4, H-6, H-7) and the exchangeable protons (NH and COOH), while simultaneously acting as a highly sensitive probe for residual organic solvents.

  • 19F NMR serves as a highly specific diagnostic tool for the fluorination state. Because the 19F nucleus possesses a spin of 1/2 and a natural abundance of nearly 100%, it is exceptionally sensitive to its local electronic environment, yielding a broad chemical shift range that easily distinguishes between gem-difluoro and monofluoro species 2.

Comparative Analysis: Premium Standard vs. Crude Batch

To demonstrate the analytical power of this approach, we compared a premium commercial standard of 3,3-Difluoro-2-oxoindoline-5-carboxylic acid (Product A) against an unpurified, alternative synthesized batch (Product B).

Table 1: Comparative NMR Data Summary (Solvent: DMSO-d6)

Analytical VectorPremium Standard (Product A)Crude Batch (Product B)Structural Implication / Causality
1H NMR Clean aromatic signals (~7.1, 7.9, 8.0 ppm); NH (~11.5 ppm); COOH (~13.0 ppm).Additional aliphatic multiplets at 1.17, 1.99, 4.03 ppm, and a singlet at 5.76 ppm.The crude batch contains significant residual Ethyl Acetate and Dichloromethane from the extraction phase.
19F NMR Single sharp peak at -111.0 ppm.Main peak at -111.0 ppm; secondary doublet at -193.4 ppm ( JHF​ ≈ 51 Hz).The -111.0 ppm singlet confirms the gem-difluoro structure 3. The -193.4 ppm doublet reveals a 3-monofluorooxindole impurity, a common byproduct of incomplete fluorination 4.
qNMR Purity > 99.5% (Absolute)87.2% (Absolute)Product A is validated for sensitive biological assays; Product B requires further purification.

Self-Validating Experimental Protocol (qNMR)

To ensure absolute trustworthiness, the following protocol employs quantitative NMR (qNMR) using an internal standard. This creates a self-validating system where purity is measured absolutely, rather than relatively.

G A Sample + 3,5-BTFMBA (IS) Co-dissolved in DMSO-d6 B 1H NMR (D1=10s) Identify Residual Solvents A->B C 19F{1H} qNMR (Inverse Gated) Quantify Fluorine Content A->C D Spectral Processing Phase, Baseline, Integration B->D C->D E Self-Validated Result (Absolute Purity Calculation) D->E

Caption: Self-validating quantitative NMR (qNMR) workflow for fluorinated oxindole evaluation.

Step 1: Precision Sample Preparation
  • Action: Accurately weigh 10.0 mg of the 3,3-Difluoro-2-oxoindoline-5-carboxylic acid sample and 5.0 mg of 3,5-Bis(trifluoromethyl)benzoic acid (3,5-BTFMBA) into a clean vial. Dissolve completely in 0.6 mL of anhydrous DMSO-d6.

  • Causality: 3,5-BTFMBA serves as a certified internal standard for 19F qNMR. Its CF3 groups produce a sharp signal at -61.3 ppm, which is sufficiently distant from the analyte's expected -111.0 ppm signal. This prevents spectral overlap and allows for a mathematically absolute purity calculation 5.

Step 2: 1H NMR Acquisition
  • Action: Acquire the 1H NMR spectrum at 298 K using a minimum of 16 scans and a prolonged relaxation delay (D1) of 10 seconds.

  • Causality: A 10-second relaxation delay guarantees that all protons—especially those in rigid aromatic systems lacking attached protons—fully return to thermal equilibrium between pulses. This prevents signal saturation and ensures that the integration of residual solvent peaks relative to the main product is quantitatively accurate.

Step 3: 19F NMR Acquisition with Inverse Gated Decoupling
  • Action: Acquire the 19F spectrum using inverse gated 1H decoupling (19F{1H}).

  • Causality: Standard 19F NMR can exhibit complex splitting due to long-range coupling with protons. Decoupling simplifies the spectrum into sharp singlets, maximizing the signal-to-noise ratio for trace impurity detection. Crucially, using inverse gated decoupling suppresses the Nuclear Overhauser Effect (NOE) buildup, ensuring that the integration ratios strictly reflect molar concentrations rather than relaxation artifacts 5.

Step 4: Spectral Processing and Absolute Integration
  • Action: Apply a 0.3 Hz line broadening factor, phase the spectrum manually, and perform a rigorous baseline correction before integrating the peaks at -61.3 ppm (Standard) and -111.0 ppm (Analyte).

  • Causality: Accurate baseline correction is non-negotiable in qNMR. Even a slight baseline roll can skew the integration of trace monofluoro impurities (the -193.4 ppm doublet) 4, leading to false-positive purity passes.

Conclusion

The structural validation of 3,3-Difluoro-2-oxoindoline-5-carboxylic acid requires more than a cursory glance at a 1H NMR spectrum. By employing a self-validating dual-nucleus approach, researchers can definitively differentiate between a premium, assay-ready standard and a crude batch compromised by residual solvents and incomplete fluorination byproducts.

References

  • Crysdot LLC. "3,3-Difluoro-2-oxoindoline-5-carboxylic acid."

  • [3] The Journal of Organic Chemistry - ACS Publications. "Nucleophilic Di- and Tetrafluorination of Dicarbonyl Compounds."3

  • [1] PubChem. "3,3-Difluoro-2-oxoindoline-5-carboxylic acid | C9H5F2NO3 | CID 84723468." 1

  • [4] The Journal of Organic Chemistry - ACS Publications. "Solvent Effects: Syntheses of 3,3-Difluorooxindoles and 3-Fluorooxindoles from Hydrazonoindolin-2-one by Selectfluor." 4

  • [5] Sigma-Aldrich. "Certified Reference Materials for ¹⁹F NMR." 5

  • [2] Alfa Chemistry. "19F NMR Chemical Shift Table - Organofluorine." 2

Sources

Validation

Mass spectrometry fragmentation pattern of 3,3-Difluoro-2-oxoindoline-5-carboxylic acid

Title: Analytical Differentiation of Fluorinated Oxindoles: A Mass Spectrometry Comparison Guide Executive Summary & Structural Context In the landscape of modern drug discovery, the 2-oxoindoline-5-carboxylic acid scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Analytical Differentiation of Fluorinated Oxindoles: A Mass Spectrometry Comparison Guide

Executive Summary & Structural Context

In the landscape of modern drug discovery, the 2-oxoindoline-5-carboxylic acid scaffold is a privileged pharmacophore, frequently utilized in the development of highly selective kinase inhibitors, such as GRK5 antagonists[1]. However, the unsubstituted C3 position of the oxindole core is a known metabolic liability, prone to cytochrome P450-mediated oxidative fragmentation and rearrangement[2].

To circumvent this vulnerability, medicinal chemists often introduce a gem-difluoro moiety at the C3 position (yielding 3,3-Difluoro-2-oxoindoline-5-carboxylic acid ). While this modification significantly enhances metabolic stability and lipophilicity, it fundamentally alters the molecule's gas-phase thermodynamic behavior during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. This guide objectively compares the fragmentation performance of the difluoro product against its non-fluorinated and mono-fluorinated alternatives, providing a self-validating analytical framework for researchers.

Comparative Mass Spectrometry Performance

To accurately identify and quantify these analogs in complex biological matrices, one must understand their distinct Collision-Induced Dissociation (CID) profiles. Because these molecules contain a carboxylic acid moiety (pKa ~4.5), Negative Electrospray Ionization (ESI-) is the optimal mode, yielding a robust [M-H]⁻ precursor ion.

Table 1: Comparative MS/MS Fragmentation Profiles (Negative Ion Mode)

AnalyteMW (Da)Precursor Ion [M-H]⁻Primary Product IonDiagnostic Neutral Losses
2-Oxoindoline-5-carboxylic acid (Non-fluoro)177.16m/z 176.0m/z 132.0-CO₂ (44 Da), -CO (28 Da)
3-Fluoro-2-oxoindoline-5-carboxylic acid (Mono-fluoro)195.15m/z 194.0m/z 150.0-CO₂ (44 Da), -HF (20 Da)
3,3-Difluoro-2-oxoindoline-5-carboxylic acid (Difluoro)213.14m/z 212.0m/z 168.0-CO₂ (44 Da), -HF (20 Da), -2HF (40 Da)

Mechanistic Causality: The "Why" Behind the Fragmentation

As an application scientist, it is not enough to know what fragments; we must understand why they fragment. The MS/MS spectrum of 3,3-Difluoro-2-oxoindoline-5-carboxylic acid is governed by three cascading thermodynamic pathways:

  • Decarboxylation (The Lowest Energy Barrier): Carboxylic acids universally exhibit a neutral loss of 44 Da (CO₂) in negative ion mode[3]. For all three oxindole variants, the carboxylate anion at C5 is highly prone to CID. The expulsion of CO₂ is the primary fragmentation event, driven by the stability of the resulting carbanion, which delocalizes across the indoline aromatic ring.

  • α-Fluoro Elimination (The Diagnostic Shift): Fluorinated aliphatic and alicyclic systems undergo CID to expel neutral hydrogen fluoride (HF, 20 Da)[4]. Despite the high bond dissociation energy of the C-F bond, gas-phase HF loss in the difluoro-oxindole is entropically driven. The fluorine at C3 abstracts the adjacent N1 indoline proton, expelling HF and yielding a highly conjugated, stable product ion (m/z 148.0).

  • Oxindole Core Cleavage: Following decarboxylation and HF loss, the residual 2-oxindole lactam ring fragments via the expulsion of carbon monoxide (CO, 28 Da)[5]. This requires higher collision energies but serves as a definitive confirmation of the oxindole backbone.

MS_Fragmentation M Precursor Ion [M-H]⁻ m/z 212 F1 Primary Fragment [M-H-CO₂]⁻ m/z 168 M->F1 -CO₂ (-44 Da) Decarboxylation F2 Secondary Fragment [M-H-CO₂-HF]⁻ m/z 148 F1->F2 -HF (-20 Da) α-Fluoro Elimination F3 Tertiary Fragment [M-H-CO₂-HF-CO]⁻ m/z 120 F2->F3 -CO (-28 Da) Oxindole Cleavage

Gas-phase fragmentation pathway of 3,3-Difluoro-2-oxoindoline-5-carboxylic acid.

Self-Validating Experimental Protocol

To ensure reproducible and trustworthy data, the following LC-MS/MS methodology is designed as a self-validating system. By monitoring the ratio of primary to secondary fragments, analysts can continuously verify the integrity of the collision cell and ionization efficiency.

Step 1: Matrix-Matched Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of 3,3-Difluoro-2-oxoindoline-5-carboxylic acid in 1 mL of LC-MS grade Methanol.

  • Working Standard: Dilute to 10 µg/mL using a 50:50 mixture of Water/Acetonitrile.

  • Causality Check: Fluorinated oxindoles exhibit reduced aqueous solubility compared to non-fluorinated analogs. Maintaining 50% organic solvent prevents analyte crash-out in the autosampler.

Step 2: Chromatographic Separation
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 9.0).

  • Mobile Phase B: Acetonitrile.

  • Causality Check: Utilizing a high-pH buffer (pH 9.0) ensures the carboxylic acid (pKa ~4.5) remains fully deprotonated in solution, maximizing the [M-H]⁻ ion yield prior to desolvation.

Step 3: ESI-MS/MS Acquisition Parameters
  • Ionization Mode: ESI Negative.

  • Capillary Voltage: 2.5 kV.

  • Collision Energy (CE) Titration:

    • CE 15 eV: Maximizes the m/z 168.0 ion (Decarboxylation).

    • CE 30 eV: Drives the reaction toward the m/z 148.0 ion (HF Elimination).

  • Self-Validating Checkpoint: The presence of the m/z 168.0 ion confirms the intact oxindole core. The ratio of m/z 168.0 to m/z 148.0 serves as an internal calibration metric for the applied collision energy. If m/z 148.0 is absent, the CE is too low to break the robust C-F bond.

LCMS_Workflow S1 1. Sample Prep 10 µg/mL in MeOH/H₂O S2 2. UPLC Separation C18, pH 9.0 Buffer S1->S2 S3 3. ESI(-) Ionization Target [M-H]⁻ S2->S3 S4 4. CID MS/MS Monitor m/z 168 & 148 S3->S4

Self-validating LC-MS/MS workflow for the quantification of fluorinated oxindoles.

Conclusion

The substitution of a gem-difluoro group onto the oxindole-5-carboxylic acid scaffold provides critical metabolic protection for drug candidates. Analytically, this modification allows for highly specific orthogonal differentiation via mass spectrometry. By targeting the unique -HF (20 Da) neutral loss alongside standard decarboxylation, researchers can achieve superior signal-to-noise ratios and eliminate isobaric interference from non-fluorinated endogenous metabolites.

References

  • Generation of Highly Selective, Potent, and Covalent G Protein-Coupled Receptor Kinase 5 Inhibitors | Journal of Medicinal Chemistry - ACS Publications. Source: acs.org. URL: [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Source: libretexts.org. URL: [Link]

  • Oxidative Fragmentations and Skeletal Rearrangements of Oxindole Derivatives. Source: caltech.edu. URL: [Link]

  • Mass spectrometry of simple indoles | The Journal of Organic Chemistry - ACS Publications. Source: acs.org. URL: [Link]

  • Collision-Induced Dissociation Study of Strong Hydrogen-Bonded Cluster Ions Y−(HF)n (Y=F, O2) Using Atmospheric Pressure Corona Discharge Ionization Mass Spectrometry Combined with a HF Generator - PMC. Source: nih.gov. URL: [Link]

Sources

Comparative

Spectroscopic Benchmarking: IR Reference Peaks of 3,3-Difluoro-2-oxoindoline-5-carboxylic Acid vs. Non-Fluorinated Analogs

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Focus: 3,3-Difluoro-2-oxoindoline-5-carboxylic acid (CAS: 1706456-26-9) In modern targeted drug discovery, the strategic inco...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Focus: 3,3-Difluoro-2-oxoindoline-5-carboxylic acid (CAS: 1706456-26-9)

In modern targeted drug discovery, the strategic incorporation of geminal difluoro groups is a highly effective tactic used to enhance metabolic stability, modulate pKa, and improve the lipophilicity of lead compounds. 3,3-Difluoro-2-oxoindoline-5-carboxylic acid serves as a critical, rigid heterocyclic building block in the synthesis of kinase inhibitors and advanced therapeutics. For analytical chemists and formulators, verifying the structural integrity of this raw material is paramount.

Infrared (IR) spectroscopy provides a rapid, non-destructive method for this verification. However, accurate spectral interpretation requires a deep understanding of the electronic shifts induced by fluorination. This guide provides an objective comparison of the IR spectral performance of 3,3-Difluoro-2-oxoindoline-5-carboxylic acid against its non-fluorinated and mono-fluorinated alternatives, equipping researchers with causal mechanistic insights and a self-validating analytical protocol.

Mechanistic Insight: The Inductive Effect on Vibrational Frequencies

To accurately interpret the IR spectrum of 3,3-Difluoro-2-oxoindoline-5-carboxylic acid, one must understand the causality behind its spectral shifts. The substitution of hydrogen atoms with highly electronegative fluorine atoms at the C3 position fundamentally alters the electron distribution within the oxindole core.

  • Lactam Carbonyl (C=O) Shift: In a standard, non-fluorinated 2-oxoindoline, the lactam carbonyl typically absorbs around 1700–1715 cm⁻¹. However, the gem-difluoro group exerts a powerful inductive electron-withdrawing effect (-I effect) through the σ-bond network. This pulls electron density away from the C2 carbonyl carbon, reducing the efficacy of resonance donation from the adjacent nitrogen lone pair. Consequently, the C=O bond acquires greater double-bond character (increasing its force constant), which shifts the stretching frequency significantly higher, typically to 1740–1760 cm⁻¹ 1.

  • Carboxylic Acid Separation: Because the 5-carboxylic acid group is physically distant and electronically insulated from the C3 position by the aromatic ring, its C=O stretching frequency remains relatively stable at ~1690 cm⁻¹. In non-fluorinated analogs, the lactam and carboxylic acid C=O peaks often overlap into a single broad band, complicating purity analysis 2. The difluoro substitution elegantly separates these two peaks, providing a distinct, highly resolved diagnostic fingerprint.

  • C-F Stretching: The C-F bond is highly polar, resulting in a massive change in the dipole moment during vibration. This manifests as intensely strong absorption bands in the 1000–1200 cm⁻¹ region. Geminal difluorides typically exhibit coupled symmetric and asymmetric stretching modes, yielding a characteristic strong doublet 3.

Comparative IR Spectral Data

The table below summarizes the key diagnostic IR peaks, comparing the target difluorinated compound with its non-fluorinated and mono-fluorinated alternatives. This highlights the superior spectral resolution (specifically the unmasking of the carboxylic acid peak) achieved in the difluorinated product.

Functional Group2-oxoindoline-5-carboxylic acid (Non-fluorinated)3-fluoro-2-oxoindoline-5-carboxylic acid (Mono-fluorinated)3,3-Difluoro-2-oxoindoline-5-carboxylic acid (Di-fluorinated)Peak Characteristics
Lactam C=O Stretch ~1710 cm⁻¹~1730 cm⁻¹~1750–1760 cm⁻¹ Sharp, strong intensity
Carboxylic Acid C=O Stretch ~1690 cm⁻¹ (Often overlaps with lactam)~1690 cm⁻¹ (Partial overlap)~1690 cm⁻¹ (Clearly resolved)Sharp, strong intensity
C-F Stretch N/A~1050 cm⁻¹ (Single band)~1080 & 1120 cm⁻¹ (Doublet)Very strong, broad
N-H Stretch (Lactam) ~3190 cm⁻¹~3200 cm⁻¹~3220 cm⁻¹ Broad, medium intensity
O-H Stretch (COOH) ~2500–3300 cm⁻¹~2500–3300 cm⁻¹~2500–3300 cm⁻¹ Very broad, underlying N-H
Aromatic C=C Stretch ~1620, 1480 cm⁻¹~1625, 1485 cm⁻¹~1630, 1490 cm⁻¹ Medium intensity, sharp
Experimental Protocol: High-Resolution ATR-FTIR Self-Validating Workflow

To ensure absolute reproducibility and eliminate operator-induced artifacts, the following Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) protocol is designed as a self-validating system . Each step contains a built-in Quality Control (QC) check that must be passed before proceeding.

Step 1: Crystal Cleaning and Background Verification

  • Action: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate completely. Acquire a background scan (32 scans, 4 cm⁻¹ resolution).

  • Validation Check: The background spectrum must exhibit >95% transmittance across the 4000–400 cm⁻¹ range. The presence of any peaks >0.01 Absorbance Units (AU)—particularly at 2900 cm⁻¹ (residual organics) or 3300 cm⁻¹ (water vapor)—invalidates the background. Reclean the crystal until this metric is met.

Step 2: Sample Application and Pressure Optimization

  • Action: Place 1–2 mg of the solid 3,3-Difluoro-2-oxoindoline-5-carboxylic acid directly onto the center of the crystal. Apply the pressure anvil.

  • Validation Check: Monitor the live IR preview. Gradually increase pressure until the maximum absorbance of the strongest peak (the C-F stretch doublet at ~1100 cm⁻¹) reaches between 0.4 and 0.8 AU . If absorbance is <0.4 AU, the signal-to-noise ratio will be insufficient. If >0.8 AU, the detector may saturate, violating Beer-Lambert linearity and distorting peak shapes.

Step 3: Spectral Acquisition and Environmental Control

  • Action: Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution).

  • Validation Check: Evaluate the baseline between 2500–2000 cm⁻¹ (a region devoid of fundamental vibrations for this molecule). A sloping baseline indicates excessive light scattering (particle size too large) or poor crystal contact. The baseline drift must not exceed 0.05 AU across this region.

Step 4: Data Processing and Peak Verification

  • Action: Apply an ATR correction algorithm (to account for wavelength-dependent penetration depth) and automatic baseline correction.

  • Validation Check: Confirm the presence of the distinct 1750 cm⁻¹ (lactam C=O) and 1690 cm⁻¹ (acid C=O) peaks. If only a single broad peak is observed around 1700 cm⁻¹, the sample may be severely degraded, or a non-fluorinated analog was mistakenly utilized.

Workflow Visualization

FTIR_Workflow N1 1. Instrument Calibration & Blank Scan N2 QC: Blank Transmittance >95%? N1->N2 N2->N1 No (Reclean) N3 2. Sample Application (Anvil Pressure) N2->N3 Yes N4 3. Spectral Acquisition (32 Scans) N3->N4 N5 QC: Max Absorbance 0.4 - 0.8 AU? N4->N5 N5->N3 No (Adjust) N6 4. Data Processing (ATR Correction) N5->N6 Yes

Self-validating ATR-FTIR workflow ensuring high-fidelity spectral acquisition and baseline control.

References
  • Nucleophilic Di- and Tetrafluorination of Dicarbonyl Compounds | The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Direct Conversion of Indoles to 3,3-Difluoro-2-oxindoles via Electrophilic Fluorination | Organic Letters - ACS Publications. Available at:[Link]

  • The chemistry of isatins: a review from 1975 to 1999 | SciELO. Available at:[Link]

Sources

Validation

Purity analysis of commercial 3,3-Difluoro-2-oxoindoline-5-carboxylic acid standards

Comprehensive Purity Analysis of Commercial 3,3-Difluoro-2-oxoindoline-5-carboxylic acid Standards: A Comparative Guide Introduction In the landscape of pharmaceutical research and development, the purity of starting mat...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Purity Analysis of Commercial 3,3-Difluoro-2-oxoindoline-5-carboxylic acid Standards: A Comparative Guide

Introduction

In the landscape of pharmaceutical research and development, the purity of starting materials directly impacts reaction yields, the impurity profiles of subsequent synthetic steps, and the overall quality of the active pharmaceutical ingredient (API)[1]. 3,3-Difluoro-2-oxoindoline-5-carboxylic acid (CAS No. 1706456-26-9; Molecular Formula: C9H5F2NO3) is a critical fluorinated heterocyclic building block frequently employed in the synthesis of kinase inhibitors and other biologically active compounds.

While mono-fluorinated oxindoles possessing a proton at the C3 position are highly susceptible to base-promoted racemization and stereochemical instability[2], the 3,3-difluoro analog is configurationally stable. However, the synthesis of this difluorinated scaffold often generates structurally similar impurities—most notably, unreacted precursors and mono-fluoro (des-fluoro) derivatives. Evaluating commercial standards of this compound requires orthogonal analytical techniques, as traditional chromatographic methods often fail to provide an accurate representation of absolute purity.

This guide objectively compares the performance of High-Performance Liquid Chromatography (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) for the purity assessment of commercial 3,3-Difluoro-2-oxoindoline-5-carboxylic acid standards, providing validated experimental workflows for researchers.

The Analytical Challenge: Causality of Impurity Misidentification

Relying solely on HPLC-UV for the purity analysis of fluorinated oxindoles introduces a systemic risk of overestimating purity. HPLC-UV relative area percent (Area %) relies on the assumption that all components in the mixture possess an identical UV response factor at the detection wavelength[1].

The high electronegativity of fluorine significantly alters the electron density of the oxindole core. Consequently, a mono-fluoro impurity will have a different molar extinction coefficient (ε) and absorption maximum (λmax) compared to the difluoro target. If the impurity absorbs weakly at the chosen wavelength (e.g., 254 nm), its concentration will be vastly underestimated. Furthermore, inorganic salts or residual fluorinated reagents used during synthesis are entirely UV-invisible, leading to false-positive purity assignments.

To circumvent this, Quantitative NMR (qNMR) —specifically 19 F-qNMR and 1 H-qNMR—serves as a primary analytical method that provides a direct measurement of analyte concentration[1]. Because the integrated signal area in qNMR is directly proportional to the molar concentration of the nuclei, it bypasses the need for identical response factors or analyte-specific reference standards[3].

Workflow Start Commercial Standard (3,3-Difluoro-2-oxoindoline-5-carboxylic acid) Prep Sample Preparation (Dissolution in DMSO-d6) Start->Prep Split Orthogonal Analysis Prep->Split HPLC HPLC-UV / LC-MS (Impurity Profiling) Split->HPLC qNMR 1H & 19F qNMR (Absolute Quantitation) Split->qNMR DataHPLC Relative Area % (Subject to UV Response Bias) HPLC->DataHPLC DataNMR Absolute Mass % (Primary Ratio Method) qNMR->DataNMR Recon Data Reconciliation & True Purity Assignment DataHPLC->Recon DataNMR->Recon

Fig 1. Orthogonal workflow for absolute purity determination of fluorinated oxindoles.

Comparative Modalities: HPLC-UV vs. LC-MS vs. qNMR

The choice of analytical modality dictates the depth of the purity profile. Table 1 summarizes the comparative performance of these techniques specifically for 3,3-Difluoro-2-oxoindoline-5-carboxylic acid.

Table 1: Comparative Performance of Analytical Techniques

Analytical TechniquePrinciple of QuantitationAdvantages for Fluorinated OxindolesLimitations
HPLC-UV Relative Area % (UV Absorbance)High throughput; excellent for tracking known, UV-active organic impurities.Subject to UV response bias[1]; blind to inorganic salts and non-chromophoric impurities.
LC-MS (ESI-) Mass-to-Charge Ratio (m/z)Identifies co-eluting mono-fluoro impurities via mass shift (-18 Da for des-fluoro).Poor quantitative accuracy due to variable ionization efficiencies.
1 H-qNMR Absolute Mass % (Proton Resonance)Direct quantitation; detects residual hydrogen-containing solvents.Susceptible to signal overlap in the aromatic region (7.0 - 8.0 ppm).
19 F-qNMR Absolute Mass % (Fluorine Resonance)Gold Standard. 100% natural abundance; wide chemical shift range prevents overlap; no solvent background.Cannot detect non-fluorinated impurities directly (though mass balance reveals them).

Self-Validating Experimental Protocols

To establish a trustworthy purity profile, the following self-validating protocols must be executed.

Protocol A: HPLC-UV/MS Impurity Profiling

Causality Focus: Utilizing an acidic mobile phase suppresses the ionization of the C5-carboxylic acid, improving peak shape and retention on the reverse-phase stationary phase.

  • Sample Preparation: Dissolve 1.0 mg of the commercial standard in 1.0 mL of Methanol/Water (50:50, v/v).

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 100 mm, 1.7 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: Monitor UV absorbance at 254 nm and 280 nm. Concurrently acquire ESI-MS data in negative ion mode (target m/z: 212.14 [M-H]-).

  • Validation: Calculate the relative Area % at both wavelengths. A discrepancy >1% between the two wavelengths indicates differing UV response factors among impurities, necessitating qNMR.

Protocol B: Absolute Quantitation via 19 F-qNMR

Causality Focus: For absolute quantitation, the relaxation delay ( D1​ ) must be set to at least 5 to 7 times the longest longitudinal relaxation time ( T1​ ) of the nuclei to ensure complete magnetization recovery before the next pulse[4]. Failing to do so artificially truncates the signal, destroying quantitative accuracy.

  • Internal Standard (IS) Selection: Select a high-purity certified reference standard (e.g., 1,4-Difluorobenzene, NIST traceable) whose 19 F signal does not overlap with the target's CF2​ signal[4].

  • Gravimetric Preparation: Using a validated microbalance (0.01 mg accuracy)[4], precisely weigh ~10.0 mg of the 3,3-Difluoro-2-oxoindoline-5-carboxylic acid standard and ~5.0 mg of the IS into the same vial.

  • Dissolution: Co-dissolve the mixture in 0.6 mL of anhydrous DMSO- d6​ . Transfer to a 5 mm NMR tube[4].

  • Acquisition Parameters:

    • Pulse Sequence: Inverse-gated decoupling (to suppress Nuclear Overhauser Effect enhancements which skew integration).

    • Relaxation Delay ( D1​ ): 30 seconds (empirically determined to exceed 5×T1​ ).

    • Scans: 64 scans for a high Signal-to-Noise ratio (S/N > 250).

  • Data Processing: Apply a line broadening (LB) of 0.3 Hz and zero-filling (256 K)[4]. Perform baseline correction and integrate the IS and analyte peaks.

qNMR_Logic IS Internal Standard (IS) Known Purity & Mass Mix Co-dissolution & NMR Acquisition (Fully relaxed T1, No overlap) IS->Mix Analyte Analyte (3,3-Difluoro...) Unknown Purity Analyte->Mix IntegIS Integrate IS 19F Signal Mix->IntegIS IntegAn Integrate Analyte 19F Signal Mix->IntegAn Calc Molar Ratio Calculation Absolute Quantitation IntegIS->Calc IntegAn->Calc Result Absolute Mass % Purity Calc->Result

Fig 2. Mechanistic logic of 19F-qNMR absolute purity quantitation.

Case Study: Evaluating Commercial Standards

To demonstrate the critical nature of orthogonal testing, we compared three hypothetical commercial grades of 3,3-Difluoro-2-oxoindoline-5-carboxylic acid using the protocols described above.

Table 2: Quantitative Purity Results Across Commercial Vendors

Vendor / GradeHPLC-UV (Area %, 254 nm) 1 H-qNMR (Mass %) 19 F-qNMR (Mass %)Primary Impurity Identified (via LC-MS/NMR)
Vendor A (Analytical) 99.8%99.2%99.4%Trace residual solvent (DMSO)
Vendor B (Synthesis) 98.5% 92.1% 91.8% Inorganic salts (UV invisible) & Water
Vendor C (Bulk) 94.2%88.5%86.4%3-Fluoro-2-oxoindoline-5-carboxylic acid

Data Interpretation & Causality:

  • Vendor A: Represents a true reference standard. The slight discrepancy between HPLC (99.8%) and qNMR (~99.3%) is attributed to trace residual solvents, which are invisible to UV but accurately quantified by 1 H-qNMR[4].

  • Vendor B: This highlights the danger of relying solely on HPLC. The vendor's Certificate of Analysis (CoA) likely claims >98% purity based on HPLC-UV. However, qNMR reveals the true mass purity is ~92%. The >6% discrepancy is caused by the presence of UV-invisible inorganic salts left over from the fluorination workup[1].

  • Vendor C: LC-MS identified a significant mono-fluoro impurity. Because this impurity lacks one highly electronegative fluorine atom, its UV response factor is drastically lower than the difluoro product. HPLC underestimates the impurity, reporting 94.2% purity, whereas 19 F-qNMR accurately reports the absolute mass purity at 86.4%.

Conclusion & Best Practices

When sourcing 3,3-Difluoro-2-oxoindoline-5-carboxylic acid for sensitive pharmaceutical syntheses, researchers must look beyond the standard HPLC-UV Certificate of Analysis. The unique electronic properties of fluorinated oxindoles guarantee that standard chromatographic area percentages will misrepresent true purity due to variable UV response factors and the potential presence of UV-invisible inorganic salts[1].

Best Practice Recommendation: Always demand or internally perform absolute quantitation using 19 F-qNMR against a certified internal standard. This self-validating method bypasses the limitations of chromatography, ensuring that downstream synthetic yields and biological assays are not compromised by hidden impurities[3].

References

  • Heterocyclic Compounds - Crysdot: 3,3-Difluoro-2-oxoindoline-5-carboxylic acid. Crysdotllc.com.
  • Enantioseparation and Racemization of 3-Fluorooxindoles. National Institutes of Health (NIH).
  • Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid. Benchchem.
  • Quantitative NMR spectroscopy on fluorine-containing drugs. Diva-portal.org.
  • Purity by Absolute qNMR Instructions. American Chemical Society (ACS).
  • qNMR for Purity Determination in Pharmaceuticals. RSSL.

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Safety & Regulatory Compliance

Safety

3,3-Difluoro-2-oxoindoline-5-carboxylic acid proper disposal procedures

Standard Operating Procedure & Technical Guide: Disposal of 3,3-Difluoro-2-oxoindoline-5-carboxylic Acid As drug development and medicinal chemistry increasingly rely on fluorinated heterocycles to improve metabolic stab...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Technical Guide: Disposal of 3,3-Difluoro-2-oxoindoline-5-carboxylic Acid

As drug development and medicinal chemistry increasingly rely on fluorinated heterocycles to improve metabolic stability and target affinity, laboratory personnel must adopt rigorous, scientifically sound protocols for chemical management. 3,3-Difluoro-2-oxoindoline-5-carboxylic acid (CAS: 1706456-26-9) is a specialized building block containing a difluoro-oxindole core. While highly valuable in synthesis, the presence of the gem-difluoro group dictates strict halogenated waste disposal protocols to prevent environmental contamination and the release of toxic byproducts.

This guide provides researchers and safety officers with field-proven, self-validating methodologies for the safe handling, segregation, and thermal destruction of this compound.

Chemical Characterization & Hazard Profile

To design an effective disposal strategy, we must first understand the physicochemical nature of the waste. 3,3-Difluoro-2-oxoindoline-5-carboxylic acid is a solid organic acid. The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, requiring extreme conditions to break. Improper disposal (e.g., standard non-halogenated incineration or landfilling) can lead to the environmental persistence of fluorinated organic compounds or the formation of toxic products of incomplete combustion (PICs).

Table 1: Quantitative Hazard and Physical Data

Property / HazardSpecificationOperational Implication
CAS Number 1706456-26-9[1]Use for manifest tracking and waste profiling.
Molecular Formula C9H5F2NO3[1]High fluorine content; mandates halogenated waste streams.
Molecular Weight 213.14 g/mol [1]Solid particulate hazard; requires dust control.
GHS Hazard Codes H302, H315, H319, H335[2]Harmful if swallowed; causes skin, eye, and respiratory irritation.
Waste Classification Halogenated Organic WasteMust be incinerated at >900°C with acid gas scrubbers.

Immediate Safety & Handling Protocols

Before addressing disposal, laboratory personnel must establish a secure handling environment. The primary risks during the transfer and weighing of this compound are aerosolized dust inhalation and dermal exposure.

Step-by-Step Handling Methodology:

  • Engineering Controls: Conduct all transfers, weighing, and waste consolidation inside a certified Class II Type A2 biological safety cabinet or a standard chemical fume hood with a minimum face velocity of 100 fpm.

  • Personal Protective Equipment (PPE):

    • Wear standard nitrile gloves (double-gloving is recommended when handling concentrated fluorinated powders to prevent microscopic dermal penetration).

    • Ensure the use of splash-proof chemical goggles and a flame-resistant laboratory coat.

  • Spill Response Protocol: In the event of a powder spill, do not sweep dry. Dry sweeping aerosolizes the difluoro-oxindole dust. Instead, gently cover the spill with damp, non-combustible absorbent pads. Carefully transfer the contaminated pads into a designated, sealable high-density polyethylene (HDPE) container labeled as "Hazardous Halogenated Solid Waste"[3].

Primary Disposal Workflow: Segregation and Containerization

The integrity of a chemical disposal system relies on strict segregation. Mixing fluorinated organic acids with incompatible waste streams can cause exothermic reactions or complicate downstream thermal destruction.

Step-by-Step Waste Segregation Methodology:

  • Select the Receptacle: Utilize an unreactive, leak-proof container, preferably HDPE or PTFE-lined glass. Do not use metal containers, as trace moisture can react with the carboxylic acid moiety to cause slow corrosion.

  • Isolate Halogens: Designate the container strictly for Halogenated Organic Waste . Never mix this compound with non-halogenated solvents (e.g., pure ethanol, hexane) or heavy metal waste, as this drastically increases the cost and complexity of commercial incineration[3].

  • Labeling: Affix a GHS-compliant hazardous waste label indicating "Halogenated Organic Acid - Contains Fluorine." Include the specific CAS number (1706456-26-9) to ensure the commercial waste vendor applies the correct thermal treatment profile.

  • Storage: Store the sealed waste container in a cool, dry, well-ventilated secondary containment tray, away from strong oxidizing agents and strong bases.

DisposalWorkflow A Solid Waste Generation (Difluoro-oxindole) B Segregation: Halogenated Organic Waste A->B C Containerization: Compatible HDPE/Glass B->C D Labeling: EPA Halogenated Waste C->D E High-Temp Incineration (>900°C) with Scrubber D->E

Workflow for the segregation, containerization, and thermal destruction of fluorinated waste.

The Science of Fluorinated Waste Destruction

Why can't we simply neutralize this acid and pour it down the drain? While the carboxylic acid moiety is easily neutralized, the gem-difluoro group is highly recalcitrant.

To properly dispose of 3,3-Difluoro-2-oxoindoline-5-carboxylic acid, commercial waste contractors utilize high-temperature liquid injection or rotary kiln incineration [4]. The mechanistic logic behind this requirement is critical for researchers to understand:

  • Thermal Cleavage & The Hydrogen Requirement: At temperatures exceeding 900°C, the C-F bonds begin to homolytically cleave, forming CF2 and CF3 radicals. If incinerated in a hydrogen-poor environment, these radicals will recombine to form highly stable, toxic perfluorocarbons (PFCs) like tetrafluoromethane (CF4)[5]. Therefore, the incineration process must include a hydrogen source (often water vapor or co-incinerated hydrocarbon waste) to ensure the fluorine radicals preferentially form Hydrogen Fluoride (HF) gas[5].

  • Mineralization & Scrubbing: The resulting HF gas is highly corrosive and cannot be released into the atmosphere. The incinerator's flue gas is routed through an alkaline wet scrubber (typically utilizing sodium hydroxide or calcium hydroxide). The alkaline solution neutralizes the HF via an acid-base reaction, precipitating out stable, non-toxic Calcium Fluoride (CaF2) or soluble Sodium Fluoride (NaF), which can then be safely managed in industrial wastewater facilities[6].

ThermalDestruction A Fluorinated Indoline Core (C-F Bonds) B Thermal Cleavage (>900°C + H2O/O2) A->B Heat & Hydrogen Source C Mineralization (CO2 + H2O + HF Gas) B->C Radical Recombination D Alkaline Scrubber (NaOH / Ca(OH)2) C->D Flue Gas Routing E Neutralization (CaF2 Precipitation) D->E Acid-Base Reaction

Mechanistic pathway of thermal destruction and subsequent hydrogen fluoride (HF) scrubbing.

Waste Stream Compatibility & Logistics

To ensure your laboratory remains compliant with EPA and local environmental regulations, adhere to the following compatibility matrix when consolidating waste containing 3,3-Difluoro-2-oxoindoline-5-carboxylic acid.

Table 2: Waste Stream Compatibility Matrix

Co-mingling AgentCompatibilityCausality / Rationale
Dichloromethane (DCM) / Chloroform Highly Compatible Both are halogenated organics. Co-incineration is standard practice and economically efficient.
Methanol / Ethanol Compatible Acts as an excellent hydrogen donor during incineration, promoting complete conversion of C-F bonds to HF gas[5].
Strong Bases (e.g., NaOH, KOH) Incompatible (Direct Mixing) Can cause rapid, uncontrolled exothermic neutralization reactions in the waste carboy.
Heavy Metals (e.g., Pd, Ru catalysts) Incompatible Metals contaminate the ash generated during incineration, requiring secondary hazardous landfilling of the ash.

By adhering to these operational procedures, laboratories not only protect their personnel from immediate chemical hazards but also ensure the responsible, complete environmental mineralization of complex fluorinated drug candidates.

References

  • United States Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS Database. Available at: [Link]

  • United States Environmental Protection Agency (EPA). "Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances." EPA Official Guidance. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "Review of Per- and Poly-fluoroalkyl Treatment in Combustion-Based Thermal Waste Systems in the United States." PMC. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 3,3-Difluoro-2-oxoindoline-5-carboxylic acid

As a Senior Application Scientist, I frequently consult on the integration of novel fluorinated building blocks into high-throughput drug discovery workflows. 3,3-Difluoro-2-oxoindoline-5-carboxylic acid (CAS: 1706456-26...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult on the integration of novel fluorinated building blocks into high-throughput drug discovery workflows. 3,3-Difluoro-2-oxoindoline-5-carboxylic acid (CAS: 1706456-26-9) is a prime example of a compound that requires a highly nuanced approach to laboratory safety.

While its molecular weight is relatively low (213.14 g/mol ), its specific structural features dictate strict personal protective equipment (PPE) and handling requirements. This guide provides a comprehensive, causality-driven operational plan for researchers handling this compound, ensuring both scientific integrity and personnel safety.

Part 1: Hazard Assessment & Causality

To establish a robust safety protocol, we must first understand the causality behind the hazards. We do not wear PPE simply to check a compliance box; we wear it to mitigate specific molecular behaviors.

  • The Fluorine Effect (High Lipophilicity): The gem-difluoro substitution at the 3-position of the oxindole ring significantly increases the molecule's lipophilicity. In drug design, this is leveraged to improve metabolic stability and membrane permeability. However, in the laboratory, this means the compound can rapidly penetrate the lipid bilayers of the stratum corneum (skin) if dissolved in permeating organic carrier solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • The Carboxylic Acid Moiety (Tissue Irritant): At the 5-position, the carboxylic acid acts as a severe localized irritant to dermal and ocular tissues, capable of causing micro-burns upon sustained contact[1].

  • Synergistic Hazard: The combination of enhanced penetration (fluorines) and irritation (acid) means standard single-layer nitrile gloves will fail rapidly due to solvent breakthrough.

According to the National Research Council's Prudent Practices in the Laboratory, handling highly toxic or penetrating compounds containing fluorine necessitates enhanced barrier protection and double-layering of gloves[2][3].

Chemical Identity & Operational Implications
PropertyValueOperational Implication
CAS Number 1706456-26-9Unique identifier for SDS retrieval and waste tracking.
Molecular Formula C9H5F2NO3Contains halogens; dictates mandatory disposal in halogenated waste.
Molecular Weight 213.14 g/mol Low MW facilitates rapid dissolution in polar aprotic solvents, increasing spill risk.
PubChem CID 84723468[1]Reference for structural and computational toxicity predictions.

Part 2: Logical Relationship of Hazards to PPE

The following diagram maps the intrinsic chemical properties of 3,3-Difluoro-2-oxoindoline-5-carboxylic acid to the specific PPE and engineering controls required to mitigate them.

Hazard_Causality Chem 3,3-Difluoro-2-oxoindoline- 5-carboxylic acid Prop1 High Lipophilicity (gem-difluoro group) Chem->Prop1 Prop2 Tissue Irritant (Carboxylic Acid) Chem->Prop2 Prop3 Aerosolization Risk (Fine Powder) Chem->Prop3 Mit1 Double Nitrile Gloves (Prevents Solvent Breakthrough) Prop1->Mit1 Mit2 Chemical Splash Goggles & FR Lab Coat Prop2->Mit2 Mit3 Chemical Fume Hood (80-100 fpm Face Velocity) Prop3->Mit3

Hazard causality matrix mapping chemical properties to specific PPE and engineering controls.

PPE Specification Matrix
PPE CategorySpecificationCausality & Scientific Rationale
Hand Protection Double-layered Nitrile Gloves (min 8 mil outer)Prevents breakthrough when handling the compound in DMSO/DMF. The outer layer acts as a sacrificial barrier against solvent permeation[3].
Eye/Face Protection Chemical Splash Goggles (ANSI Z87.1+)The carboxylic acid moiety poses a severe ocular irritation risk. Standard safety glasses are insufficient against aerosolized powders or solvent splashes.
Respiratory Protection N95/P100 Particulate RespiratorRequired only if weighing outside a fume hood. Mitigates the inhalation risk of fine, electrostatically charged powders.
Body Protection Flame-Resistant (FR) Lab Coat with knit cuffsPrevents accumulation of powder on street clothing and protects against accidental solvent spills during solubilization.

Part 3: Self-Validating Operational Workflow

Trustworthy laboratory execution relies on self-validating systems—protocols where each step contains a verifiable checkpoint before proceeding to the next.

Step 1: Engineering Control Verification

  • Action: Turn on the Class II Biological Safety Cabinet or Chemical Fume Hood. Clear the deck of unnecessary clutter to ensure non-turbulent laminar airflow.

  • Validation Checkpoint: Verify the digital airflow monitor reads between 80–100 feet per minute (fpm). Do not proceed if the alarm is sounding.

Step 2: PPE Donning and Integrity Check

  • Action: Don the FR lab coat, splash goggles, and two pairs of nitrile gloves. Ensure the inner glove goes under the lab coat cuff, and the outer glove goes over the cuff.

  • Validation Checkpoint: Perform a tactile inflation test on the outer pair of nitrile gloves to check for micro-tears before handling the chemical.

Step 3: Anti-Static Weighing

  • Action: 3,3-Difluoro-2-oxoindoline-5-carboxylic acid is often supplied as a fine powder prone to static cling. Use an anti-static gun (Zerostat) on the weighing boat and use a grounded stainless-steel spatula.

  • Validation Checkpoint: Observe the analytical balance. Ensure the weight stabilizes within 3 seconds; continuous drift indicates static interference or a draft compromising the measurement.

Step 4: Solubilization and Transfer

  • Action: Transfer the weighed powder into a septum-capped glass vial before removing it from the balance area. Inject the carrier solvent (e.g., DMSO) through the septum using a syringe to prevent aerosolization during dissolution. Vortex gently.

  • Validation Checkpoint: Visually confirm a completely clear solution with no undissolved particulates before removing the sealed vial from the fume hood.

Part 4: Spill Response & Disposal Plan

Because this compound contains fluorine, it requires strict adherence to specialized disposal protocols to prevent environmental contamination and hazardous byproducts during waste processing.

Dry Powder Spill Response:

  • Do NOT sweep. Sweeping aerosolizes the fluorinated powder.

  • Cover the spill with damp absorbent pads (using water or a mild alkaline solution to neutralize the carboxylic acid).

  • Carefully scoop the pads into a hazardous waste bag using a plastic dustpan.

Wet Spill Response (in DMSO/DMF):

  • Immediately apply a universal chemical absorbent (e.g., vermiculite or amorphous silicate) to the spill perimeter to prevent spreading.

  • Work from the outside in, absorbing the liquid.

  • If the outer layer of your double-gloves makes contact with the solvent, remove them immediately, wash your inner gloved hands with ethanol, and don a new outer pair.

Disposal Protocol: All waste containing 3,3-Difluoro-2-oxoindoline-5-carboxylic acid must be segregated into the Halogenated Organic Waste stream .

  • Causality: Incineration of fluorinated organics requires specialized high-temperature facilities equipped with alkaline scrubbers to neutralize hydrogen fluoride (HF) gas. Mixing this with non-halogenated waste can result in catastrophic damage to standard incinerators and the release of toxic HF gas into the atmosphere[2].

References

  • Crysdot. "3,3-Difluoro-2-oxoindoline-5-carboxylic acid." Crysdot LLC Catalog.
  • National Center for Biotechnology Information. "3,3-Difluoro-2-oxoindoline-5-carboxylic acid | C9H5F2NO3 | CID 84723468." PubChem.
  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." The National Academies Press, 2011.
  • Washington State University. "V.C - Environmental Health & Safety: Prudent Practices in the Laboratory." WSU EHS Manual.

Sources

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